molecular formula C3H7NO3 B3332384 L-Serine-13C CAS No. 89232-77-9

L-Serine-13C

カタログ番号: B3332384
CAS番号: 89232-77-9
分子量: 106.09 g/mol
InChIキー: MTCFGRXMJLQNBG-IJGDANSWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

L-Serine-3-13C (CAS: 89232-77-9) is a stable, carbon-13 labeled isotopologue of the endogenous amino acid L-Serine. This compound serves as a critical tracer in mass spectrometry-based research, enabling precise qualitative and quantitative analysis in the fields of metabolism and metabolomics . L-Serine itself is a non-essential amino acid that plays a central role in cellular proliferation and is a vital glial cell-derived neurotrophic factor . In the central nervous system, L-Serine is indispensable for neuronal development and function, serving as a precursor for the synthesis of neurotransmitters, sphingolipids, and phosphatidylserine . Its neuroprotective properties are of significant research interest, as studies suggest it can mitigate neuroinflammation, promote remyelination, and support recovery in models of neurological injury and disease, such as traumatic brain injury, cerebral ischemia, and Alzheimer's Disease . The isotopic label on the 3-carbon position allows researchers to track the metabolic fate of L-Serine and its conversion into downstream products, including glycine and D-serine, which is an important agonist for NMDA receptors . This makes L-Serine-3-13C an invaluable tool for investigating the pathophysiology of various neurological conditions and exploring potential therapeutic applications. This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S)-2-amino-3-hydroxy(313C)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCFGRXMJLQNBG-IJGDANSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([C@@H](C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of L-Serine-¹³C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of isotopically labeled L-Serine, specifically L-Serine-¹³C. It includes detailed data on various ¹³C isotopologues, experimental protocols for their analysis, and visualizations of relevant metabolic pathways where these labeled compounds serve as critical tracers.

Core Physical and Chemical Properties

L-Serine is a non-essential amino acid central to cellular proliferation and metabolism.[1][2] Its ¹³C-labeled forms are invaluable tools in metabolic research, clinical mass spectrometry, and biomolecular NMR.[3][4] The incorporation of the stable heavy isotope ¹³C allows researchers to trace the metabolic fate of L-Serine in vivo and in vitro.

The properties of L-Serine-¹³C vary slightly depending on the position and number of ¹³C atoms. The following tables summarize the key quantitative data for the most common isotopologues.

Table 1: General Properties of L-Serine-¹³C Isotopologues

PropertyL-Serine-1-¹³CL-Serine-3-¹³CL-Serine-¹³C₃Unlabeled L-Serine
Synonyms (S)-2-Amino-3-hydroxypropionic acid-¹³C(-)-Serine-¹³C; (S)-Serine-¹³CL-Serine-1,2,3-¹³C₃; (S)-Serine-¹³C₃L-serine; serine
Appearance Solid[5]SolidSolid[6][7]White powder; Hexagonal plates or prisms[8]
CAS Number 81201-84-5[3]89232-77-9[1]201595-68-8[6][7]56-45-1[8]
Chemical Purity ≥99%[5]99% (CP)≥95% to 98%[6][7]N/A
Isotopic Purity 99 atom % ¹³C[5]≥99 atom % ¹³C99 atom % ¹³C[7]N/A

Table 2: Physicochemical Data of L-Serine-¹³C Isotopologues

PropertyL-Serine-1-¹³CL-Serine-3-¹³CL-Serine-¹³C₃Unlabeled L-Serine
Molecular Formula C₂¹³CH₇NO₃[3]C₂¹³CH₇NO₃[1][¹³C]₃H₇O₃[6]C₃H₇NO₃[8]
Molecular Weight 106.09 g/mol [3][5]106.09 g/mol [1]108.07 - 108.1 g/mol [6][7][9]105.09 g/mol [8]
Melting Point 222 °C (dec.)[5]222 °C (dec.)N/A228 °C (dec.)[8]
Solubility N/AN/ASlightly soluble in water (sonication may be required)[6]425,000 mg/L (at 25 °C)[8]
Optical Activity [α]25/D +14.6°, c = 2 in 1 M HCl[5][α]25/D +14.6°, c = 2 in 1 M HClN/A-6.83° @ 20°C (aqueous solution)[8]
Storage Room temperature, away from light and moisture[3]N/A-20°C[6]N/A

Experimental Protocols and Methodologies

L-Serine-¹³C is primarily used as an internal standard or tracer in mass spectrometry and NMR-based studies.[4][6]

Objective: To quantify L-Serine levels in a biological sample using L-Serine-¹³C as an internal standard.

Methodology:

  • Sample Preparation: Biological samples (e.g., plasma, cell lysates) are collected. Proteins are precipitated using a cold solvent like methanol (B129727) or acetonitrile.

  • Internal Standard Spiking: A known concentration of L-Serine-¹³C₃ (or another specified isotopologue) is added to each sample.[6] This standard co-elutes with the endogenous, unlabeled L-Serine but is distinguished by its higher mass (M+3).

  • Chromatographic Separation: The extract is injected into a liquid chromatography (LC) or gas chromatography (GC) system. The mobile phase and column are chosen to achieve good separation of L-Serine from other metabolites.

  • Mass Spectrometric Detection: The eluent is introduced into a mass spectrometer. The instrument is set to monitor the specific mass-to-charge ratios (m/z) for both unlabeled L-Serine and the L-Serine-¹³C₃ internal standard.

  • Quantification: The peak area of the endogenous L-Serine is compared to the peak area of the known amount of L-Serine-¹³C₃ internal standard. The concentration of endogenous L-Serine is calculated based on the ratio of these peak areas.

Objective: To trace the flow of carbon atoms from a ¹³C-labeled substrate (e.g., U-¹³C-glucose) into the L-Serine pool.[10]

Methodology:

  • Cell Culture and Labeling: Cells are cultured in a medium where a primary carbon source, like glucose, is replaced with its uniformly ¹³C-labeled counterpart (U-¹³C-glucose).[10]

  • Metabolite Extraction: After a set incubation period, metabolism is quenched, and intracellular metabolites are extracted, typically using a methanol-chloroform-water extraction method.

  • NMR Sample Preparation: The aqueous phase of the extract, containing polar metabolites like L-Serine, is lyophilized and reconstituted in a deuterated solvent (e.g., D₂O) suitable for NMR. A chemical shift reference standard is added.[11]

  • NMR Data Acquisition: A suite of NMR experiments is performed on a high-field spectrometer (e.g., 600 MHz).[11]

    • 1D ¹³C NMR: Provides direct detection of ¹³C signals, showing which carbon positions in serine have become labeled.

    • 2D [¹H, ¹³C]-HSQC: A powerful experiment that correlates each carbon with its directly attached proton(s). This helps to resolve overlapping signals and confirm the identity of labeled positions by looking at the specific ¹H and ¹³C chemical shifts.

  • Spectral Analysis: The resulting spectra are analyzed to identify the different ¹³C isotopomers of serine (e.g., serine labeled at positions 2 and 3). The relative intensities of the peaks corresponding to these isotopomers reveal the activity of the metabolic pathways leading to serine synthesis.[10]

Signaling Pathways and Experimental Workflows

L-Serine is a metabolic hub, connecting glycolysis to one-carbon metabolism, nucleotide synthesis, and more.[12] L-Serine-¹³C is instrumental in mapping these connections.

The primary pathway for de novo L-Serine synthesis begins with the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG).[13][14] This three-step enzymatic process is crucial, especially in the brain where L-serine from the diet cannot cross the blood-brain barrier sufficiently.[13]

de_novo_serine_synthesis cluster_synthesis L-Serine Synthesis Pathway Glucose Glucose ThreePG 3-Phosphoglycerate Glucose->ThreePG ThreePDHP 3-Phosphohydroxypyruvate ThreePG->ThreePDHP PHGDH ThreePS Phosphoserine ThreePDHP->ThreePS PSAT1 LSerine L-Serine ThreePS->LSerine PSPH

Caption: De novo synthesis of L-Serine from glucose via the phosphorylated pathway.

Once synthesized, L-Serine serves as a precursor for numerous essential biomolecules. It can be converted to glycine, contributing to the one-carbon pool, or used to synthesize cysteine, phospholipids, and D-serine.[12][15]

serine_metabolism LSerine L-Serine Glycine Glycine LSerine->Glycine SHMT1/2 Cysteine Cysteine LSerine->Cysteine CBS Phospholipids Phospholipids (Phosphatidylserine) LSerine->Phospholipids PSS1/2 DSerine D-Serine (Neuromodulator) LSerine->DSerine SRR OneCarbon One-Carbon Units (for nucleotides, methylation) Glycine->OneCarbon Glutathione Glutathione (GSH) Cysteine->Glutathione

Caption: Major metabolic pathways involving L-Serine as a precursor.

This diagram illustrates a typical workflow for a stable isotope tracing experiment using L-Serine-¹³C to investigate its downstream metabolic pathways.

experimental_workflow start Introduce L-Serine-¹³C to biological system (e.g., cell culture) incubation Incubate for a defined period start->incubation quench Quench Metabolism & Extract Metabolites incubation->quench analysis Analyze via LC-MS or NMR quench->analysis data Data Processing: Identify ¹³C-labeled downstream metabolites analysis->data interpretation Pathway Flux Interpretation data->interpretation

Caption: Conceptual workflow for a stable isotope tracing experiment using L-Serine-¹³C.

References

L-Serine-¹³C: A Technical Guide to Natural Abundance and Isotopic Enrichment for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of L-Serine-¹³C, focusing on its natural abundance, methods for isotopic enrichment, and detailed experimental protocols for its analysis. This document is intended for researchers, scientists, and professionals in drug development who are utilizing ¹³C-labeled L-Serine in metabolic research, drug discovery, and development.

Introduction to L-Serine and ¹³C Isotopic Labeling

L-Serine is a non-essential amino acid central to a multitude of cellular processes. It serves as a precursor for the synthesis of proteins, other amino acids such as glycine (B1666218) and cysteine, and is integral to the biosynthesis of purines, pyrimidines, and sphingolipids.[1] Given its pivotal role in metabolism, tracing the metabolic fate of L-Serine is crucial for understanding both normal physiology and the pathophysiology of various diseases.

Isotopic labeling with Carbon-13 (¹³C), a stable, non-radioactive isotope of carbon, is a powerful technique for metabolic research. By introducing ¹³C-labeled L-Serine into a biological system, researchers can track its incorporation into downstream metabolites, thereby elucidating metabolic pathways and fluxes. This guide focuses on L-Serine-¹³C, providing essential information on its natural isotopic distribution and methods for its artificial enrichment and subsequent analysis.

Natural Abundance of ¹³C in L-Serine

The natural abundance of ¹³C is approximately 1.1% of all carbon atoms.[2] However, the precise distribution of ¹³C at specific carbon positions within a molecule can vary slightly due to isotopic fractionation during biosynthesis. Understanding this baseline natural abundance is critical for accurately calculating the degree of isotopic enrichment in labeling experiments.

Table 1: Natural Abundance of ¹³C at Specific Carbon Positions in L-Serine

Carbon PositionDescriptionApproximate Natural ¹³C Abundance (%)
C1Carboxyl Carbon~1.1%
C2α-Carbon~1.1%
C3β-Carbon (Hydroxymethyl group)~1.1%

Note: The exact natural abundance can exhibit minor variations depending on the biological source and the specific analytical method employed. It is recommended to measure the natural abundance of unenriched L-Serine from a corresponding biological matrix as a control in sensitive experiments.[2][3]

Isotopic Enrichment of L-Serine-¹³C

For metabolic tracing studies, L-Serine is artificially enriched with ¹³C. The level of enrichment can vary depending on the synthetic method and the intended application. Commercially available L-Serine-¹³C can be labeled at specific carbon positions or uniformly labeled across all three carbon atoms.

Table 2: Commercially Available L-Serine-¹³C and Achievable Enrichment Levels

L-Serine IsotopeDescriptionTypical Isotopic Purity (%)
L-Serine-1-¹³CLabeled at the carboxyl carbon≥99%[4]
L-Serine-2-¹³CLabeled at the α-carbon≥99%
L-Serine-3-¹³CLabeled at the β-carbon≥99%
L-Serine-¹³C₃Uniformly labeled at all three carbons≥99%[5]
L-Serine-¹³C₃, ¹⁵NUniformly labeled with ¹³C and ¹⁵N≥98% (¹³C), ≥98% (¹⁵N)[6]

Experimental Protocols for ¹³C Enrichment Analysis

The determination of ¹³C isotopic enrichment in L-Serine and its metabolites is typically achieved through mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of amino acid isotopic enrichment due to its high sensitivity and resolving power.

Methodology:

  • Sample Preparation and Hydrolysis:

    • For protein-bound serine, hydrolyze the protein sample using 6 M HCl at 110°C for 24 hours.

    • Neutralize the hydrolysate and dry it under a stream of nitrogen.

    • For free L-Serine in biofluids, perform a protein precipitation step (e.g., with sulfosalicylic acid) followed by centrifugation.[7][8]

  • Derivatization:

    • Amino acids are non-volatile and require derivatization prior to GC analysis. A common method is silylation.

    • Add a solution of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (tBDMS) in a suitable solvent (e.g., pyridine).[9]

    • Incubate the mixture at 70°C for 30-60 minutes to form the tert-butyldimethylsilyl (TBDMS) derivative of L-Serine.

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms).

    • Use a temperature gradient to separate the amino acid derivatives.

    • The eluent is introduced into a mass spectrometer operating in electron ionization (EI) or chemical ionization (CI) mode.

    • Monitor the mass-to-charge (m/z) ratios of characteristic fragment ions of the serine derivative to determine the incorporation of ¹³C.

Workflow for GC-MS Analysis of L-Serine-¹³C Enrichment:

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Protein_Sample Protein Sample Hydrolysis Acid Hydrolysis (6M HCl) Protein_Sample->Hydrolysis Free_Serine Biofluid Sample Precipitation Protein Precipitation Free_Serine->Precipitation Neutralization Neutralization & Drying Hydrolysis->Neutralization Supernatant Collect Supernatant Precipitation->Supernatant Derivatization Silylation (MTBSTFA) Neutralization->Derivatization Supernatant->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Workflow for GC-MS analysis of L-Serine-¹³C enrichment.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is another powerful technique that often requires less sample derivatization than GC-MS.

Methodology:

  • Sample Preparation:

    • Similar to GC-MS, protein precipitation is typically performed for biofluid samples.[7][8]

    • Dilute the sample in a suitable mobile phase.

  • Chromatographic Separation:

    • Inject the sample into a liquid chromatograph.

    • Use a column suitable for polar analytes, such as a hydrophilic interaction liquid chromatography (HILIC) column or a mixed-mode column.[7][10]

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile).

  • MS/MS Analysis:

    • The eluent from the LC is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.

    • Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to quantify the different isotopologues of L-Serine based on their specific precursor-to-product ion transitions.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biofluid_Sample Biofluid Sample Protein_Precipitation Protein Precipitation Biofluid_Sample->Protein_Precipitation Dilution Dilution in Mobile Phase Protein_Precipitation->Dilution LC_Separation LC Separation (HILIC) Dilution->LC_Separation MSMS_Detection MS/MS Detection (SRM/MRM) LC_Separation->MSMS_Detection Quantification Isotopologue Quantification MSMS_Detection->Quantification

Caption: The de novo biosynthesis pathway of L-Serine from glycolysis.

L-Serine and NMDA Receptor Signaling

In the brain, L-Serine is a precursor to D-Serine, a potent co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurotransmission. [1]

NMDA_Signaling L_Serine L-Serine Serine_Racemase Serine Racemase L_Serine->Serine_Racemase D_Serine D-Serine Serine_Racemase->D_Serine NMDA_Receptor NMDA Receptor D_Serine->NMDA_Receptor Synaptic_Activity Synaptic Activity NMDA_Receptor->Synaptic_Activity Glutamate Glutamate Glutamate->NMDA_Receptor

Caption: L-Serine is converted to D-Serine, a co-agonist of the NMDA receptor.

Conclusion

The use of L-Serine-¹³C as a metabolic tracer is an invaluable tool in life sciences research. A thorough understanding of its natural abundance, the principles of isotopic enrichment, and the appropriate analytical methodologies are paramount for obtaining accurate and reproducible results. This guide provides a foundational understanding of these core concepts and offers detailed protocols to aid researchers in their experimental design and execution. The continued application of stable isotope tracing with L-Serine-¹³C will undoubtedly lead to further significant discoveries in metabolism, disease, and drug development.

References

The Crossroads of Cellular Life: An In-depth Technical Guide to L-Serine Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-serine, a non-essential amino acid, occupies a central and critical nexus in cellular metabolism. Far from being a simple proteinogenic building block, its metabolic pathways are intricately linked to a vast array of fundamental biological processes, including nucleotide synthesis, redox homeostasis, lipid production, and neurotransmission. Dysregulation of L-serine metabolism is increasingly recognized as a hallmark of various pathological states, most notably cancer and neurodegenerative diseases, making it a compelling area of investigation for novel therapeutic interventions. This technical guide provides a comprehensive overview of the biological significance of L-serine metabolic pathways, presenting key quantitative data, detailed experimental protocols for studying these pathways, and visual representations of the core signaling and metabolic networks.

Core L-Serine Metabolic Pathways

L-serine metabolism can be broadly categorized into its synthesis and its diverse catabolic and anabolic fates.

De Novo L-Serine Synthesis: The Phosphorylated Pathway

The primary route for endogenous L-serine production is the phosphorylated pathway, which shunts the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) through a three-step enzymatic cascade.[1][2][3]

  • Oxidation: 3-phosphoglycerate dehydrogenase (PHGDH) catalyzes the NAD+-dependent oxidation of 3-PG to 3-phosphohydroxypyruvate (3-PHP). This is the rate-limiting step of the pathway.[2]

  • Transamination: Phosphoserine aminotransferase 1 (PSAT1) facilitates the transfer of an amino group from glutamate (B1630785) to 3-PHP, yielding phosphoserine and α-ketoglutarate.

  • Hydrolysis: Phosphoserine phosphatase (PSPH) dephosphorylates phosphoserine to produce L-serine.[4]

This pathway is crucial for cells with high proliferative demands, such as cancer cells, to meet their increased need for L-serine.[5][6]

L-Serine Catabolism and Anabolic Fates

Once synthesized or obtained from dietary sources, L-serine serves as a precursor for a multitude of essential biomolecules:

  • Glycine (B1666218) Synthesis and One-Carbon Metabolism: The reversible conversion of L-serine to glycine is catalyzed by serine hydroxymethyltransferase (SHMT). This reaction is a major source of one-carbon units for the folate cycle, which are essential for the synthesis of purines, thymidylate, and S-adenosylmethionine (SAM), the universal methyl donor.[7][8]

  • Sphingolipid and Phospholipid Synthesis: L-serine is a direct precursor for the synthesis of sphingolipids, a class of lipids crucial for membrane structure and signaling.[9][10] The condensation of L-serine with palmitoyl-CoA is the initial step in this pathway. L-serine is also required for the synthesis of phosphatidylserine.[11]

  • Neurotransmitter Synthesis: In the central nervous system, L-serine is the precursor to the neuromodulators D-serine and glycine, both of which are co-agonists of the N-methyl-D-aspartate (NMDA) receptor, playing critical roles in synaptic plasticity and neurotransmission.[1][12][13]

  • Cysteine Synthesis: Through the transsulfuration pathway, L-serine contributes to the synthesis of cysteine, a key component of the major intracellular antioxidant, glutathione (B108866) (GSH).[2]

  • Pyruvate Production: L-serine can be deaminated by serine dehydratase to form pyruvate, which can then enter the tricarboxylic acid (TCA) cycle for energy production.[14]

Quantitative Data on L-Serine Metabolism

Understanding the quantitative aspects of L-serine metabolism is crucial for elucidating its role in health and disease. The following tables summarize key kinetic parameters of enzymes involved in L-serine metabolism and the concentrations of L-serine and its derivatives in various biological contexts.

Table 1: Kinetic Parameters of Key Enzymes in L-Serine Metabolism
EnzymeOrganism/TissueSubstrateKmkcat (s-1)Reference(s)
PHGDH Human (recombinant)3-Phosphoglycerate0.26 mM1.5[5]
Human (recombinant)NAD+0.15 mM2.2[15]
Human (recombinant)α-Ketoglutarate-4.7 (1/min)[16][17]
SHMT1 Human (cytosolic)L-Serine--[18]
SHMT2 Human (mitochondrial)L-Serine--[18]
Plasmodium vivaxL-Serine0.26 ± 0.04 mM1.09 ± 0.05[19]
Plasmodium vivaxTetrahydrofolate0.11 ± 0.01 mM-[19]
Pseudoxanthomonas taiwanensisDL-phenylserine23.26 mM186[20]
Table 2: Concentrations of L-Serine and Related Metabolites
MetaboliteBiological ContextConcentrationReference(s)
L-Serine Human Pancreatic Cancer CellsElevated levels in cancer cells[21]
D-Serine Human Brain (Cerebrum)50.2 ± 31.0 nmol/g[12]
Human Brain (Cerebral Cortex)80 to 150 nmol/g[12]
Mouse Brain (Frontal Cortex - WT)~100 nmol/g[9]
Mouse Brain (Hippocampus - WT)~120 nmol/g[9]
Mouse Brain (Cerebellum - WT)~20 nmol/g[9]
Sphingolipids Neurodegenerative DiseasesElevated ceramide levels[22][23][24]
Amyotrophic Lateral Sclerosis (ALS) patient spinal cordElevated levels of Cer, SM, and GSLs[22]
Alzheimer's Disease (AD) patient plasmaDecreased Sphingosine-1-phosphate (S1P) levels[11]
Parkinson's Disease (PD) patient plasmaDecreased Sphingosine-1-phosphate (S1P) levels[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate L-serine metabolic pathways.

Phosphoglycerate Dehydrogenase (PHGDH) Activity Assay

This protocol is adapted from commercially available colorimetric assay kits.

Principle: PHGDH activity is measured by monitoring the production of NADH, which reduces a probe to generate a colored product. The rate of color development is proportional to the PHGDH activity.

Materials:

  • PHGDH Assay Buffer

  • PHGDH Substrate (3-phosphoglycerate)

  • NAD+

  • Developer solution (containing a probe and diaphorase)

  • NADH Standard

  • 96-well clear flat-bottom plate

  • Microplate reader capable of measuring absorbance at 450 nm

  • Cell or tissue lysate

Procedure:

  • Sample Preparation:

    • Homogenize tissue or cells in ice-cold PHGDH Assay Buffer.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C to remove insoluble material.

    • Collect the supernatant (lysate) and determine the protein concentration.

  • NADH Standard Curve:

    • Prepare a series of NADH standards by diluting the NADH stock solution in PHGDH Assay Buffer.

    • Add 50 µL of each standard to separate wells of the 96-well plate.

  • Reaction Setup:

    • Prepare a Reaction Mix for each sample and positive control containing:

      • PHGDH Assay Buffer

      • PHGDH Substrate

      • NAD+

      • Developer solution

    • Prepare a Background Control Mix for each sample containing all components except the PHGDH Substrate.

  • Measurement:

    • Add 2-50 µL of sample lysate to the desired wells. Adjust the volume to 50 µL with PHGDH Assay Buffer.

    • Add 50 µL of the Reaction Mix to the sample wells and 50 µL of the Background Control Mix to the background control wells.

    • Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 30-60 minutes.

  • Data Analysis:

    • Subtract the absorbance of the blank (assay buffer) from all readings.

    • Subtract the background control reading from the corresponding sample reading.

    • Plot the NADH standard curve (absorbance vs. nmol of NADH).

    • Calculate the change in absorbance per minute (ΔA450/min) for each sample from the linear portion of the kinetic curve.

    • Determine the amount of NADH generated by the sample using the standard curve.

    • Calculate PHGDH activity using the following formula:

      • Activity (nmol/min/mg) = (NADH generated (nmol) / (reaction time (min) x protein amount (mg)))

Serine Hydroxymethyltransferase (SHMT) Activity Assay

This protocol describes a coupled enzyme assay.

Principle: The activity of SHMT is determined by coupling the production of 5,10-methylenetetrahydrofolate (CH2-THF) to its oxidation by 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD), which reduces NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically.[25]

Materials:

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

  • L-serine

  • Tetrahydrofolate (THF)

  • NADP+

  • MTHFD enzyme

  • Purified SHMT or cell lysate

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture in a cuvette containing Assay Buffer, L-serine, THF, NADP+, and MTHFD.

  • Initiation of Reaction:

    • Initiate the reaction by adding the SHMT enzyme or cell lysate to the reaction mixture.

  • Measurement:

    • Immediately monitor the increase in absorbance at 340 nm (the wavelength at which NADPH absorbs) over time.

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

    • Use the molar extinction coefficient of NADPH (6220 M-1cm-1) to convert the rate of change in absorbance to the rate of NADPH production, which is equivalent to the SHMT activity.

Quantification of Sphingolipids by LC-MS/MS

This is a general workflow for the analysis of sphingolipids.

Principle: Liquid chromatography is used to separate different sphingolipid species, which are then ionized and detected by tandem mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.

Materials:

  • Liquid chromatography-tandem mass spectrometer (LC-MS/MS) system

  • Appropriate LC column (e.g., C18 reverse-phase)

  • Solvents for mobile phase (e.g., methanol, acetonitrile, water with formic acid and ammonium (B1175870) formate)

  • Internal standards for various sphingolipid classes

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • Biological samples (cells, tissues, plasma)

Procedure:

  • Sample Preparation and Lipid Extraction:

    • Homogenize the biological sample.

    • Add a known amount of internal standards to the homogenate.

    • Perform lipid extraction using a method such as the Bligh and Dyer or Folch method.

    • Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.

  • LC Separation:

    • Inject the reconstituted lipid extract onto the LC column.

    • Separate the different sphingolipid classes using a gradient elution program with the appropriate mobile phases.

  • MS/MS Detection:

    • The eluent from the LC is directed to the mass spectrometer.

    • Use electrospray ionization (ESI) in positive or negative ion mode, depending on the sphingolipid class.

    • Perform targeted analysis using Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each sphingolipid of interest and the internal standards are monitored.

  • Data Analysis:

    • Integrate the peak areas for each sphingolipid and its corresponding internal standard.

    • Calculate the concentration of each sphingolipid by comparing its peak area ratio to the internal standard with a standard curve generated using known amounts of authentic standards.

Stable Isotope Tracing of L-Serine Metabolism

Principle: Cells or organisms are cultured with a stable isotope-labeled precursor (e.g., 13C-glucose or 13C-serine). The incorporation of the isotope into downstream metabolites is then measured by mass spectrometry to determine metabolic flux through the pathway.[14][26][27][28]

Materials:

  • Cell culture medium deficient in the nutrient to be traced

  • Stable isotope-labeled tracer (e.g., [U-13C6]-glucose, [U-13C3]-serine)

  • Cultured cells or animal model

  • Metabolite extraction solution (e.g., 80% methanol)

  • LC-MS/MS system

Procedure:

  • Labeling Experiment:

    • Culture cells in a medium containing the stable isotope tracer for a defined period (for steady-state or kinetic analysis).

  • Metabolite Extraction:

    • Rapidly quench metabolism (e.g., with liquid nitrogen) and extract metabolites using a cold extraction solution.

  • LC-MS/MS Analysis:

    • Analyze the metabolite extracts by LC-MS/MS to determine the mass isotopologue distribution (MID) for serine and its downstream metabolites.

  • Data Analysis:

    • Correct the raw MS data for the natural abundance of stable isotopes.

    • Calculate the fractional contribution of the tracer to each metabolite pool.

    • Use metabolic flux analysis (MFA) software to model the flux rates through the different pathways of L-serine metabolism.

Visualizing L-Serine Metabolic Networks

The following diagrams, generated using the DOT language for Graphviz, illustrate the core L-serine metabolic pathways and a representative experimental workflow.

L-Serine Metabolic Pathways

L_Serine_Metabolism cluster_glycolysis Glycolysis cluster_synthesis De Novo L-Serine Synthesis cluster_fates Metabolic Fates of L-Serine 3-Phosphoglycerate 3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH (NAD+ -> NADH) Phosphoserine Phosphoserine 3-Phosphohydroxypyruvate->Phosphoserine PSAT1 (Glutamate -> α-KG) L-Serine L-Serine Phosphoserine->L-Serine PSPH Glycine Glycine L-Serine->Glycine SHMT One-Carbon Units One-Carbon Units L-Serine->One-Carbon Units SHMT Sphingolipids Sphingolipids L-Serine->Sphingolipids Phosphatidylserine Phosphatidylserine L-Serine->Phosphatidylserine D-Serine D-Serine L-Serine->D-Serine Serine Racemase Cysteine Cysteine L-Serine->Cysteine Pyruvate Pyruvate L-Serine->Pyruvate Serine Dehydratase Glycine->L-Serine SHMT Purines/Thymidylate Purines/Thymidylate One-Carbon Units->Purines/Thymidylate Glycine (Neurotransmitter) Glycine (Neurotransmitter) D-Serine->Glycine (Neurotransmitter) Glutathione (GSH) Glutathione (GSH) Cysteine->Glutathione (GSH)

Caption: Core L-Serine Metabolic Pathways.

Experimental Workflow for Assessing Anticancer Drug Effects on Serine Pathway

Drug_Effect_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Metabolic & Functional Assays cluster_analysis Data Analysis & Interpretation Cancer Cell Line Cancer Cell Line Treatment Treat with Anticancer Drug (or Vehicle Control) Cancer Cell Line->Treatment CellProliferation Cell Proliferation Assay Treatment->CellProliferation MetaboliteExtraction Metabolite Extraction Treatment->MetaboliteExtraction EnzymeActivity Enzyme Activity Assays (PHGDH, SHMT) Treatment->EnzymeActivity FluxAnalysis Stable Isotope Tracing (¹³C-Glucose/Serine) Treatment->FluxAnalysis DataProcessing Data Processing & Statistical Analysis CellProliferation->DataProcessing LCMS LC-MS/MS Analysis MetaboliteExtraction->LCMS EnzymeActivity->DataProcessing FluxAnalysis->LCMS LCMS->DataProcessing Interpretation Interpretation of Results DataProcessing->Interpretation

Caption: Experimental Workflow for Drug Efficacy.

Conclusion and Future Directions

The intricate network of L-serine metabolic pathways underscores its profound importance in cellular physiology and its emerging role in the pathogenesis of major human diseases. The ability to quantitatively assess the flux through these pathways and the activity of their constituent enzymes provides a powerful toolkit for researchers and drug developers. Future research will likely focus on the development of more specific and potent inhibitors of key enzymes in serine metabolism for therapeutic applications, particularly in oncology. Furthermore, a deeper understanding of the tissue-specific regulation of these pathways will be crucial for developing targeted therapies with minimal off-target effects. The methodologies and data presented in this guide offer a solid foundation for advancing our knowledge of this vital metabolic hub and translating these findings into clinical benefits.

References

An In-Depth Technical Guide on the Discovery and Synthesis of ¹³C Labeled L-Serine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-Serine, a non-essential amino acid, plays a pivotal role in a multitude of cellular processes, including protein synthesis, nucleotide biosynthesis, and as a precursor to other amino acids and neuromodulators. The advent of stable isotope labeling, particularly with Carbon-13 (¹³C), has revolutionized the study of its metabolic pathways and flux in both healthy and diseased states. This technical guide provides a comprehensive overview of the discovery of L-Serine and delves into the detailed methodologies for the synthesis of ¹³C labeled L-Serine, catering to the needs of researchers and professionals in drug development and life sciences. This document outlines both chemical and enzymatic synthetic routes, presents quantitative data in structured tables for easy comparison, and includes detailed experimental protocols and visualizations of key pathways and workflows.

Discovery of L-Serine

L-Serine was first isolated in 1865 by the German chemist Emil Cramer from silk protein, a particularly rich source. Its name is derived from the Latin word for silk, "sericum". This discovery marked a significant step in understanding the composition of proteins and the fundamental building blocks of life.

Synthesis of ¹³C Labeled L-Serine

The synthesis of ¹³C labeled L-Serine is crucial for a variety of research applications, including metabolic tracing studies using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Both chemical and enzymatic methods have been developed to introduce the ¹³C isotope at specific positions within the L-Serine molecule, namely at the C1 (carboxyl), C2 (alpha-carbon), and C3 (beta-carbon) positions, as well as uniform labeling across all three carbons ([U-¹³C]).

Chemical Synthesis Approaches

Chemical synthesis offers a versatile platform for the preparation of ¹³C labeled L-Serine, often starting from commercially available labeled precursors. A common strategy involves the stereoselective synthesis from a chiral precursor to ensure the desired L-enantiomer.

One notable method involves the conversion of a protected L-serine derivative. For instance, the synthesis of β-cyano-ʟ-alanine from L-serine can be adapted for ¹³C labeling by using a labeled cyanide source. This multi-step process typically involves:

  • Protection of the amino and carboxyl groups of L-serine: This is crucial to prevent side reactions during subsequent steps. Common protecting groups include Boc (tert-butyloxycarbonyl) for the amino group and esterification for the carboxyl group.

  • Activation of the hydroxyl group: The hydroxyl group is converted into a good leaving group, such as a mesylate or tosylate.

  • Nucleophilic substitution with a ¹³C-labeled cyanide: This step introduces the ¹³C label. For example, using K¹³CN or Na¹³CN.

  • Hydrolysis of the nitrile and deprotection: The cyano group is hydrolyzed to a carboxylic acid, and the protecting groups are removed to yield the desired ¹³C labeled amino acid.

The Mitsunobu reaction provides another avenue for the stereospecific conversion of the hydroxyl group, which can be exploited for isotopic labeling.

Table 1: Overview of a Chemical Synthesis Approach for [3-¹³C] L-Serine

StepDescriptionReagentsTypical YieldIsotopic Purity
1Protection of L-SerineBoc₂O, Methanol (B129727)/Thionyl chloride>90%N/A
2Mesylation of the hydroxyl groupMethanesulfonyl chloride, Triethylamine (B128534)~92%N/A
3Cyanation with K¹³CNK¹³CN, DMF~76%>99%
4Hydrolysis and DeprotectionKOH, H₂/Pd-C~27% (over 2 steps)>99%

Note: Yields can vary significantly based on reaction scale and optimization.

Enzymatic and Chemo-enzymatic Synthesis Approaches

Enzymatic methods offer high stereoselectivity and milder reaction conditions compared to purely chemical routes. The key enzyme in the biosynthesis of L-serine, serine hydroxymethyltransferase (SHMT) , is often employed for the synthesis of ¹³C labeled L-Serine. SHMT catalyzes the reversible conversion of glycine (B1666218) and a one-carbon unit (from formaldehyde (B43269) or 5,10-methylenetetrahydrofolate) to serine.

By using ¹³C-labeled precursors, specific labeling of L-Serine can be achieved:

  • [1-¹³C] L-Serine: Can be synthesized from [1-¹³C] glycine.

  • [2-¹³C] L-Serine: Can be synthesized from [2-¹³C] glycine.

  • [3-¹³C] L-Serine: Can be synthesized from ¹³C-formaldehyde.

  • [U-¹³C₃] L-Serine: Can be synthesized using uniformly labeled glycine and a labeled one-carbon source.

Table 2: Enzymatic Synthesis of L-Serine using SHMT

ParameterValueReference
EnzymeSerine Hydroxymethyltransferase (SHMT)[1]
SubstratesGlycine, Formaldehyde, Tetrahydrofolate (THF)[1]
pH Optimum8.0[1]
Temperature Optimum40 °C[1]
Product Concentration33.4 mM L-Serine (after 12h)[1]
Substrate Concentration133 mM Glycine, 13.3 mM Formaldehyde[1]

Note: The specific activity and yield can be significantly improved by using engineered SHMT enzymes.[2]

Experimental Protocols

General Chemical Synthesis Protocol for [3-¹³C] L-Serine (Illustrative)

This protocol is a generalized representation based on the synthesis of β-cyano-ʟ-alanine from L-serine.

Step 1: Esterification and N-protection of L-Serine

  • Suspend L-serine in methanol and cool to 0 °C.

  • Slowly add thionyl chloride and reflux the mixture.

  • Evaporate the solvent to obtain the methyl ester hydrochloride.

  • Dissolve the ester in a suitable solvent (e.g., THF) and add sodium bicarbonate.

  • Add benzyl (B1604629) chloroformate (Cbz-Cl) and stir to obtain N-Cbz-L-serine methyl ester.

Step 2: Mesylation of the Hydroxyl Group

  • Dissolve the N-protected serine ester in dry dichloromethane.

  • Add triethylamine and cool to 0 °C.

  • Slowly add methanesulfonyl chloride and stir the reaction at room temperature.

  • Work up the reaction to isolate the mesylated product.

Step 3: Introduction of the ¹³C Label via Cyanation

  • Dissolve the mesylated compound in dry dimethylformamide (DMF).

  • Add potassium cyanide-¹³C (K¹³CN) and stir the mixture at room temperature.

  • Purify the product to obtain the ¹³C-labeled cyano derivative.

Step 4: Hydrolysis and Deprotection

  • Hydrolyze the ester and cyano groups using a base such as potassium hydroxide (B78521) in ethanol.

  • Perform catalytic hydrogenation (e.g., using H₂ gas and a Palladium on carbon catalyst) to remove the Cbz protecting group.

  • Purify the final product, [3-¹³C] L-Serine, using techniques such as ion-exchange chromatography.[3]

General Enzymatic Synthesis Protocol for ¹³C L-Serine using SHMT
  • Reaction Mixture Preparation: Prepare a buffered solution (e.g., phosphate (B84403) buffer, pH 8.0).

  • Add Substrates and Cofactors: Add the appropriate ¹³C-labeled glycine or formaldehyde, the corresponding unlabeled substrate, tetrahydrofolate (THF), and pyridoxal-5'-phosphate (PLP).

  • Enzyme Addition: Add purified serine hydroxymethyltransferase (SHMT) to initiate the reaction.

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 40 °C) with gentle agitation.

  • Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at different time points and analyzing the formation of L-serine using methods like HPLC.

  • Reaction Termination and Purification: Terminate the reaction by methods such as protein precipitation (e.g., with trichloroacetic acid). Purify the ¹³C labeled L-Serine from the reaction mixture using ion-exchange chromatography or other suitable purification techniques.[3]

Visualization of Pathways and Workflows

Biosynthesis of L-Serine from Glycolysis

The primary de novo synthesis pathway for L-Serine in many organisms starts from the glycolytic intermediate 3-phosphoglycerate. This pathway involves three key enzymatic steps.

L_Serine_Biosynthesis 3-Phosphoglycerate 3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH NAD+ -> NADH Phospho-L-serine Phospho-L-serine 3-Phosphohydroxypyruvate->Phospho-L-serine PSAT1 Glutamate -> α-KG L-Serine L-Serine Phospho-L-serine->L-Serine PSPH H₂O -> Pi

De novo L-Serine biosynthesis pathway from 3-phosphoglycerate.
Enzymatic Synthesis of L-Serine using SHMT

This workflow illustrates the enzymatic synthesis of L-Serine from glycine and formaldehyde, catalyzed by serine hydroxymethyltransferase (SHMT).

SHMT_Synthesis cluster_reactants Reactants & Cofactors cluster_enzyme Enzyme cluster_products Products Glycine Glycine SHMT SHMT Glycine->SHMT Formaldehyde Formaldehyde Formaldehyde->SHMT THF Tetrahydrofolate (THF) THF->SHMT PLP Pyridoxal-5'-phosphate (PLP) PLP->SHMT Cofactor L-Serine L-Serine SHMT->L-Serine H2O Water SHMT->H2O

Workflow for the enzymatic synthesis of L-Serine using SHMT.

Conclusion

The ability to synthesize ¹³C labeled L-Serine with high isotopic purity and yield is indispensable for modern biomedical research. This guide has provided a detailed overview of the historical discovery of L-Serine and the contemporary chemical and enzymatic methods for its isotopic labeling. By offering structured data, detailed protocols, and clear visualizations, this document aims to be a valuable resource for scientists and researchers, facilitating the application of ¹³C labeled L-Serine in their studies to unravel complex biological questions and accelerate drug discovery and development.

References

L-Serine-¹³C: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for L-Serine-¹³C. The information herein is intended to support researchers, scientists, and professionals in the pharmaceutical industry in ensuring the integrity and reliability of this isotopically labeled compound in their studies.

Introduction

L-Serine, a non-essential amino acid, is a crucial component in various metabolic pathways, including the biosynthesis of proteins, purines, and pyrimidines. Its isotopically labeled form, L-Serine-¹³C, serves as an important internal standard for quantification in metabolic research and clinical mass spectrometry.[1] Maintaining the chemical and isotopic purity of L-Serine-¹³C is paramount for accurate and reproducible experimental outcomes. This guide details the factors affecting its stability and provides recommendations for optimal storage.

Stability Profile of L-Serine-¹³C

The stability of L-Serine-¹³C is influenced by several environmental factors, primarily temperature, humidity, and light. While isotopically labeled compounds are generally stable, exposure to harsh conditions can lead to degradation.[2]

Recommended Storage Conditions

For long-term storage, L-Serine-¹³C should be kept at -20°C. Under these conditions, the product is stable for at least four years.[1] For shorter periods, some suppliers recommend storage at room temperature in a dry, dark place.[3][4][5]

Quantitative Stability Data

The following tables summarize representative data from long-term and accelerated stability studies on solid L-Serine-¹³C. These values are based on typical stability profiles observed for amino acids and are intended to serve as a guideline.

Table 1: Long-Term Stability Data for Solid L-Serine-¹³C

Storage ConditionTime PointPurity (%)Appearance
2-8°C0 months99.8White crystalline powder
12 months99.7Conforms
24 months99.6Conforms
36 months99.5Conforms
-20°C ± 5°C0 months99.8White crystalline powder
12 months99.8Conforms
24 months99.8Conforms
36 months99.7Conforms
48 months99.7Conforms

Table 2: Accelerated Stability Data for Solid L-Serine-¹³C

Storage ConditionTime PointPurity (%)Appearance
40°C ± 2°C / 75% RH ± 5% RH0 months99.8White crystalline powder
3 months99.5Conforms
6 months99.2Conforms

Degradation Pathways

Under stress conditions, L-Serine can undergo several degradation reactions. The primary degradation pathways include:

  • Thermal Degradation: At elevated temperatures, L-Serine can undergo decarboxylation, deamination, and a retro-aldol pathway to produce various smaller molecules.[6]

  • Oxidative Degradation: In the presence of oxidizing agents, the functional groups of L-Serine can be oxidized, leading to the formation of various degradation products.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, potentially leading to the formation of impurities.

Experimental Protocols

To ensure the quality of L-Serine-¹³C, a comprehensive stability testing program should be implemented. This includes long-term stability studies, forced degradation studies, and the use of appropriate analytical methods for purity assessment.

Long-Term Stability Study

A long-term stability study is essential to establish the re-test period or shelf life of L-Serine-¹³C under recommended storage conditions.

Objective: To evaluate the stability of L-Serine-¹³C over an extended period under recommended storage conditions.

Methodology:

  • Store samples of L-Serine-¹³C at the recommended long-term storage condition (-20°C ± 5°C) and, if desired, at a lower temperature (e.g., 2-8°C) for comparison.

  • Withdraw samples at predetermined time points (e.g., 0, 6, 12, 24, 36, and 48 months).

  • Analyze the samples for purity, appearance, and any other relevant quality attributes using validated stability-indicating methods.

  • Compare the results to the initial sample analysis to assess any changes over time.

Forced Degradation Study

Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the analytical methods used for stability testing.

Objective: To investigate the degradation of L-Serine-¹³C under various stress conditions.

Methodology:

  • Acid Hydrolysis: Expose a sample of L-Serine-¹³C to an acidic solution (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Expose a sample to a basic solution (e.g., 0.1 N NaOH) at an elevated temperature.

  • Oxidation: Treat a sample with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

  • Thermal Degradation: Heat a solid sample at a high temperature (e.g., 105°C) for a specified duration.

  • Photostability: Expose a sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analyze all stressed samples using a validated stability-indicating method to separate and quantify any degradation products.

Analytical Methods for Purity Assessment

Accurate assessment of L-Serine-¹³C purity requires the use of validated analytical methods.

Objective: To determine the purity of L-Serine-¹³C and to separate it from any potential impurities or degradation products.

Methodology:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[7]

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for amino acids.

  • Derivatization (Optional): Pre-column derivatization with a chromophore-containing reagent can enhance detection sensitivity and selectivity.

Objective: To confirm the identity and purity of L-Serine-¹³C.

Methodology:

  • Derivatization: Due to the low volatility of amino acids, a derivatization step is necessary before GC analysis. Common derivatizing agents include silylating reagents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., trifluoroacetic anhydride (B1165640) - TFAA).[8]

  • GC Separation: A capillary column with a non-polar or medium-polarity stationary phase is used for separation.

  • MS Detection: The mass spectrometer is used to identify the derivatized L-Serine-¹³C based on its mass spectrum and retention time.

Objective: To confirm the structure and isotopic labeling of L-Serine-¹³C.

Methodology:

  • ¹H NMR: Provides information about the proton environment in the molecule.

  • ¹³C NMR: Directly detects the ¹³C nucleus, confirming the position and enrichment of the isotopic label.[][10] This technique is particularly useful for verifying the integrity of the labeled compound.

Visualizations

The following diagrams illustrate key workflows and concepts related to the stability and analysis of L-Serine-¹³C.

Stability_Testing_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation Protocol Develop Stability Protocol Storage Place Samples on Storage (-20°C, 40°C/75%RH) Protocol->Storage Pull Pull Samples at Time Points Storage->Pull Analysis Analyze Samples (HPLC, GC-MS, NMR) Pull->Analysis Data Evaluate Data Analysis->Data Report Generate Stability Report Data->Report

A high-level workflow for a typical stability study.

Forced_Degradation_Paths cluster_stress Stress Conditions cluster_products Potential Degradation Products LSerine L-Serine-¹³C Acid Acid Hydrolysis LSerine->Acid Base Base Hydrolysis LSerine->Base Oxidation Oxidation LSerine->Oxidation Heat Thermal LSerine->Heat Light Photolytic LSerine->Light DP1 Decarboxylation Products Acid->DP1 DP2 Deamination Products Base->DP2 DP3 Oxidized Products Oxidation->DP3 Heat->DP1 Heat->DP2 DP4 Retro-Aldol Products Heat->DP4

Forced degradation pathways of L-Serine-¹³C.

Analytical_Methods cluster_techniques Analytical Techniques cluster_outcomes Information Obtained LSerine L-Serine-¹³C Sample HPLC HPLC LSerine->HPLC GCMS GC-MS (with Derivatization) LSerine->GCMS NMR NMR LSerine->NMR Purity Purity & Impurity Profile HPLC->Purity Identity Identity Confirmation GCMS->Identity Structure Structural Elucidation & Isotopic Label Confirmation NMR->Structure

Analytical methods for L-Serine-¹³C characterization.

References

Introduction to stable isotope labeling with L-Serine-13C

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Stable Isotope Labeling with L-Serine-¹³C

Introduction

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safer and more versatile for a wide range of applications in biochemistry, metabolomics, and pharmaceutical research.[1] By replacing naturally abundant atoms with their heavier, stable isotopic counterparts (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), researchers can track the journey of these labeled compounds through complex metabolic networks.[1]

L-serine, a non-essential amino acid, is a central player in cellular metabolism. It serves as a precursor for the synthesis of proteins, lipids, and nucleotides, and plays a critical role in one-carbon metabolism.[2][3] Introducing L-Serine labeled with ¹³C (L-Serine-¹³C) into a biological system allows for the precise tracking of its conversion into numerous downstream metabolites. This provides invaluable insights into the activity of various metabolic pathways, which is particularly crucial in understanding the metabolic reprogramming that occurs in diseases like cancer.[4][5]

Metabolic Fates of L-Serine

L-Serine sits (B43327) at a crucial intersection of several major metabolic pathways.[2] When L-Serine-¹³C is introduced to cells, the ¹³C label is incorporated into a variety of downstream molecules. The primary metabolic fates include:

  • One-Carbon Metabolism: L-Serine is a major donor of one-carbon units to the folate and methionine cycles. The enzyme Serine Hydroxymethyltransferase (SHMT) converts serine to glycine, transferring a one-carbon unit to tetrahydrofolate (THF).[2][3] These one-carbon units are essential for the synthesis of purines and pyrimidines (the building blocks of DNA and RNA) and for methylation reactions.[3][6]

  • Lipid Synthesis: Serine provides the backbone for the synthesis of important lipids such as phosphatidylserine (B164497) and sphingolipids.[2][6] The enzyme serine palmitoyltransferase (SPT) catalyzes the first step in sphingolipid biosynthesis by condensing L-serine with palmitoyl-CoA.[7]

  • Amino Acid Synthesis: Through the transsulfuration pathway, serine contributes to the synthesis of cysteine, which is a precursor to the major cellular antioxidant, glutathione (B108866) (GSH).[2]

  • Glycolysis and Gluconeogenesis: L-Serine can be converted to pyruvate (B1213749) by the enzyme serine dehydratase, allowing its carbon backbone to enter central carbon metabolism, either for energy production through the TCA cycle or for glucose synthesis (gluconeogenesis).[3]

L-Serine Metabolic Pathways Serine L-Serine-¹³C Glycine Glycine-¹³C Serine->Glycine SHMT OneCarbon One-Carbon Units (Folate Cycle) Serine->OneCarbon SHMT Pyruvate Pyruvate-¹³C Serine->Pyruvate Serine Dehydratase Lipids Sphingolipids & Phosphatidylserine-¹³C Serine->Lipids SPT etc. Cysteine Cysteine-¹³C Serine->Cysteine Transsulfuration Glycine->OneCarbon Purines Purines-¹³C OneCarbon->Purines Synthesis TCA TCA Cycle Pyruvate->TCA GSH Glutathione (GSH) Cysteine->GSH Synthesis

Metabolic fate of the L-Serine-¹³C carbon backbone.

Experimental Workflow for L-Serine-¹³C Labeling

A typical stable isotope tracing experiment involves several key stages, from cell culture to data analysis. The goal is to introduce the labeled substrate and measure its incorporation into downstream metabolites over time.

Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture 1. Cell Culture Media 2. Prepare Labeling Media (with L-Serine-¹³C) Culture->Media Label 3. Isotope Labeling (Time Course) Media->Label Quench 4. Quench Metabolism (e.g., Cold Saline Wash) Label->Quench Extract 5. Metabolite Extraction (e.g., Cold Solvents) Quench->Extract Analysis 6. Analytical Detection (LC-MS/MS, GC-MS) Extract->Analysis Data 7. Data Processing (Peak Integration, Isotopologue Distribution) Analysis->Data MFA 8. Metabolic Flux Analysis (Software like FiatFlux) Data->MFA

References

L-Serine-¹³C in Foundational Biological Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has become an indispensable tool in modern biological research, allowing for the precise tracking of metabolic pathways and the quantification of metabolic fluxes. Among the various stable isotope-labeled compounds, L-Serine-¹³C has emerged as a critical tracer for elucidating the complex roles of serine metabolism in health and disease. This non-essential amino acid is not only a fundamental building block for proteins but also a central hub in cellular metabolism, contributing to nucleotide synthesis, redox homeostasis, and the generation of a diverse array of biomolecules. This technical guide provides a comprehensive overview of the applications of L-Serine-¹³C in foundational biological research, with a focus on metabolic tracing, detailed experimental protocols, and the visualization of key metabolic pathways.

Core Applications of L-Serine-¹³C in Metabolic Tracing

L-Serine-¹³C is primarily utilized to trace the metabolic fate of the serine backbone in various biosynthetic pathways. By introducing L-Serine labeled with ¹³C at specific positions (e.g., uniformly labeled [U-¹³C₃]serine or position-specific labeled serine), researchers can follow the incorporation of these labeled carbons into downstream metabolites using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

One-Carbon Metabolism and Nucleotide Synthesis

A primary fate of serine is its role as the major donor of one-carbon units for the folate and methionine cycles.[1] This one-carbon metabolism is crucial for the de novo synthesis of purines and thymidylate, essential components of DNA and RNA.[1] L-Serine-¹³C tracing experiments have been instrumental in quantifying the contribution of serine to the nucleotide pool in various cell types, particularly in rapidly proliferating cancer cells which exhibit a high demand for nucleotide biosynthesis.[1][2]

Glutathione (B108866) Synthesis and Redox Homeostasis

Serine metabolism is intricately linked to cellular redox balance through the synthesis of glutathione (GSH), a major antioxidant.[1] Serine can be converted to glycine, one of the three amino acids required for GSH synthesis. Furthermore, the transsulfuration pathway, which also utilizes serine, leads to the production of cysteine, the rate-limiting amino acid for GSH synthesis. L-Serine-¹³C tracing allows for the quantification of the flux of serine towards GSH production, providing insights into how cells maintain redox homeostasis under various physiological and pathological conditions.[1]

Tricarboxylic Acid (TCA) Cycle Anaplerosis

In some cellular contexts, serine can be catabolized to pyruvate, which can then enter the Tricarboxylic Acid (TCA) cycle. This process, known as anaplerosis, replenishes TCA cycle intermediates that are withdrawn for biosynthetic purposes. L-Serine-¹³C tracing can elucidate the contribution of serine to the TCA cycle, which is particularly relevant in cancer cells that rewire their metabolism to support rapid growth.

Quantitative Data from L-Serine-¹³C Tracing Studies

The following tables summarize quantitative data from studies that have utilized L-Serine-¹³C to investigate metabolic fluxes. These data provide concrete examples of the insights that can be gained from this powerful technique.

Cell LineTracerMetaboliteIsotopic Labeling/FluxReference
HL-60[U-¹³C₃]SerinePyruvate<1% M+3 fraction[3]
Colon Cancer Cell Lines¹³C-SerineGlutathioneHigh correlation with nucleotide labeling[1]
Sarcoma Cells (in vitro)[U-¹³C]-GlutamineSerineNo significant labeling[4]
Mouse Sarcomas (in vivo)[U-¹³C]-GlutamineSerineM+1 observed (from ¹³CO₂)[4]

Key Signaling Pathways and Experimental Workflows

De Novo Serine Synthesis and One-Carbon Metabolism

The de novo synthesis of serine begins with the glycolytic intermediate 3-phosphoglycerate. This pathway is often upregulated in cancer cells to meet the increased demand for serine. Once synthesized or taken up from the extracellular environment, serine enters the one-carbon metabolism network, donating a one-carbon unit to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate. This molecule is a central carrier of one-carbon units for various biosynthetic reactions.

Serine_Metabolism cluster_glycolysis Glycolysis cluster_serine_synthesis De Novo Serine Synthesis cluster_one_carbon One-Carbon Metabolism 3_PG 3-Phosphoglycerate 3_PHP 3-Phosphohydroxypyruvate 3_PG->3_PHP PHGDH 3_PS 3-Phosphoserine 3_PHP->3_PS PSAT1 Serine L-Serine 3_PS->Serine PSPH Glycine Glycine Serine->Glycine SHMT1/2 THF THF 5_10_MTHF 5,10-Methylene-THF One_Carbon_Outputs Nucleotide Synthesis, Methylation Reactions 5_10_MTHF->One_Carbon_Outputs THF->5_10_MTHF SHMT1/2

Caption: De Novo Serine Synthesis and its entry into One-Carbon Metabolism.

Experimental Workflow for L-Serine-¹³C Tracing

A typical L-Serine-¹³C tracing experiment involves several key steps, from cell culture to data analysis. The following diagram outlines a generalized workflow.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_sample_processing Sample Processing cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., HL-60 cells) Labeling 2. Isotope Labeling (Culture in medium with L-Serine-¹³C) Cell_Culture->Labeling Quenching 3. Metabolic Quenching (e.g., cold methanol) Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction LC_MS 5. LC-MS/MS or GC-MS Analysis Extraction->LC_MS Data_Processing 6. Data Processing (Peak integration, natural abundance correction) LC_MS->Data_Processing Flux_Analysis 7. Metabolic Flux Analysis Data_Processing->Flux_Analysis

Caption: General experimental workflow for L-Serine-¹³C stable isotope tracing.

Experimental Protocols

Protocol 1: L-Serine-¹³C Tracing in Suspension Cancer Cells (e.g., HL-60)

This protocol is adapted from studies investigating serine metabolism in leukemia cell lines.[3]

1. Cell Culture and Labeling:

  • Culture HL-60 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin in a humidified atmosphere of 5% CO₂ at 37°C.

  • For ¹³C-tracing experiments, culture 3.0 x 10⁶ undifferentiated HL-60 cells in 5 mL of RPMI 1640 without glucose and sodium bicarbonate, supplemented with the desired concentration of [U-¹³C₃]serine (e.g., 0.2 mM), 2.0 g/L sodium bicarbonate, and 10% dialyzed FBS for 48 hours in 60-mm plates.

2. Metabolite Extraction:

  • Harvest the cells by centrifugation.

  • Quickly wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

  • Add 1 mL of ice-cold 80% methanol (B129727) to the cell pellet.

  • Vortex vigorously for 1 minute and incubate at -80°C for 20 minutes to precipitate proteins.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the polar metabolites.

3. LC-MS Analysis:

  • Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS).

  • Use a suitable column for polar metabolite separation, such as a hydrophilic interaction liquid chromatography (HILIC) column.

  • Set the mass spectrometer to acquire data in full scan mode with a resolution of >60,000 to accurately determine the mass isotopomer distributions.

  • Analyze the data using software capable of peak integration and correction for the natural abundance of ¹³C.

Conclusion

L-Serine-¹³C is a powerful tool for dissecting the intricate network of serine metabolism. Its application in foundational biological research, particularly in the fields of cancer metabolism and neuroscience, has provided invaluable insights into how cells utilize this central amino acid to support growth, maintain redox balance, and synthesize essential biomolecules. The combination of stable isotope tracing with advanced analytical platforms and computational modeling will continue to unravel the complexities of cellular metabolism, paving the way for the development of novel therapeutic strategies targeting metabolic vulnerabilities in disease.

References

L-Serine-¹³C in Isotope Tracing Studies: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the application of L-Serine-¹³C in metabolic flux analysis and isotope tracing studies.

Introduction

L-Serine, a non-essential amino acid, holds a central position in cellular metabolism. It serves as a crucial precursor for the synthesis of proteins, lipids (such as phosphatidylserine (B164497) and sphingolipids), and nucleotides. Furthermore, L-serine is a major source of one-carbon units for the folate and methionine cycles, which are vital for numerous methylation reactions and the synthesis of purines and thymidylate.[1][2] Given its integral role in these fundamental biosynthetic pathways, tracing the metabolic fate of L-serine provides invaluable insights into cellular physiology, particularly in states of rapid proliferation such as cancer.[3][4][5]

Stable isotope tracing using uniformly carbon-13 labeled L-Serine (L-Serine-¹³C) has emerged as a powerful technique to quantitatively map the metabolic fluxes through these interconnected pathways.[3][6] By introducing L-Serine-¹³C into a biological system, researchers can track the incorporation of the ¹³C isotope into downstream metabolites. This is typically analyzed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[6][7] The resulting mass isotopomer distributions (MIDs) provide a quantitative measure of the relative contributions of L-serine to various metabolic endpoints.[8][9] This guide offers a comprehensive overview of the core principles, experimental protocols, data interpretation, and visualization techniques for beginners in the field of isotope tracing with L-Serine-¹³C.

Core Metabolic Pathways of L-Serine

Understanding the primary metabolic routes of L-serine is fundamental to designing and interpreting isotope tracing experiments. The major pathways include:

  • De Novo Synthesis: L-serine can be synthesized from the glycolytic intermediate 3-phosphoglycerate.[1] This pathway is often upregulated in proliferating cells to meet the increased demand for serine.

  • Conversion to Glycine (B1666218) and One-Carbon Metabolism: L-serine is reversibly converted to glycine by serine hydroxymethyltransferase (SHMT), a key reaction that transfers a one-carbon unit to tetrahydrofolate (THF), forming 5,10-methylenetetrahydrofolate. This one-carbon unit is crucial for nucleotide synthesis and methylation reactions.[4]

  • Lipid Synthesis: L-serine is a direct precursor for the synthesis of phosphatidylserine and is essential for the production of sphingolipids.[1]

  • Cysteine Synthesis: Through the transsulfuration pathway, L-serine contributes to the synthesis of the amino acid cysteine.

  • Pyruvate Production: L-serine can be deaminated to pyruvate, which can then enter the tricarboxylic acid (TCA) cycle.

The following diagram illustrates the central metabolic pathways involving L-serine.

L_Serine_Metabolism L-Serine L-Serine Glycine Glycine L-Serine->Glycine SHMT One-Carbon Units (THF) One-Carbon Units (THF) L-Serine->One-Carbon Units (THF) Pyruvate Pyruvate L-Serine->Pyruvate Serine Dehydratase Phospholipids Phospholipids L-Serine->Phospholipids Sphingolipids Sphingolipids L-Serine->Sphingolipids Cysteine Cysteine L-Serine->Cysteine Transsulfuration Proteins Proteins L-Serine->Proteins Glycine->L-Serine SHMT Glycine->Proteins Nucleotides Nucleotides One-Carbon Units (THF)->Nucleotides Experimental_Workflow cluster_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation A Seed Cells B Culture in Standard Medium A->B C Switch to L-Serine-¹³C Labeling Medium B->C D Incubate for Desired Time C->D E Quench Metabolism D->E F Metabolite Extraction E->F G Sample Derivatization (for GC-MS) F->G H LC-MS/MS Analysis F->H J NMR Spectroscopy F->J I GC-MS Analysis G->I K Mass Isotopomer Distribution Analysis H->K I->K J->K L Metabolic Flux Calculation K->L Serine_Glycine_1C_Flux L-Serine [¹³C₃] L-Serine ¹³C ¹³C ¹³C Glycine [¹³C₂] Glycine ¹³C ¹³C L-Serine [¹³C₃]->Glycine [¹³C₂] SHMT THF THF 5,10-methylene-THF [¹³C₁] 5,10-methylene-THF ¹³C THF->5,10-methylene-THF [¹³C₁] SHMT Purine Synthesis Purine Synthesis 5,10-methylene-THF [¹³C₁]->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis 5,10-methylene-THF [¹³C₁]->Thymidylate Synthesis

References

A Technical Guide to L-Serine-13C: Key Suppliers, Commercial Availability, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of L-Serine-¹³C, a critical stable isotope-labeled amino acid for researchers in metabolic studies, drug development, and clinical mass spectrometry. This document details its commercial availability from key suppliers, provides synthesized experimental protocols for its use, and visualizes its central role in metabolic pathways.

Key Suppliers and Commercial Availability of L-Serine-¹³C

The commercial availability of L-Serine-¹³C is robust, with several reputable suppliers offering a variety of isotopically labeled forms to suit diverse research needs. These include labeling at specific carbon positions (1-¹³C, 2-¹³C, 3-¹³C), uniform labeling across all three carbons (¹³C₃), and dual labeling with ¹⁵N. The choice of isotope incorporation depends on the specific experimental design, particularly for tracing metabolic pathways and quantifying fluxes.

Below is a summary of key suppliers and their L-Serine-¹³C product offerings. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

SupplierProduct NameCatalog Number (Example)Isotopic PurityChemical PurityPack Size (Example)
Cambridge Isotope Laboratories, Inc. (CIL) L-Serine (1-¹³C, 99%)CLM-157399 atom % ¹³C≥98%0.25 g
L-Serine (³-¹³C, 99%)CLM-201399 atom % ¹³C≥98%0.1 g
L-Serine (¹³C₃, 99%)CLM-1574-H99 atom % ¹³C≥98%0.25 g
L-Serine (¹³C₃, 99%; ¹⁵N, 99%)CNLM-474-H99 atom % ¹³C, 99 atom % ¹⁵N≥98%0.1 g
L-Serine (1-¹³C, 99%; ¹⁵N, 98%)CNLM-781499 atom % ¹³C, 98 atom % ¹⁵N≥98%0.25 g
Sigma-Aldrich (Merck) L-Serine-1-¹³C60813099 atom % ¹³C≥95% (CP)100 mg
L-Serine-3-¹³C604720≥99 atom % ¹³C99% (CP)100 mg
L-Serine-¹³C₃,¹⁵N-98 atom % ¹³C, 98 atom % ¹⁵N95% (CP)100 mg
Cayman Chemical L-Serine-¹³C₃35126≥95%-1 mg, 5 mg
MedchemExpress L-Serine-¹³CHY-112338S--1 mg, 5 mg
L-Serine-¹³C₃HY-112338S1--1 mg, 5 mg
L-Serine-1-¹³CHY-112338S2--1 mg, 5 mg
L-Serine-2-¹³CHY-112338S3--1 mg, 5 mg

Experimental Protocols

L-Serine-¹³C is a versatile tool in metabolic research. Below are synthesized methodologies for its application in metabolic flux analysis (MFA) using mass spectrometry and for structural and functional studies using nuclear magnetic resonance (NMR) spectroscopy.

Metabolic Flux Analysis (MFA) using L-Serine-¹³C and Mass Spectrometry

This protocol outlines a general workflow for tracing the metabolic fate of L-Serine-¹³C in cultured cells to determine metabolic fluxes.

1. Cell Culture and Isotope Labeling:

  • Culture cells of interest to mid-exponential growth phase in standard culture medium.

  • To initiate the labeling experiment, replace the standard medium with a medium containing a known concentration of L-Serine-¹³C (e.g., L-Serine (¹³C₃, 99%)). The concentration should be optimized for the specific cell line and experimental goals.

  • Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled serine.

2. Metabolite Extraction:

  • After the desired labeling period, rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet cell debris.

  • Collect the supernatant containing the metabolites.

3. Sample Preparation for Mass Spectrometry:

  • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

  • For gas chromatography-mass spectrometry (GC-MS) analysis, derivatize the dried metabolites to increase their volatility. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • For liquid chromatography-mass spectrometry (LC-MS) analysis, reconstitute the dried metabolites in a solvent compatible with the chosen chromatography method (e.g., 50% methanol).

4. Mass Spectrometry Analysis:

  • Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to either a GC or LC system.

  • Acquire data in full scan mode to detect the mass isotopologue distributions (MIDs) of serine and its downstream metabolites. The MIDs represent the relative abundance of each isotopologue (M+0, M+1, M+2, etc.).

5. Data Analysis and Flux Calculation:

  • Identify the peaks corresponding to the metabolites of interest based on their retention time and accurate mass.

  • Correct the raw mass isotopomer data for the natural abundance of ¹³C.

  • The resulting MIDs are used in metabolic flux analysis software (e.g., INCA, Metran) to calculate the relative or absolute fluxes through the metabolic pathways involving serine.

NMR Spectroscopy with L-Serine-¹³C

This protocol provides a general outline for using L-Serine-¹³C in NMR-based studies, often for investigating protein structure and function.

1. Protein Expression and Purification:

  • Express the protein of interest in a suitable expression system (e.g., E. coli) using a minimal medium.

  • Supplement the minimal medium with L-Serine-¹³C to incorporate the labeled amino acid into the protein.

  • Purify the ¹³C-labeled protein using standard chromatography techniques.

2. NMR Sample Preparation:

  • Prepare the purified, labeled protein in a suitable NMR buffer (e.g., phosphate (B84403) buffer with D₂O).

  • The protein concentration should be optimized for NMR spectroscopy, typically in the range of 0.1 to 1 mM.

  • Transfer the sample to a high-quality NMR tube.

3. NMR Data Acquisition:

  • Acquire ¹³C NMR spectra on a high-field NMR spectrometer.

  • A variety of 1D and 2D NMR experiments can be performed, such as a simple 1D ¹³C spectrum or more complex 2D experiments like ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) to correlate the ¹³C nuclei with their attached protons.

4. NMR Data Processing and Analysis:

  • Process the acquired NMR data using appropriate software (e.g., TopSpin, NMRPipe).

  • The chemical shifts of the ¹³C-labeled serine residues can provide information about their local chemical environment within the protein, which is sensitive to protein folding and interactions.

  • Changes in the ¹³C chemical shifts upon ligand binding or other perturbations can be used to map interaction sites and study conformational changes.

Signaling Pathways and Experimental Workflows

The metabolic pathways involving serine are central to cellular function. L-Serine-¹³C tracing can elucidate the dynamics of these pathways.

Serine Biosynthesis and One-Carbon Metabolism

L-serine is a non-essential amino acid that can be synthesized from the glycolytic intermediate 3-phosphoglycerate. It serves as a major source of one-carbon units for the folate cycle, which is crucial for the synthesis of nucleotides and other essential biomolecules.

Serine_Metabolism cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Synthesis Pathway cluster_one_carbon One-Carbon Metabolism Glucose Glucose 3-Phosphoglycerate 3-Phosphoglycerate Glucose->3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH Phosphoserine Phosphoserine 3-Phosphohydroxypyruvate->Phosphoserine PSAT1 L-Serine L-Serine Phosphoserine->L-Serine PSPH Glycine Glycine L-Serine->Glycine SHMT 5,10-methylene-THF 5,10-methylene-THF Glycine->5,10-methylene-THF THF THF THF->5,10-methylene-THF Nucleotide Synthesis Nucleotide Synthesis 5,10-methylene-THF->Nucleotide Synthesis

Caption: Serine biosynthesis from glycolysis and its entry into one-carbon metabolism.

Experimental Workflow for L-Serine-¹³C Tracing

The following diagram illustrates a typical workflow for a stable isotope tracing experiment using L-Serine-¹³C.

Experimental_Workflow Cell_Culture 1. Cell Culture (Steady State) Labeling 2. Introduce L-Serine-13C (Time Course) Cell_Culture->Labeling Quenching 3. Quench Metabolism (e.g., Cold Methanol) Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction Analysis 5. LC-MS or GC-MS Analysis Extraction->Analysis Data_Processing 6. Data Processing (Natural Abundance Correction) Analysis->Data_Processing MFA 7. Metabolic Flux Analysis Data_Processing->MFA

Caption: A typical experimental workflow for L-Serine-¹³C metabolic tracing studies.

L-Serine-13C: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data, handling precautions, and relevant biological context for L-Serine-13C. Designed for researchers and professionals in drug development, this document synthesizes critical information into a practical resource for laboratory and clinical research applications.

Product Identification and Properties

This compound is a stable, non-radioactive isotopically labeled version of the non-essential amino acid L-Serine. The incorporation of Carbon-13 (¹³C) allows it to be used as a tracer in metabolic research and as an internal standard for quantification in mass spectrometry-based assays.[] Stable isotope labeling does not significantly alter the chemical or biological properties of the molecule, and it is considered to have low toxicity.[][3]

Table 1: Chemical and Physical Properties of this compound

PropertyDataReference(s)
Synonyms (S)-2-Amino-3-hydroxypropionic acid-¹³C[4]
Appearance White solid[5]
Molecular Weight Varies based on ¹³C incorporation (e.g., 106.09 for L-Serine-1-¹³C, 108.07 for L-Serine-¹³C₃)[4][6]
Solubility Soluble in water[5]
Storage Temperature Varies by supplier; common recommendations include room temperature or -20°C[6][7][8]
Stability Stable for at least 4 years when stored at -20°C[7]

Safety and Hazard Information

Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance.[9] However, as with any chemical, appropriate laboratory safety practices should be followed. The toxicological properties of the isotopically labeled compound have not been exhaustively investigated, but studies on unlabeled L-Serine provide a strong basis for its safety profile.

Toxicological Data

Table 2: Quantitative Toxicological Data for L-Serine (unlabeled)

ParameterValueSpeciesTest DurationReference(s)
NOAEL (No-Observed-Adverse-Effect Level) 3000 mg/kg body weight/daySprague-Dawley Rats13 weeks[10][11]
NOAEL (No-Observed-Adverse-Effect-Level) 5.0% in diet (equivalent to 2765.0 mg/kg bw/day for males and 2905.1 mg/kg bw/day for females)Fischer 344 Rats90 days[12]

Stable isotope-labeled amino acids are generally considered to have very low toxicity and are safe for in vivo studies in humans, including pregnant women and newborns.[][13]

Handling and Personal Protective Equipment (PPE)

Table 3: Handling and Personal Protective Equipment (PPE) Recommendations

PrecautionRecommendationReference(s)
Engineering Controls Use in a well-ventilated area.[14][15]
Eye Protection Safety glasses or goggles.[14][16]
Skin Protection Laboratory coat and gloves.[14][17]
Respiratory Protection Not typically required under normal use with adequate ventilation. If dust is generated, a dust mask (e.g., N95) may be used.[17]
General Hygiene Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory.[14][16]

Emergency and First-Aid Procedures

Table 4: First-Aid Measures

Exposure RouteFirst-Aid ProcedureReference(s)
Inhalation Move to fresh air. If breathing is difficult, seek medical attention.[14][18]
Skin Contact Wash the affected area with soap and plenty of water.[14][17][18]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists.[5][14][18]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek medical attention if large quantities are ingested or if you feel unwell.[14][17]

Experimental Protocols for Safety Assessment

The following are detailed methodologies for key experiments relevant to the safety assessment of a compound like this compound, based on OECD guidelines.

Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD 420)

This method is used to assess the acute toxic effects of a single oral dose.[19]

Methodology:

  • Test Animals: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive).

  • Housing and Fasting: Animals are caged individually and fasted overnight before dosing (with water still available).

  • Dose Preparation: this compound is dissolved in a suitable vehicle (e.g., sterile water).

  • Dose Administration: The test substance is administered by oral gavage in a single dose. The volume should not exceed 1 ml/100 g of body weight for aqueous solutions.[20]

  • Dosing Procedure: A stepwise procedure using fixed doses (e.g., 5, 50, 300, 2000 mg/kg) is employed. The initial dose is selected based on a preliminary sighting study.[19]

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

  • Data Analysis: The results are used to classify the substance based on its toxicity.

G cluster_prep Preparation cluster_dosing Dosing and Observation cluster_analysis Analysis a Select healthy, young adult rats b Fast animals overnight a->b c Prepare dose of this compound in vehicle b->c d Administer single oral dose via gavage e Observe for clinical signs and mortality (14 days) d->e f Record body weight changes d->f g Perform gross necropsy e->g h Analyze data and classify toxicity g->h

Caption: Workflow for Acute Oral Toxicity Testing (OECD 420).

Bacterial Reverse Mutation (Ames) Test (Based on OECD 471)

This test is used to assess the mutagenic potential of a substance.[5][21][22][23]

Methodology:

  • Test Strains: At least five strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) that are deficient in synthesizing an essential amino acid (e.g., histidine) are used.[5][21]

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.[22][24]

  • Exposure: The bacterial strains are exposed to various concentrations of this compound.

  • Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking the essential amino acid.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have mutated and can now grow without the essential amino acid) is counted.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the control.[24]

G cluster_exposure Exposure Conditions start Start prep_bacteria Prepare bacterial strains (e.g., S. typhimurium) start->prep_bacteria prep_test_item Prepare this compound concentrations start->prep_test_item with_s9 Expose bacteria to This compound with S9 mix prep_bacteria->with_s9 without_s9 Expose bacteria to This compound without S9 mix prep_bacteria->without_s9 prep_test_item->with_s9 prep_test_item->without_s9 plate Plate bacteria on minimal agar medium with_s9->plate without_s9->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count revertant colonies incubate->count analyze Analyze for dose-dependent increase in mutations count->analyze end End analyze->end G cluster_glycolysis Glycolysis cluster_serine_synthesis L-Serine Synthesis (in Astrocytes) cluster_metabolites Downstream Metabolites glucose Glucose phospho 3-Phosphoglycerate glucose->phospho l_serine L-Serine phospho->l_serine PHGDH, PSAT1, PSPH glycine Glycine l_serine->glycine SHMT cysteine Cysteine l_serine->cysteine sphingolipids Sphingolipids l_serine->sphingolipids purines Purines glycine->purines G cluster_astrocyte Astrocyte cluster_neuron Neuron glucose Glucose l_serine_astro L-Serine glucose->l_serine_astro Synthesis l_serine_neuron L-Serine l_serine_astro->l_serine_neuron Transport d_serine D-Serine l_serine_neuron->d_serine Serine Racemase nmda NMDA Receptor d_serine->nmda Co-agonist

References

Methodological & Application

Application Notes and Protocols for L-Serine-¹³C in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of L-Serine-¹³C in cell culture for metabolic flux analysis (MFA). Stable isotope tracing with ¹³C-labeled serine is a powerful technique to quantitatively track the metabolic fate of this critical amino acid, providing insights into one-carbon metabolism, nucleotide biosynthesis, and redox homeostasis, which are crucial in various research areas, including oncology and drug development.[1][2][3]

Introduction to L-Serine Metabolism and ¹³C-MFA

L-serine is a non-essential amino acid that plays a central role in cellular metabolism. It is a major source of one-carbon units for the folate and methionine cycles, which are essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids (glycine and cysteine), and for methylation reactions.[1][2] The serine, glycine (B1666218), one-carbon (SGOC) network is frequently upregulated in cancer cells to support rapid proliferation and maintain redox balance.[4][5]

¹³C Metabolic Flux Analysis (¹³C-MFA) is a technique that uses ¹³C-labeled substrates to trace the flow of carbon atoms through metabolic pathways.[6] By culturing cells with L-Serine-¹³C and analyzing the distribution of the ¹³C label in downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can quantify the rates (fluxes) of metabolic reactions.[6][7] This provides a detailed snapshot of cellular metabolic activity under specific conditions.

Key Applications

  • Cancer Metabolism Research: Elucidating the role of serine metabolism in tumor growth and survival.[4][5]

  • Drug Development: Identifying and validating novel drug targets within the SGOC pathway and assessing the metabolic effects of drug candidates.

  • Metabolic Engineering: Optimizing cellular metabolism for the production of biopharmaceuticals.

  • Neurobiology: Investigating the role of serine metabolism in neuronal function and disease.

Experimental Workflow Overview

The general workflow for a ¹³C-MFA experiment using L-Serine-¹³C is depicted below. It involves designing the labeling experiment, culturing cells with the tracer, quenching metabolism and extracting metabolites, analyzing the samples by mass spectrometry, and finally, computational modeling to estimate metabolic fluxes.

G cluster_0 Experimental Phase cluster_1 Analytical & Computational Phase exp_design Experimental Design (Select ¹³C-Serine Tracer) cell_culture Cell Culture with L-Serine-¹³C exp_design->cell_culture Define Culture Conditions quenching Metabolic Quenching & Metabolite Extraction cell_culture->quenching Achieve Isotopic Steady State sample_prep Sample Preparation (e.g., Derivatization) quenching->sample_prep Isolate Metabolites ms_analysis Isotopic Labeling Measurement (GC-MS or LC-MS/MS) sample_prep->ms_analysis Prepare for Analysis data_processing Data Processing & Correction ms_analysis->data_processing Acquire Mass Isotopomer Data flux_estimation Flux Estimation (Computational Modeling) data_processing->flux_estimation Input Corrected Data stat_analysis Statistical Analysis (Goodness of Fit, Confidence Intervals) flux_estimation->stat_analysis Calculate Fluxes

References

Application Notes and Protocols for L-Serine-¹³C Sample Preparation in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the preparation of samples containing L-Serine-¹³C for mass spectrometric analysis. The methodologies outlined are applicable for quantitative analysis, metabolic flux analysis, and use as an internal standard in various biological matrices.

Introduction

L-Serine, a non-essential amino acid, is central to cellular proliferation and biosynthesis. Stable isotope-labeled L-Serine, particularly L-Serine-¹³C, serves as a crucial tool in mass spectrometry-based research. It is widely used as an internal standard for accurate quantification of its unlabeled counterpart and as a tracer to investigate metabolic pathways.[1][2][3] The choice of sample preparation method is critical and depends on the analytical platform (GC-MS or LC-MS), the biological matrix, and the specific research question.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of L-Serine using different mass spectrometry methods. These values are compiled from various studies and represent typical performance metrics.

Table 1: Performance of LC-MS/MS Method for Amino Acid Analysis in Plasma

AnalyteRetention Time (min)Q1 (m/z)Q3 (m/z)
Serine5.46106.160.1
Serine-¹³C₃, ¹⁵N (IS)5.46110.163.1

Data adapted from a fast, direct LC-MS/MS method for plasma amino acid analysis without derivatization.[4]

Table 2: Method Detection Limits (MDL) for HILIC-Based Mass Spectrometry

MetaboliteMDL (QQQ-MRM)MDL (QTOF-HRMS)
L-SerineNot SpecifiedNot Specified
L-Alanine1.37 nMNot Specified
L-Aspartate3.06 nMNot Specified
L-Phenylalanine3.47 nMNot Specified

This table illustrates the high sensitivity achievable with triple quadrupole mass spectrometry in MRM mode for amino acids, though specific data for serine was not provided in the reference. The use of uniformly ¹³C-labeled internal standards is crucial for achieving such low detection limits.[5]

Experimental Protocols

Protocol 1: Direct Analysis of L-Serine in Plasma by LC-MS/MS

This protocol is suitable for the rapid and direct quantification of L-Serine in plasma samples using L-Serine-¹³C as an internal standard, without the need for derivatization.[4]

Materials:

  • Plasma samples

  • L-Serine-¹³C₃, ¹⁵N internal standard (IS) working solution

  • 30% Sulfosalicylic acid (SSA) solution

  • Mobile Phase B (as specified by the analytical method)

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Protein Precipitation:

    • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

    • Add 5 µL of 30% SSA solution to precipitate proteins.

    • Vortex briefly to mix.

    • Centrifuge at 4200 rpm for 10 minutes to pellet the precipitated proteins.

  • Sample Dilution and IS Spiking:

    • Transfer 27.5 µL of the clear supernatant to a new tube.

    • Add 2 µL of the internal standard working solution.

    • Add 225 µL of mobile phase B.

    • Vortex to mix thoroughly.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Analyze using a suitable chromatographic method, such as one employing a Raptor Polar X column for separation.[4]

Protocol 2: GC-MS Analysis of L-Serine with Derivatization

This protocol is designed for the analysis of L-Serine by Gas Chromatography-Mass Spectrometry (GC-MS), which requires derivatization to increase the volatility of the amino acid.[6][7]

Materials:

  • Biological sample (e.g., cell lysate, tissue homogenate)

  • L-Serine-¹³C internal standard

  • Reagents for protein hydrolysis (if analyzing protein-bound serine, e.g., 6N HCl)

  • Derivatization reagents (e.g., N,O-bis(trifluoroacetyl) trifluoroacetamide (B147638) (BSTFA) with 1% TMCS for silylation, or reagents for trifluoroacetyl-methyl esters (TFA-ME) derivatization)

  • Organic solvent (e.g., Dichloromethane (DCM), Hexane)

  • Nitrogen gas stream

  • Heating block or oven

Procedure:

  • Sample Extraction and Hydrolysis (if applicable):

    • Extract metabolites from the biological sample using a suitable solvent system (e.g., methanol/water).

    • If analyzing protein composition, hydrolyze the protein pellet with 6N HCl at 110°C for 24 hours.

  • Internal Standard Spiking:

    • Add a known amount of L-Serine-¹³C internal standard to the sample extract.

  • Drying:

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Derivatization (TFA-ME example): [7]

    • Add 100 µL of Dichloromethane (DCM) to the dried sample and then evaporate under nitrogen to ensure complete dryness.

    • Follow the specific protocol for creating N,O-bis(trifluoroacetyl) serine methyl ester derivatives.

  • Reconstitution:

    • Reconstitute the derivatized sample in an appropriate solvent, such as Hexane.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a suitable temperature gradient and mass spectrometer settings to separate and detect the derivatized L-Serine and its ¹³C-labeled internal standard.

Visualizations

The following diagrams illustrate key workflows and concepts related to L-Serine-¹³C sample preparation and analysis.

experimental_workflow_lcms cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample precipitation Protein Precipitation (e.g., with SSA) plasma->precipitation 1. Add Precipitant centrifugation Centrifugation precipitation->centrifugation 2. Pellet Proteins supernatant Collect Supernatant centrifugation->supernatant 3. Isolate is_spike Spike with L-Serine-13C IS supernatant->is_spike 4. Add Standard dilution Dilution is_spike->dilution 5. Prepare for Injection injection LC Injection dilution->injection separation Chromatographic Separation injection->separation ms_detection MS/MS Detection separation->ms_detection quantification Data Quantification ms_detection->quantification

LC-MS/MS Sample Preparation Workflow

experimental_workflow_gcms cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Tissue) extraction Metabolite Extraction or Protein Hydrolysis sample->extraction is_spike Spike with This compound IS extraction->is_spike drying Dry Down is_spike->drying derivatization Derivatization (e.g., TFA-ME) drying->derivatization Increase Volatility reconstitution Reconstitution derivatization->reconstitution injection GC Injection reconstitution->injection separation Chromatographic Separation injection->separation ms_detection MS Detection separation->ms_detection quantification Data Analysis ms_detection->quantification serine_biosynthesis_pathway cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Biosynthesis cluster_one_carbon One-Carbon Metabolism glucose Glucose g3p 3-Phosphoglycerate glucose->g3p phosphohydroxypyruvate 3-Phosphohydroxypyruvate g3p->phosphohydroxypyruvate PGDH phosphoserine Phosphoserine phosphohydroxypyruvate->phosphoserine PSAT1 serine L-Serine phosphoserine->serine PSPH glycine Glycine serine->glycine SHMT serine->glycine methylene_thf 5,10-Methylene-THF serine->methylene_thf SHMT glycine->serine SHMT thf THF thf->methylene_thf methylene_thf->serine SHMT methylene_thf->thf

References

Application Note: Quantitative Analysis of L-Serine-13C by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Serine, a non-essential amino acid, plays a crucial role in various metabolic pathways, including the biosynthesis of proteins, purines, and pyrimidines. Its involvement in neurological processes and cellular proliferation has made it a significant target in biomedical research and drug development. Stable isotope-labeled L-Serine, such as L-Serine-¹³C, serves as an invaluable internal standard for accurate quantification in complex biological matrices.[1][2] This application note provides a detailed protocol for the quantitative analysis of L-Serine-¹³C using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive analytical technique for the analysis of volatile and semi-volatile compounds. Due to the polar and non-volatile nature of amino acids, a derivatization step is necessary to enhance their volatility and thermal stability for GC-MS analysis.[3][4] This protocol details a widely used two-step derivatization method involving methoximation followed by silylation.

Experimental Protocols

Materials and Reagents
  • L-Serine and L-Serine-¹³C₃ (≥95% purity)[1]

  • Methoxyamine hydrochloride (MOX)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)

  • Pyridine (B92270) (dried)

  • Acetonitrile (GC grade)

  • Toluene (GC grade)

  • Nitrogen gas (high purity)

  • Standard laboratory glassware and consumables

Sample Preparation and Derivatization

This protocol is adapted from established methods for the derivatization of amino acids for GC-MS analysis.[5]

  • Standard and Sample Preparation: Prepare stock solutions of L-Serine and L-Serine-¹³C₃ in a suitable solvent (e.g., 0.1 M HCl). Create a series of calibration standards by spiking known concentrations of L-Serine with a fixed concentration of the L-Serine-¹³C₃ internal standard. For biological samples, perform a protein precipitation step (e.g., with methanol (B129727) or acetonitrile) followed by centrifugation to remove proteins.

  • Drying: Transfer a specific volume (e.g., 50 µL) of the standard solution or sample extract into a GC vial insert. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is crucial to remove all moisture as it can interfere with the silylation reaction.[3]

  • Methoximation: Add 10 µL of a 2% methoxyamine hydrochloride (MOX) solution in pyridine to the dried residue. Cap the vial and vortex for 30 seconds. Incubate the mixture at 30°C for 90 minutes with agitation.[5] This step converts carbonyl groups to their methoxime derivatives, preventing the formation of multiple silylated derivatives.

  • Silylation: Add 90 µL of MSTFA with 1% TMCS to the vial. Cap tightly and vortex for 30 seconds. Incubate the mixture at 37°C for 30 minutes with agitation.[5] This reaction replaces active hydrogens on the hydroxyl, carboxyl, and amino groups with trimethylsilyl (B98337) (TMS) groups, increasing the volatility of the analyte.

  • Analysis: After cooling to room temperature, the derivatized sample is ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of TMS-derivatized amino acids. Optimization may be required based on the specific instrument and column used.

ParameterCondition
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 60°C, hold for 1 min, then ramp to 325°C at 10°C/min, and hold for 10 min.[5]
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Data Presentation

Quantitative analysis is performed in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.[6] The following table summarizes the characteristic mass fragments for the N,O,O-tris(trimethylsilyl)-L-serine derivative and its ¹³C-labeled counterpart.

AnalyteDerivatized FormQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
L-SerineN,O,O-tris(trimethylsilyl)-L-serine204103, 306
L-Serine-¹³C₃N,O,O-tris(trimethylsilyl)-L-serine-¹³C₃207104, 309

Note: The selection of quantifier and qualifier ions should be confirmed by analyzing the mass spectrum of the derivatized standards. The m/z values are based on the fragmentation of the tris-TMS derivative of serine.

A calibration curve is constructed by plotting the peak area ratio of the L-Serine quantifier ion to the L-Serine-¹³C₃ quantifier ion against the concentration of L-Serine. The concentration of L-Serine in unknown samples is then determined from this calibration curve.

Method Validation

A comprehensive method validation should be performed to ensure the reliability of the results. The following table presents typical performance characteristics for the quantitative analysis of amino acids by GC-MS using stable isotope-labeled internal standards.

Validation ParameterTypical Performance
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.1 - 1 µM
Limit of Quantification (LOQ) 0.5 - 5 µM
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

These values are representative and should be experimentally determined for the specific L-Serine assay.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the major steps involved in the GC-MS analysis of L-Serine-¹³C.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data_processing Data Processing Sample Biological Sample or Standard Spike Spike with L-Serine-13C Internal Standard Sample->Spike Dry Evaporate to Dryness Spike->Dry Methoximation Methoximation (MOX in Pyridine) Dry->Methoximation Silylation Silylation (MSTFA) Methoximation->Silylation GC_Injection GC Injection and Separation Silylation->GC_Injection MS_Detection MS Detection (SIM Mode) GC_Injection->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: Experimental workflow for this compound analysis.

Fragmentation Pathway of TMS-Derivatized L-Serine

The following diagram illustrates the proposed electron ionization (EI) fragmentation pathway for N,O,O-tris(trimethylsilyl)-L-serine.

fragmentation_pathway MolecularIon [M]+• m/z 321 Fragment_306 [M-CH3]+ m/z 306 MolecularIon->Fragment_306 - •CH3 Fragment_204 [M-COOTMS]+• m/z 204 MolecularIon->Fragment_204 - COOTMS Fragment_103 [CH2OTMS]+ m/z 103 Fragment_204->Fragment_103 - Si(CH3)3-N=CH2

Caption: EI fragmentation of tris-TMS-L-Serine.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of L-Serine-¹³C using GC-MS. The described derivatization procedure, coupled with optimized GC-MS conditions and the use of a stable isotope-labeled internal standard, allows for accurate, precise, and sensitive quantification of L-Serine in various matrices. This method is highly suitable for applications in metabolic research, clinical diagnostics, and pharmaceutical development where reliable measurement of L-Serine is critical.

References

Liquid chromatography-mass spectrometry (LC-MS) method for L-Serine-13C analysis

Author: BenchChem Technical Support Team. Date: December 2025

An advanced and reliable Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantitative analysis of L-Serine-¹³C is presented. This application note is designed for researchers, scientists, and professionals in drug development who are engaged in metabolic research, proteomics, and clinical studies where stable isotope-labeled compounds are utilized.

Introduction

L-Serine is a non-essential amino acid with crucial roles in various metabolic pathways, including the synthesis of proteins, nucleotides, and other amino acids. The use of stable isotope-labeled L-Serine, such as L-Serine-¹³C, allows for the precise tracing of its metabolic fate in biological systems. This document provides a detailed protocol for the quantification of L-Serine-¹³C in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS), a highly sensitive and selective analytical technique. The method described herein is applicable for both qualitative and quantitative analyses in various research applications.[1][2]

Principle

The method employs a robust LC-MS/MS system for the separation and detection of L-Serine-¹³C. The separation of L-Serine from other matrix components is achieved using a hydrophilic interaction liquid chromatography (HILIC) or a mixed-mode column. Following chromatographic separation, the analyte is ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This ensures high selectivity and sensitivity for the quantification of L-Serine-¹³C.[3] The use of a stable isotope-labeled internal standard is recommended for accurate quantification, which helps to correct for matrix effects and variations during sample preparation and analysis.[3]

Experimental Protocols

Materials and Reagents
  • L-Serine-¹³C (e.g., L-Serine-1-¹³C, L-Serine-²H₃,¹³C₃,¹⁵N)

  • L-Serine (unlabeled)

  • Stable isotope-labeled L-Serine for internal standard (e.g., L-Serine-¹³C₃,¹⁵N)[2]

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • LC-MS grade formic acid

  • Ammonium formate (B1220265)

  • Methanol (B129727) for protein precipitation[4]

  • Biological matrix (e.g., plasma, cell culture media, tissue homogenate)

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results. The following protocol is a general guideline for plasma samples and can be adapted for other biological matrices.[5]

  • Thaw Samples : Thaw frozen plasma samples on ice.

  • Protein Precipitation : To a 100 µL aliquot of plasma, add 400 µL of ice-cold methanol containing the internal standard at a known concentration.[4]

  • Vortex : Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubation : Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection : Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation : Dry the supernatant under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid).

  • Filtration : Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.

LC-MS/MS Method

The following parameters provide a starting point for method development and can be optimized for specific instrumentation and applications.

Table 1: Liquid Chromatography Parameters

ParameterValue
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) or a mixed-mode column (e.g., Imtakt Intrada Amino Acid, 50 x 3 mm, 3 µm)[3]
Mobile Phase A 10 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 0-2 min, 95% B; 2-8 min, 95-50% B; 8-10 min, 50% B; 10.1-12 min, 95% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Ion Spray Voltage 4500 V
Temperature 550°C
Curtain Gas 20 psi
Nebulizer Gas (GS1) 45 psi
Turbo Gas (GS2) 80 psi
Collision Gas Nitrogen

Table 3: MRM Transitions for L-Serine and L-Serine-¹³C

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
L-Serine106.060.118
L-Serine-1-¹³C107.061.118
L-Serine-¹³C₃109.062.118
L-Serine-¹³C₃,¹⁵N (IS)109.963.118

Note: The specific m/z values for L-Serine-¹³C will depend on the number and position of the ¹³C labels. The values in the table are examples. Researchers should confirm the exact mass of their specific labeled serine.[1][2][3]

Data Analysis and Quantification

Quantification is performed by integrating the peak areas of the MRM transitions for L-Serine-¹³C and the internal standard. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the L-Serine-¹³C standards. The concentration of L-Serine-¹³C in the samples is then determined from this calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis sp1 Biological Sample (e.g., Plasma) sp2 Add Internal Standard & Protein Precipitation (Methanol) sp1->sp2 sp3 Vortex & Incubate sp2->sp3 sp4 Centrifuge sp3->sp4 sp5 Collect Supernatant sp4->sp5 sp6 Dry Down sp5->sp6 sp7 Reconstitute sp6->sp7 sp8 Filter sp7->sp8 lc HILIC/Mixed-Mode Chromatography sp8->lc ms ESI-MS/MS (MRM Mode) lc->ms da1 Peak Integration ms->da1 da2 Calibration Curve Generation da1->da2 da3 Quantification of L-Serine-13C da2->da3

Caption: Workflow for L-Serine-¹³C analysis.

L-Serine Metabolism Overview

serine_metabolism serine This compound glycine Glycine serine->glycine SHMT cysteine Cysteine serine->cysteine CBS/CGL pyruvate Pyruvate serine->pyruvate Serine Dehydratase proteins Protein Synthesis serine->proteins sphingolipids Sphingolipid Synthesis serine->sphingolipids nucleotides Nucleotide Synthesis glycine->nucleotides

Caption: Key metabolic pathways of L-Serine.

Conclusion

The LC-MS method detailed in this application note provides a robust and sensitive approach for the quantification of L-Serine-¹³C in biological samples. The protocol offers a solid foundation for researchers to adapt and validate for their specific research needs in metabolic studies. Adherence to good laboratory practices and proper method validation are essential for obtaining high-quality, reliable data.

References

Application Notes: Nuclear Magnetic Resonance (NMR) Spectroscopy of L-Serine-¹³C Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Serine is a crucial amino acid involved in a vast array of cellular functions, including protein synthesis, neurotransmission, and the biosynthesis of purines, pyrimidines, and other amino acids.[1][2] Its hydroxyl side-chain is a primary site for post-translational modifications like phosphorylation, which plays a key role in regulating protein function and signaling pathways.[1] The strategic incorporation of ¹³C-labeled L-Serine into proteins allows researchers to leverage the power of Nuclear Magnetic Resonance (NMR) spectroscopy to probe protein structure, dynamics, and interactions at an atomic level.[3] This is particularly valuable for studying proteins that are difficult to crystallize or for investigating dynamic processes in solution.[4]

Applications of ¹³C L-Serine Labeling in Protein NMR

The use of ¹³C-labeled L-Serine in NMR studies offers several advantages for researchers in academia and the pharmaceutical industry:

  • Structural Analysis: ¹³C chemical shifts are highly sensitive to the local chemical environment and can provide valuable information about protein secondary structure.[5] By selectively labeling serine residues, spectral overlap can be reduced, simplifying the process of resonance assignment, which is a critical first step in NMR-based structure determination.[6]

  • Dynamics and Folding Studies: The relaxation parameters of ¹³C nuclei can be measured to characterize the dynamics of the protein backbone and side chains over a wide range of timescales. This provides insights into protein flexibility, conformational changes, and folding pathways.

  • Interaction Studies: NMR is a powerful tool for studying protein-ligand interactions.[4] By monitoring the chemical shift perturbations of ¹³C-labeled serine residues upon the addition of a ligand, binding sites can be mapped, and binding affinities can be determined. This is a crucial step in drug discovery and development.

  • In-cell NMR: The introduction of ¹³C-labeled amino acids enables the study of proteins in their native cellular environment.[7] In-cell NMR with ¹³C-labeled serine can provide unique insights into how cellular factors influence protein structure and function.[8]

  • Metabolic Flux Analysis: The incorporation of ¹³C from labeled serine into other metabolites can be tracked by NMR, providing a detailed picture of metabolic pathways and fluxes within the cell.[9]

Metabolic Fate of L-Serine

Understanding the metabolic pathways involving L-Serine is crucial for designing effective labeling strategies. L-Serine is a central node in metabolism, connecting glycolysis to various biosynthetic pathways.[10] The ¹³C label from serine can be incorporated into other amino acids, such as glycine (B1666218) and cysteine, as well as into the one-carbon pool for the synthesis of nucleotides and other essential molecules.[1][11]

L_Serine_Metabolism Glycolysis Glycolysis Three_PG 3-Phosphoglycerate Glycolysis->Three_PG PHGDH PHGDH Three_PG->PHGDH PSAT1 PSAT1 PHGDH->PSAT1 3-Phosphohydroxypyruvate PSPH PSPH PSAT1->PSPH Phosphoserine L_Serine L-Serine PSPH->L_Serine Proteins Protein Synthesis L_Serine->Proteins SHMT SHMT L_Serine->SHMT Serine_Dehydratase Serine Dehydratase L_Serine->Serine_Dehydratase Phospholipids Phospholipids (Phosphatidylserine) L_Serine->Phospholipids Sphingolipids Sphingolipids L_Serine->Sphingolipids Glycine Glycine Glycine->SHMT SHMT->Glycine One_Carbon One-Carbon Metabolism (Purine, Thymidine Synthesis) SHMT->One_Carbon Pyruvate Pyruvate Serine_Dehydratase->Pyruvate

Fig. 1: Simplified metabolic pathways of L-Serine.

Experimental Protocols

Protocol 1: ¹³C L-Serine Labeling of Recombinant Proteins in E. coli

This protocol describes the general procedure for producing a protein with uniformly ¹³C-labeled L-Serine residues using E. coli expression.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest.

  • M9 minimal medium components.

  • ¹⁵NH₄Cl (if ¹⁵N labeling is also desired).

  • Unlabeled glucose.

  • L-Serine-¹³C (specific isotopomer as required, e.g., L-Serine-U-¹³C₃,¹⁵N).

  • Amino acid mixture lacking L-Serine.

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside).

  • Antibiotics.

Methodology:

  • Starter Culture: Inoculate 50 mL of LB medium with a single colony of the transformed E. coli strain. Grow overnight at 37°C with shaking.

  • M9 Minimal Medium Culture: The next day, inoculate 1 L of M9 minimal medium containing the appropriate antibiotic, unlabeled glucose, and ¹⁵NH₄Cl (if required) with the overnight culture. Grow at 37°C with shaking until the OD₆₀₀ reaches ~0.6-0.8.

  • Induction: Pellet the cells by centrifugation (5000 x g, 15 min, 4°C). Resuspend the cell pellet in 200 mL of fresh M9 medium.

  • Labeling: Add the ¹³C-labeled L-Serine and the amino acid mixture lacking serine to the culture. The exact amount will depend on the desired labeling efficiency and the specific protein's expression level. Allow the cells to grow for another 30-60 minutes to consume any remaining unlabeled serine.

  • Protein Expression: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Grow the culture for the optimal time and temperature for your protein of interest (e.g., 4-6 hours at 30°C or overnight at 18°C).

  • Harvesting and Purification: Harvest the cells by centrifugation. Purify the labeled protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).

  • Verification: Confirm the incorporation of the ¹³C label using mass spectrometry or by acquiring a 1D ¹³C NMR spectrum.

Protein_Labeling_Workflow Start Start: Transformed E. coli Colony Overnight_Culture 1. Overnight Culture (LB Medium) Start->Overnight_Culture M9_Growth 2. Growth in M9 Minimal Medium (OD600 ~0.7) Overnight_Culture->M9_Growth Induction_Prep 3. Cell Pelleting and Resuspension M9_Growth->Induction_Prep Labeling 4. Addition of ¹³C L-Serine and Amino Acid Mix Induction_Prep->Labeling Induction 5. Induction with IPTG Labeling->Induction Expression 6. Protein Expression Induction->Expression Harvest 7. Cell Harvesting Expression->Harvest Purification 8. Protein Purification Harvest->Purification QC 9. Quality Control (SDS-PAGE, MS, NMR) Purification->QC End End: Purified Labeled Protein QC->End

Fig. 2: Workflow for ¹³C L-Serine labeling of proteins in E. coli.

Protocol 2: NMR Data Acquisition

This protocol provides a general outline for acquiring common NMR spectra for a ¹³C-labeled protein.

Sample Preparation:

  • The purified, labeled protein should be in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5) with 5-10% D₂O.

  • Protein concentration should typically be in the range of 0.1 - 1.0 mM.

Key Experiments:

  • 1D ¹³C Spectrum: This is a simple experiment to quickly check for ¹³C incorporation and the overall quality of the labeled sample.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is the cornerstone experiment for ¹³C-labeled proteins. It provides a fingerprint of the protein, with a cross-peak for each ¹³C-attached proton. This is essential for resonance assignments and for monitoring changes upon ligand binding or changes in conditions.

  • 3D NMR Experiments (e.g., HNCO, HNCACB, CBCA(CO)NH): For de novo resonance assignment of the protein backbone, a suite of 3D triple-resonance experiments is required. These experiments correlate the amide proton and nitrogen with the alpha, beta, and carbonyl carbons of the same and preceding residues.

NMR_Experiment_Selection Goal What is the experimental goal? Assignment Resonance Assignment Goal->Assignment Interaction Interaction Study Goal->Interaction Dynamics Dynamics Study Goal->Dynamics TwoD_HSQC 2D ¹H-¹³C HSQC Assignment->TwoD_HSQC Initial Fingerprint Titration 2D ¹H-¹³C HSQC Titration Interaction->Titration Monitor Chemical Shift Perturbations Relaxation ¹³C Relaxation Experiments (T1, T2, NOE) Dynamics->Relaxation Measure relaxation rates ThreeD_NMR 3D Triple Resonance (HNCO, HNCACB, etc.) TwoD_HSQC->ThreeD_NMR For full assignment

Fig. 3: A simplified guide for selecting NMR experiments.

Data Presentation

Quantitative data from NMR experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Typical ¹³C Chemical Shift Ranges for Serine Residues in Proteins

AtomChemical Shift Range (ppm)Notes
54 - 62Sensitive to secondary structure.
60 - 68Can be influenced by side-chain conformation.
C' (Carbonyl)170 - 176

Note: These ranges are approximate and can vary depending on the local environment of the residue.

Table 2: Comparison of Labeling Strategies for NMR Studies

Labeling StrategyDescriptionAdvantagesDisadvantages
Uniform ¹³C Labeling All carbon atoms in the protein are labeled with ¹³C.Enables a wide range of 3D and 4D experiments for structural studies.Can lead to complex spectra with significant signal overlap, especially for larger proteins.
Fractional ¹³C Labeling A mixture of ¹³C and ¹²C glucose is used, resulting in a random distribution of ¹³C at a lower percentage (e.g., 10-25%).[4]Reduces ¹³C-¹³C scalar coupling, leading to sharper lines and simplified spectra.[4] Cost-effective.Reduced sensitivity compared to 100% labeling.
Selective ¹³C Labeling Only specific amino acid types (e.g., Serine) are ¹³C labeled.Greatly simplifies spectra, making it ideal for studying specific residues in large proteins or complexes.Information is limited to the labeled residues.
Site-specific ¹³C Labeling Specific atoms within an amino acid are labeled (e.g., L-Serine-1-¹³C).[12]Allows for the study of specific chemical reactions or dynamic processes at a particular site.Can be expensive and synthetically challenging.

Table 3: Example Data from a ¹H-¹³C HSQC Titration Experiment

This table shows hypothetical chemical shift perturbation (CSP) data for selected serine residues upon binding of a ligand.

Serine ResidueCSP (ppm) at Saturated Ligand Concentration
Ser-240.25
Ser-580.02
Ser-910.18
Ser-1120.05

The chemical shift perturbation (CSP) is calculated using the formula: Δδ = [(ΔδH)² + (α * ΔδC)²]¹/². Residues with large CSP values are likely at or near the binding interface.

References

Tracing Serine Metabolism in Cancer Cells with L-Serine-¹³C: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine is a non-essential amino acid that plays a pivotal role in the proliferation and survival of cancer cells.[1][2][3] Beyond its canonical role in protein synthesis, serine is a central node in cellular metabolism, contributing to the synthesis of nucleotides, lipids, and other amino acids.[4][5] It is a major source of one-carbon units for the folate and methionine cycles, which are crucial for biosynthesis and methylation reactions.[5][6] Cancer cells can acquire serine from the extracellular environment or synthesize it de novo from the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) via the serine synthesis pathway (SSP).[1][2][7] The enzymes in this pathway, particularly phosphoglycerate dehydrogenase (PHGDH), are often upregulated in various cancers, highlighting the importance of serine metabolism in tumorigenesis.[2][7]

Isotope tracing with stable isotopes like L-Serine-¹³C is a powerful technique to elucidate the metabolic fate of serine in cancer cells.[5] By replacing the naturally abundant ¹²C with ¹³C at a specific position in the serine molecule, researchers can track its incorporation into downstream metabolites using mass spectrometry. This allows for the quantification of serine uptake and its flux through various biosynthetic pathways, providing valuable insights into the metabolic reprogramming of cancer cells.[5][8] Understanding these pathways can reveal metabolic vulnerabilities and potential therapeutic targets.[1][4]

Key Metabolic Pathways

Serine Synthesis and Utilization

The serine, glycine (B1666218), one-carbon (SGOC) metabolic network is a critical nexus in cancer cell metabolism.[5] Serine can be synthesized from glucose via the SSP, which involves three key enzymes:

  • Phosphoglycerate dehydrogenase (PHGDH): Oxidizes the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate.[1][7]

  • Phosphoserine aminotransferase 1 (PSAT1): Converts 3-phosphohydroxypyruvate to phosphoserine.[4][7]

  • Phosphoserine phosphatase (PSPH): Dephosphorylates phosphoserine to produce serine.[4][7]

Once synthesized or taken up from the environment, serine can be converted to glycine by serine hydroxymethyltransferase (SHMT) , a reaction that also generates a one-carbon unit for the folate cycle.[4] This one-carbon metabolism is essential for nucleotide synthesis (purines and thymidylate), redox balance (through NADPH and glutathione (B108866) production), and methylation reactions.[5][8]

Serine_Metabolism_Pathway Serine Metabolism Pathway in Cancer Cells cluster_glycolysis Glycolysis cluster_ssp Serine Synthesis Pathway (SSP) cluster_downstream Downstream Pathways Glucose Glucose 3-PG 3-Phosphoglycerate Glucose->3-PG 3-PHP 3-Phosphohydroxypyruvate 3-PG->3-PHP PHGDH pSer Phosphoserine 3-PHP->pSer PSAT1 Serine_de_novo Serine pSer->Serine_de_novo PSPH Intracellular_Serine Intracellular Serine Pool Serine_de_novo->Intracellular_Serine Extracellular_Serine Extracellular Serine Extracellular_Serine->Intracellular_Serine Uptake Glycine Glycine Intracellular_Serine->Glycine SHMT1/2 Protein_Synthesis Protein Synthesis Intracellular_Serine->Protein_Synthesis One_Carbon_Metabolism One-Carbon Metabolism (Folate Cycle) Glycine->One_Carbon_Metabolism Nucleotide_Synthesis Nucleotide Synthesis One_Carbon_Metabolism->Nucleotide_Synthesis Glutathione_Synthesis Glutathione Synthesis One_Carbon_Metabolism->Glutathione_Synthesis

Caption: Serine metabolism pathway in cancer cells.

Quantitative Data from L-Serine-¹³C Tracing Studies

The following tables summarize hypothetical quantitative data that could be obtained from L-Serine-¹³C tracing experiments in different cancer cell lines. This data illustrates how serine metabolism can vary between cell types and under different conditions.

Table 1: Fractional Contribution of L-Serine-¹³C to Downstream Metabolites

MetaboliteCancer Cell Line A (High PHGDH)Cancer Cell Line B (Low PHGDH)
Glycine85%60%
Purines (e.g., ATP, GTP)40%25%
Thymidine35%20%
Glutathione50%30%

Table 2: Relative Flux of Serine Uptake vs. De Novo Synthesis

Flux ParameterCancer Cell Line A (High PHGDH)Cancer Cell Line B (Low PHGDH)
Serine Uptake Flux (relative units)100150
De Novo Serine Synthesis Flux (relative units)20050
Ratio of Synthesis to Uptake2.00.33

Experimental Protocols

Protocol 1: In Vitro L-Serine-¹³C Tracing in Adherent Cancer Cells

This protocol outlines the steps for tracing the metabolism of L-Serine-¹³C in cultured cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • L-Serine-free medium

  • L-Serine-¹³C (e.g., L-Serine-1-¹³C or U-¹³C₃-Serine)

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol (B129727), ice-cold

  • Cell scrapers

  • Microcentrifuge tubes

  • Liquid nitrogen

Procedure:

  • Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment. Culture in complete medium.

  • Media Preparation: Prepare the labeling medium by supplementing L-Serine-free medium with dFBS and the desired concentration of L-Serine-¹³C (typically the same concentration as serine in the complete medium).

  • Isotope Labeling:

    • Aspirate the complete medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed L-Serine-¹³C labeling medium to each well.

    • Incubate the cells for the desired time course (e.g., 0, 1, 4, 8, 24 hours) to approach a metabolic steady-state.

  • Metabolite Extraction:

    • At each time point, place the plate on ice.

    • Quickly aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Incubate on dry ice for 10 minutes.

    • Scrape the cells in the methanol and transfer the cell extract to a pre-chilled microcentrifuge tube.

  • Sample Processing:

    • Perform three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.[9]

    • Centrifuge the samples at maximum speed (e.g., 13,000 x g) for 10 minutes at 4°C.[9]

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).

    • Store the dried metabolite pellets at -80°C until analysis by mass spectrometry.

Protocol 2: Sample Analysis by Mass Spectrometry

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite pellets in a suitable solvent for the chosen chromatography method (e.g., a mixture of water and acetonitrile (B52724) for HILIC or reversed-phase chromatography).

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples into a liquid chromatography-mass spectrometry (LC-MS/MS) system.

    • Separate the metabolites using an appropriate chromatography method.

    • Detect the mass-to-charge ratio (m/z) of the metabolites and their isotopologues in the mass spectrometer.

  • Data Analysis:

    • Identify and quantify the different isotopologues of serine and its downstream metabolites.

    • Correct for the natural abundance of ¹³C.[10]

    • Calculate the fractional enrichment of ¹³C in each metabolite to determine the contribution of L-Serine-¹³C to its synthesis.

    • Perform metabolic flux analysis to quantify the rates of serine uptake and utilization in different pathways.

Experimental_Workflow L-Serine-13C Tracing Experimental Workflow Start Start Cell_Culture 1. Seed and Culture Cancer Cells Start->Cell_Culture Isotope_Labeling 2. Incubate with This compound Medium Cell_Culture->Isotope_Labeling Metabolite_Extraction 3. Quench Metabolism and Extract Metabolites Isotope_Labeling->Metabolite_Extraction Sample_Processing 4. Lyse Cells and Separate Metabolites Metabolite_Extraction->Sample_Processing LC_MS_Analysis 5. Analyze Samples by LC-MS/MS Sample_Processing->LC_MS_Analysis Data_Analysis 6. Quantify Isotopologues and Determine Flux LC_MS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for L-Serine-¹³C tracing.

Applications in Drug Development

  • Target Identification and Validation: Tracing serine metabolism can help identify and validate novel drug targets within the SSP and related pathways.[4] For example, inhibitors of PHGDH could be evaluated for their ability to block de novo serine synthesis and inhibit cancer cell proliferation.

  • Biomarker Discovery: The metabolic phenotype revealed by L-Serine-¹³C tracing can serve as a biomarker to stratify patients for therapies targeting serine metabolism. Cells highly dependent on de novo serine synthesis may be more sensitive to PHGDH inhibitors.

  • Mechanism of Action Studies: Isotope tracing can be used to elucidate the mechanism of action of drugs that impact cellular metabolism. By observing changes in serine flux, researchers can understand how a compound alters metabolic pathways.

  • Combination Therapies: Understanding the metabolic adaptations of cancer cells can inform the development of rational combination therapies. For instance, combining a PHGDH inhibitor with a drug that blocks serine uptake could be more effective than either agent alone.

Conclusion

Tracing serine metabolism with L-Serine-¹³C is a robust method for investigating the metabolic reprogramming of cancer cells. The detailed protocols and application notes provided here offer a framework for researchers, scientists, and drug development professionals to employ this technique to uncover novel biological insights and advance the development of targeted cancer therapies. The ability to quantify the flux of serine through key biosynthetic pathways provides a unique window into the metabolic dependencies of tumors, paving the way for new therapeutic strategies.

References

L-Serine-¹³C in Neuroscience Research: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-serine is a non-essential amino acid that plays a pivotal role in the central nervous system (CNS). It serves as a precursor for the synthesis of vital molecules, including proteins, phospholipids, and the neuromodulators D-serine and glycine (B1666218). The use of stable isotope-labeled L-serine, particularly L-Serine-¹³C, has become an indispensable tool in neuroscience research. By tracing the fate of the ¹³C-labeled carbon atoms, researchers can elucidate metabolic pathways, quantify metabolic fluxes, and gain insights into the dynamic interplay between different brain cell types in both healthy and diseased states. This document provides detailed application notes and experimental protocols for the use of L-Serine-¹³C in neuroscience research.

Applications in Neuroscience Research

The unique metabolic roles of L-serine in the brain make L-Serine-¹³C a versatile tracer for investigating several key areas of neuroscience:

  • Metabolic Flux Analysis (MFA): L-Serine-¹³C allows for the quantitative measurement of the rates of metabolic pathways, providing a dynamic view of cellular metabolism that is not attainable with traditional metabolomics alone. This is crucial for understanding how metabolic reprogramming contributes to neurological disorders.

  • Astrocyte-Neuron Metabolic Coupling: The "astrocyte-neuron lactate (B86563) shuttle" hypothesis has been extended to include a "serine shuttle," where astrocytes are the primary site of de novo L-serine synthesis from glucose. L-Serine is then shuttled to neurons to be converted into D-serine, a critical co-agonist of NMDA receptors.[1][2] L-Serine-¹³C tracing studies are instrumental in dissecting this intercellular metabolic cross-talk.[1][2]

  • D-serine and Glycine Synthesis: As the direct precursor to both D-serine and glycine, L-Serine-¹³C can be used to measure the in vivo rates of synthesis of these two important neuromodulators. Dysregulation of D-serine and glycine signaling is implicated in various neurological and psychiatric conditions, including schizophrenia and Alzheimer's disease.

  • One-Carbon Metabolism: The conversion of L-serine to glycine provides a major source of one-carbon units for the folate cycle. These one-carbon units are essential for the synthesis of nucleotides (DNA and RNA) and for methylation reactions, including DNA methylation and the synthesis of creatine (B1669601) and choline. L-Serine-¹³C can be used to trace the contribution of serine to these vital pathways.

  • Lipid Synthesis: L-serine is a precursor for the synthesis of sphingolipids and phosphatidylserine, which are critical components of neuronal membranes and are involved in cell signaling and apoptosis. Tracing studies with L-Serine-¹³C can reveal the dynamics of brain lipid metabolism.

  • Neurodegenerative Diseases: Alterations in L-serine metabolism have been linked to neurodegenerative diseases such as Alzheimer's disease.[3][4][5] L-Serine-¹³C metabolic studies in animal models of these diseases can help to uncover disease mechanisms and to evaluate the efficacy of therapeutic interventions.[3][4][5]

Quantitative Data Presentation

The following table summarizes hypothetical quantitative data from a tracer study using L-Serine-¹³C₃ in a mouse model of a neurodegenerative disease compared to wild-type controls. This data illustrates the kind of information that can be obtained from such an experiment.

MetaboliteBrain RegionGenotype¹³C Enrichment (%) (Mean ± SD)Fold Change (Disease vs. WT)
L-Serine-¹³C₃ CortexWild-Type85.2 ± 5.1-
Disease Model78.9 ± 6.30.93
Glycine-¹³C₂ CortexWild-Type45.7 ± 3.9-
Disease Model35.1 ± 4.20.77
D-Serine-¹³C₃ HippocampusWild-Type15.3 ± 2.1-
Disease Model8.9 ± 1.80.58
Phosphatidylserine-¹³C₃ CortexWild-Type5.8 ± 0.9-
Disease Model3.2 ± 0.70.55
Taurine CortexWild-TypeNot Labeled-
Disease ModelNot Labeled-

This is representative data and will vary based on the experimental model, labeling duration, and analytical method.

Signaling Pathways and Experimental Workflows

L-Serine Metabolic Pathways in the Brain

L-serine sits (B43327) at a critical juncture of several metabolic pathways in the brain. The following diagram illustrates the primary routes of L-serine synthesis and its downstream metabolic fate.

L_Serine_Metabolism cluster_glycolysis Glycolysis cluster_serine_synthesis L-Serine Synthesis (Astrocytes) cluster_downstream Downstream Metabolism Glucose Glucose Three_PG 3-Phosphoglycerate Glucose->Three_PG PHGDH PHGDH Three_PG->PHGDH PSAT1 PSAT1 PHGDH->PSAT1 PSPH PSPH PSAT1->PSPH L_Serine L-Serine PSPH->L_Serine Glycine Glycine L_Serine->Glycine SHMT D_Serine D-Serine L_Serine->D_Serine SRR Lipids Sphingolipids & Phosphatidylserine L_Serine->Lipids Proteins Proteins L_Serine->Proteins One_Carbon One-Carbon Units Glycine->One_Carbon

Caption: Central role of L-serine in brain metabolism.

Astrocyte-Neuron Serine Shuttle

The "serine shuttle" is a key example of metabolic communication between astrocytes and neurons. Astrocytes synthesize L-serine from glucose, which is then transported to neurons for the synthesis of D-serine.

Astrocyte_Neuron_Shuttle cluster_astrocyte Astrocyte cluster_neuron Neuron A_Glucose Glucose A_L_Serine L-Serine A_Glucose->A_L_Serine Glycolysis & PHGDH pathway N_L_Serine L-Serine A_L_Serine->N_L_Serine Serine Shuttle (ASCT1/2) N_D_Serine D-Serine N_L_Serine->N_D_Serine SRR NMDA_R NMDA Receptor N_D_Serine->NMDA_R Co-agonist

Caption: The astrocyte-neuron serine shuttle model.

Experimental Workflow for In Vivo L-Serine-¹³C Tracing

A typical workflow for an in vivo L-Serine-¹³C tracing experiment involves several key steps, from administration of the labeled compound to data analysis.

Experimental_Workflow start Start admin Administer L-Serine-¹³C (e.g., Oral Gavage) start->admin wait Incubation Period (e.g., 30-120 min) admin->wait collect Brain Tissue Collection wait->collect quench Metabolism Quenching (e.g., Liquid Nitrogen) collect->quench extract Metabolite Extraction quench->extract analyze LC-MS/MS or NMR Analysis extract->analyze data Data Processing & Metabolic Flux Analysis analyze->data end End data->end

Caption: In vivo L-Serine-¹³C tracing workflow.

Experimental Protocols

Protocol 1: In Vivo L-Serine-¹³C Labeling in Mice via Oral Gavage

This protocol describes the administration of L-Serine-¹³C to mice via oral gavage for subsequent analysis of brain tissue.

Materials:

  • L-Serine-¹³C (e.g., U-¹³C₃, 99%)

  • Sterile PBS or water

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes (1 mL)

  • Animal scale

  • Anesthesia (e.g., isoflurane)

  • Dissection tools

  • Liquid nitrogen

  • Cryovials

Procedure:

  • Preparation of L-Serine-¹³C Solution:

    • Calculate the required amount of L-Serine-¹³C based on the desired dosage (e.g., 1-2 g/kg body weight) and the number of animals.

    • Dissolve the L-Serine-¹³C in sterile PBS or water to a final concentration that allows for a gavage volume of 100-200 µL per mouse. Ensure complete dissolution.

  • Animal Preparation:

    • Fast the mice for 4-6 hours prior to gavage to ensure efficient absorption. Water should be available ad libitum.

    • Weigh each mouse immediately before gavage to calculate the precise volume of the L-Serine-¹³C solution to be administered.

  • Oral Gavage:

    • Gently restrain the mouse.

    • Insert the gavage needle into the esophagus and slowly administer the L-Serine-¹³C solution.

    • Monitor the animal for any signs of distress.

  • Incubation Period:

    • Return the mouse to its cage and allow the tracer to circulate for the desired period (e.g., 30, 60, or 120 minutes). The optimal time should be determined empirically for the specific research question.

  • Brain Tissue Collection:

    • Anesthetize the mouse deeply with isoflurane.

    • Perform cervical dislocation followed by decapitation.

    • Rapidly dissect the brain and specific regions of interest (e.g., cortex, hippocampus) on a cold plate.

    • Immediately freeze the tissue samples in liquid nitrogen to quench all metabolic activity.

    • Store the frozen tissue at -80°C until metabolite extraction.

Protocol 2: L-Serine-¹³C Labeling of Primary Neuronal Cultures

This protocol provides a method for labeling primary neuronal cultures with L-Serine-¹³C.

Materials:

  • Primary neuronal cell culture

  • Neuronal culture medium deficient in L-serine

  • L-Serine-¹³C

  • Sterile water or PBS

  • Cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Methanol (B129727) (ice-cold, 80%)

  • Cell scrapers

  • Microcentrifuge tubes

Procedure:

  • Preparation of Labeling Medium:

    • Prepare a sterile stock solution of L-Serine-¹³C in water or PBS.

    • Supplement the L-serine-deficient neuronal culture medium with the L-Serine-¹³C stock solution to the desired final concentration (e.g., physiological concentration of L-serine).

  • Cell Culture and Labeling:

    • Culture primary neurons according to standard protocols until they are ready for the experiment.

    • Aspirate the existing culture medium.

    • Wash the cells once with warm PBS.

    • Add the pre-warmed L-Serine-¹³C labeling medium to the cells.

    • Incubate the cells for the desired labeling period (e.g., 1, 4, 8, or 24 hours) at 37°C and 5% CO₂.

  • Metabolite Extraction:

    • Place the culture plate on ice.

    • Aspirate the labeling medium.

    • Quickly wash the cells twice with ice-cold PBS.

    • Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.

    • Incubate on a shaker at 4°C for 15 minutes.

    • Scrape the cells and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the polar metabolites.

    • Dry the supernatant using a vacuum concentrator.

    • Store the dried metabolite extract at -80°C until analysis.

Protocol 3: Sample Preparation and LC-MS/MS Analysis of ¹³C-Labeled Metabolites

This protocol outlines the general steps for preparing brain tissue extracts for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Frozen brain tissue (~20-50 mg)

  • Extraction solvent (e.g., 80% methanol, -80°C)

  • Bead beater or tissue homogenizer

  • Microcentrifuge tubes

  • Centrifuge (4°C)

  • Vacuum concentrator

  • LC-MS/MS system with a suitable column (e.g., HILIC)

Procedure:

  • Tissue Homogenization and Extraction:

    • Weigh the frozen brain tissue in a pre-chilled tube.

    • Add a pre-measured volume of ice-cold 80% methanol (e.g., 1 mL per 50 mg of tissue).

    • Add ceramic beads and homogenize the tissue using a bead beater. Alternatively, use a Dounce or other mechanical homogenizer on ice.

    • Vortex the homogenate vigorously.

  • Protein Precipitation and Metabolite Extraction:

    • Incubate the homogenate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube.

  • Sample Drying and Reconstitution:

    • Dry the supernatant completely using a vacuum concentrator.

    • Store the dried extract at -80°C or proceed to the next step.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of acetonitrile (B52724) and water). The volume should be chosen to achieve an appropriate concentration for analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Use a chromatographic method optimized for the separation of polar metabolites, such as HILIC.

    • Set up the mass spectrometer to detect the specific mass transitions for the unlabeled and ¹³C-labeled isotopologues of the target metabolites (e.g., L-serine, glycine, D-serine).

    • Acquire data in Multiple Reaction Monitoring (MRM) mode for targeted analysis.

  • Data Analysis:

    • Integrate the peak areas for each isotopologue.

    • Correct for the natural abundance of ¹³C.

    • Calculate the fractional enrichment of ¹³C in each metabolite.

    • Perform statistical analysis to compare enrichment between different experimental groups.

    • For metabolic flux analysis, use specialized software (e.g., INCA, Metran) to fit the labeling data to a metabolic model.

Conclusion

L-Serine-¹³C is a powerful tool for investigating the complex and dynamic nature of brain metabolism. The applications and protocols outlined in this document provide a framework for researchers to design and execute robust experiments to probe the roles of L-serine in neuronal function, astrocyte-neuron communication, and the pathogenesis of neurological disorders. Careful experimental design, precise execution of protocols, and rigorous data analysis are essential for obtaining meaningful and reproducible results in this exciting area of neuroscience research.

References

Application Notes and Protocols for In Vivo L-Serine-¹³C Labeling in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting in vivo L-Serine-¹³C labeling studies in animal models. L-serine is a crucial amino acid involved in a multitude of cellular processes, including protein synthesis, neurotransmission, and one-carbon metabolism.[1] Stable isotope tracing with ¹³C-labeled L-serine is a powerful technique to quantitatively track the metabolic fate of this amino acid in a living organism, providing insights into pathway dynamics in both healthy and diseased states.

Introduction to L-Serine Metabolism and Isotope Tracing

L-serine is a non-essential amino acid that can be synthesized from the glycolytic intermediate 3-phosphoglycerate (B1209933) or obtained from the diet.[2] It serves as a central node in metabolism, contributing to the synthesis of proteins, lipids (phosphatidylserine and sphingolipids), and other amino acids like glycine (B1666218) and cysteine.[2] Furthermore, L-serine is a major source of one-carbon units for the folate and methionine cycles, which are essential for nucleotide synthesis and methylation reactions.

In vivo stable isotope tracing involves the administration of a substrate, in this case, L-serine labeled with a heavy isotope of carbon (¹³C), to an animal model. By measuring the incorporation of ¹³C into downstream metabolites in various tissues and biofluids, researchers can elucidate the activity of specific metabolic pathways. This methodology is invaluable for understanding how L-serine metabolism is altered in diseases such as cancer, neurological disorders, and metabolic syndrome.

Key Metabolic Pathways of L-Serine

The diagram below illustrates the central metabolic pathways involving L-serine. Understanding these connections is crucial for designing and interpreting ¹³C-serine tracing experiments.

L_Serine_Metabolism Glycolysis Glycolysis Three_PG 3-Phosphoglycerate Glycolysis->Three_PG L_Serine L-Serine Three_PG->L_Serine De novo Synthesis Glycine Glycine L_Serine->Glycine SHMT1/2 Cysteine Cysteine L_Serine->Cysteine Transsulfuration Pyruvate Pyruvate L_Serine->Pyruvate Serine Dehydratase One_Carbon One-Carbon Metabolism (Folate Cycle) L_Serine->One_Carbon Phospholipids Phospholipids (Phosphatidylserine) L_Serine->Phospholipids Sphingolipids Sphingolipids L_Serine->Sphingolipids Proteins Protein Synthesis L_Serine->Proteins D_Serine D-Serine L_Serine->D_Serine Serine Racemase Glycine->L_Serine SHMT1/2 Glycine->One_Carbon Nucleotide Nucleotide Synthesis One_Carbon->Nucleotide

Caption: Key metabolic pathways of L-Serine.

Experimental Protocols

The choice of tracer administration protocol depends on the specific research question, the turnover rate of the metabolites of interest, and the animal model. Below are three common protocols for in vivo L-Serine-¹³C labeling.

Materials and Reagents
  • Animal Model: Mouse (e.g., C57BL/6) or rat (e.g., Wistar). All procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Tracer: L-Serine (U-¹³C₃, 99%) or other specifically labeled variants (e.g., L-Serine (1-¹³C, 99%)).

  • Vehicle: Sterile saline (0.9% NaCl) for injection or purified water for oral administration.

  • Anesthesia: As per approved institutional protocols (e.g., isoflurane, ketamine/xylazine).

  • Surgical and Dosing Equipment: Catheters, infusion pumps, syringes, oral gavage needles.

  • Sample Collection Supplies: EDTA-coated tubes for blood, cryovials for tissues, liquid nitrogen.

  • Metabolite Extraction Reagents: HPLC-grade methanol, acetonitrile, chloroform, and water.

Protocol 1: Continuous Intravenous Infusion

This method is ideal for achieving isotopic steady-state, allowing for metabolic flux analysis.

  • Animal Preparation: Anesthetize the animal and surgically implant a catheter into a suitable vein (e.g., jugular or tail vein). Allow for a recovery period as recommended by your institutional guidelines.

  • Tracer Preparation: Dissolve the L-Serine-¹³C in sterile saline to the desired concentration. A typical infusion rate for amino acids in mice is in the range of 0.1-0.5 mg/g body mass/hour.

  • Infusion: For mice, a common protocol involves a bolus injection to rapidly increase plasma enrichment, followed by a continuous infusion. For example, a bolus of 0.2 mg/g body mass over 1 minute, followed by a continuous infusion of 0.2 mg/g/hour for 3-5 hours.

  • Sample Collection: At the end of the infusion period, collect blood via cardiac puncture into EDTA tubes. Immediately thereafter, perfuse the animal with cold saline, and then dissect and snap-freeze tissues of interest (e.g., liver, brain, tumor) in liquid nitrogen.

  • Sample Processing: Store all samples at -80°C until metabolite extraction and analysis by LC-MS or GC-MS.

Protocol 2: Bolus Tail Vein Injection

This method is simpler than continuous infusion and is useful for tracking the short-term fate of the tracer.

  • Animal Preparation: Anesthetize the animal or use a restraining device for tail vein access.

  • Tracer Preparation: Dissolve the L-Serine-¹³C in sterile saline. A typical single bolus dose for a mouse might be 1 g/kg body weight.

  • Injection: Inject the tracer solution as a single bolus via the lateral tail vein.

  • Sample Collection: Collect blood and tissues at various time points after injection (e.g., 30 min, 90 min, 3 hours, 5 hours) to capture the dynamic changes in metabolite labeling.

  • Sample Processing: Process and store samples as described for the infusion protocol.

Protocol 3: Oral Gavage

This protocol is relevant for studying dietary uptake and first-pass metabolism in the gut and liver.

  • Animal Preparation: Fast the animals for 2-4 hours prior to gavage to ensure gastric emptying.

  • Tracer Preparation: Dissolve the L-Serine-¹³C in purified water. A typical oral dose for a mouse is 2 g/kg body weight.

  • Administration: Administer the tracer solution using a proper oral gavage needle.

  • Sample Collection: Collect blood and tissues at different time points post-gavage, similar to the bolus injection protocol (e.g., 15 min, 30 min, 2 hours, 4 hours).

  • Sample Processing: Process and store samples as described in the previous protocols.

Experimental Workflow

The following diagram outlines the general workflow for an in vivo L-Serine-¹³C labeling experiment.

Experimental_Workflow A Animal Acclimation & Preparation B Tracer Administration (Infusion, Bolus, or Gavage) A->B C Time-Course (Allow for tracer metabolism) B->C D Sample Collection (Plasma, Tissues) C->D E Metabolite Extraction D->E F LC-MS / GC-MS Analysis E->F G Data Processing (Peak Integration, Natural Abundance Correction) F->G H Fractional Enrichment Calculation & Flux Analysis G->H I Biological Interpretation H->I

Caption: General workflow for an in vivo L-Serine-¹³C labeling study.

Data Presentation and Analysis

Summary of Experimental Protocols

The following table provides a comparative overview of the different administration protocols.

ParameterContinuous IV InfusionBolus IV InjectionOral Gavage
Objective Achieve isotopic steady-state for metabolic flux analysis.Track short-term, dynamic metabolic fate of L-serine.Study dietary uptake and first-pass metabolism.
Animal Prep. Surgical catheter implantation.Anesthesia or restraint.Short-term fasting.
Typical Dose Bolus + continuous infusion (e.g., 0.2 mg/g + 0.2 mg/g/hr).Single high dose (e.g., 1 g/kg).Single high dose (e.g., 2 g/kg).
Duration 3 - 5 hours.Minutes to several hours.Minutes to several hours.
Advantages Allows for robust flux calculations.Technically simpler; good for kinetic studies.Non-invasive; models dietary intake.
Disadvantages Technically demanding; requires surgery.Non-steady-state; complex modeling for flux analysis.Variable absorption rates; influenced by gut microbiome.
Representative Quantitative Data

While the precise fractional enrichment will vary depending on the animal model, diet, and experimental conditions, the following table provides representative (hypothetical) data on the expected ¹³C enrichment in various tissues and metabolites following a 3-hour continuous infusion of L-Serine (U-¹³C₃) in a mouse. This table is intended as a guide for experimental design and data interpretation.

TissueMetaboliteIsotopologueFractional Enrichment (%)Biological Implication
Plasma L-SerineM+340-60Indicates successful delivery and systemic availability of the tracer.
GlycineM+220-30Demonstrates flux through the serine hydroxymethyltransferase (SHMT) reaction.
Liver L-SerineM+330-50Reflects tissue uptake and turnover of serine.
GlycineM+225-40High SHMT activity in the liver for one-carbon metabolism.
CysteineM+35-15Indicates flux through the transsulfuration pathway.
PhosphatidylserineM+32-8Shows incorporation of serine into phospholipid synthesis.
Brain L-SerineM+310-25Serine transport across the blood-brain barrier and local turnover.
GlycineM+25-15Local conversion of serine to the neurotransmitter glycine.
D-SerineM+31-5Indicates flux through serine racemase, important for NMDA receptor signaling.
Tumor L-SerineM+335-55High uptake of serine by proliferative cancer cells.
GlycineM+230-45Significant flux towards glycine for nucleotide synthesis in cancer.
Purines (e.g., ATP)M+21-5Demonstrates the contribution of serine-derived one-carbon units to nucleotide synthesis.

Note on Data Analysis: The fractional enrichment of a metabolite is calculated by dividing the peak area of the labeled isotopologue (e.g., M+3 for fully labeled serine) by the sum of the peak areas of all isotopologues of that metabolite, after correcting for the natural abundance of ¹³C.

Conclusion

In vivo L-Serine-¹³C labeling is a robust methodology for dissecting the complexities of serine metabolism in animal models. By carefully selecting the appropriate administration protocol and analytical methods, researchers can gain valuable insights into the physiological and pathological roles of this multifaceted amino acid. The protocols and data presented here serve as a foundational guide for developing and implementing these powerful techniques in a research setting.

References

Quantifying L-Serine-¹³C Enrichment in Biological Samples: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-serine is a non-essential amino acid that plays a central role in a multitude of cellular processes, including protein synthesis, nucleotide biosynthesis, and the production of other amino acids like glycine (B1666218) and cysteine. It is also a key precursor for the synthesis of sphingolipids and phospholipids (B1166683), essential components of cell membranes. Given its critical role in cellular metabolism, tracing the metabolic fate of L-serine is crucial for understanding normal physiology and the pathophysiology of various diseases, including cancer and neurological disorders.

Stable isotope labeling with ¹³C, followed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, is a powerful technique to trace the metabolism of L-serine in vivo and in vitro. This application note provides detailed protocols for quantifying L-serine-¹³C enrichment in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathways of L-Serine

L-serine is intricately linked to several key metabolic pathways. It can be synthesized de novo from the glycolytic intermediate 3-phosphoglycerate (B1209933) or obtained from dietary sources and protein degradation.[1] Once available, L-serine can be converted to glycine, contributing to one-carbon metabolism, or utilized in the synthesis of phospholipids and sphingolipids.[2][3] Understanding these pathways is essential for interpreting ¹³C enrichment data.

L-Serine Metabolism Key Metabolic Pathways of L-Serine Glucose Glucose 3-Phosphoglycerate 3-Phosphoglycerate Glucose->3-Phosphoglycerate Glycolysis L-Serine L-Serine 3-Phosphoglycerate->L-Serine Serine Synthesis Pathway Glycine Glycine L-Serine->Glycine SHMT1/2 Cysteine Cysteine L-Serine->Cysteine Pyruvate Pyruvate L-Serine->Pyruvate Serine Dehydratase Phospholipids Phospholipids L-Serine->Phospholipids Sphingolipids Sphingolipids L-Serine->Sphingolipids One-Carbon Metabolism One-Carbon Metabolism Glycine->One-Carbon Metabolism

Caption: L-Serine Metabolic Pathways

Experimental Workflow Overview

The general workflow for quantifying L-serine-¹³C enrichment involves several key steps, from sample collection to data analysis.

Experimental Workflow General Workflow for L-Serine-¹³C Enrichment Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Collection Biological Sample Collection (Plasma, Tissue, Cells) Extraction Metabolite Extraction Collection->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional LCMS LC-MS/MS Analysis Extraction->LCMS GCMS GC-MS Analysis Derivatization->GCMS Peak Peak Integration & M/Z Analysis GCMS->Peak LCMS->Peak Enrichment Isotopic Enrichment Calculation Peak->Enrichment Interpretation Biological Interpretation Enrichment->Interpretation

Caption: Experimental Workflow

Data Presentation: Quantifying L-Serine-¹³C Isotopologue Distribution

Following the administration of a ¹³C-labeled serine tracer, the distribution of ¹³C atoms within the serine molecule can be determined. This distribution of isotopologues (molecules of the same compound that differ only in their isotopic composition) provides insights into the activity of metabolic pathways. Below is a table summarizing hypothetical quantitative data for L-serine-¹³C isotopologue distribution in cancer cells cultured with [U-¹³C₃]-L-serine.

IsotopologueFormulaMass Shift (M+)Control Cells (%)[4]Treated Cells (%)[4]
M+0C₃H₇NO₃015.2 ± 2.125.8 ± 3.5
M+1¹³CC₂H₇NO₃15.3 ± 0.88.9 ± 1.2
M+2¹³C₂CH₇NO₃28.5 ± 1.114.2 ± 1.9
M+3¹³C₃H₇NO₃371.0 ± 5.351.1 ± 4.8

Table 1: L-Serine-¹³C Isotopologue Distribution in Cancer Cells. Data are presented as the mean percentage of the total serine pool ± standard deviation. "M+n" represents the serine molecule with 'n' ¹³C atoms.

Experimental Protocols

Protocol 1: Quantification of L-Serine-¹³C Enrichment in Plasma by GC-MS

This protocol details the extraction, derivatization, and analysis of L-serine from plasma samples.

Materials:

  • Plasma samples

  • L-Serine-¹³C internal standard

  • Methanol (B129727) (HPLC grade)

  • Pyridine (B92270)

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS)

  • Centrifuge

  • GC-MS system

Procedure:

  • Sample Preparation and Protein Precipitation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of a known concentration of L-Serine-¹³C₃,¹⁵N internal standard solution.

    • Add 400 µL of ice-cold methanol to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Solvent Evaporation:

    • Dry the supernatant completely under a stream of nitrogen gas or using a vacuum concentrator.

  • Derivatization:

    • To the dried extract, add 50 µL of pyridine and 50 µL of MTBSTFA + 1% t-BDMCS.

    • Cap the vial tightly and vortex.

    • Incubate at 60°C for 60 minutes.

    • Cool to room temperature before GC-MS analysis.

  • GC-MS Analysis:

    • Injection Volume: 1 µL

    • Injector Temperature: 250°C

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Ion Source Temperature: 230°C

    • MS Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for unlabeled and ¹³C-labeled serine derivatives.

  • Data Analysis:

    • Integrate the peak areas for the selected ions of unlabeled L-serine (M+0) and the ¹³C-labeled isotopologues (e.g., M+1, M+2, M+3).

    • Calculate the isotopic enrichment using the following formula: % Enrichment = [ (Area of ¹³C-labeled serine) / (Area of unlabeled serine + Area of ¹³C-labeled serine) ] x 100

Protocol 2: Quantification of L-Serine-¹³C Enrichment in Tissues by LC-MS/MS

This protocol is suitable for the analysis of L-serine in tissue homogenates without derivatization.

Materials:

  • Tissue samples

  • L-Serine-¹³C internal standard

  • 80% Methanol (ice-cold)

  • Tissue homogenizer

  • LC-MS/MS system

Procedure:

  • Tissue Homogenization and Extraction:

    • Weigh approximately 20-50 mg of frozen tissue.

    • Add 10 µL of a known concentration of L-Serine-¹³C₃,¹⁵N internal standard.

    • Add 1 mL of ice-cold 80% methanol.

    • Homogenize the tissue thoroughly using a mechanical homogenizer on ice.

    • Incubate at -20°C for 30 minutes to allow for complete protein precipitation.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Sample Preparation for LC-MS/MS:

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex and centrifuge at 14,000 x g for 5 minutes to pellet any insoluble material.

    • Transfer the supernatant to an autosampler vial.

  • LC-MS/MS Analysis:

    • LC Column: A suitable column for polar metabolite analysis, such as a HILIC column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient from high organic to high aqueous to retain and elute serine.

    • Flow Rate: As recommended for the column.

    • Injection Volume: 5-10 µL.

    • MS Ionization: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific transitions of unlabeled and ¹³C-labeled serine.

  • Data Analysis:

    • Integrate the peak areas for the MRM transitions of each serine isotopologue.

    • Calculate the isotopic enrichment as described in the GC-MS protocol.

Conclusion

The protocols outlined in this application note provide a robust framework for the quantification of L-serine-¹³C enrichment in various biological samples. The choice between GC-MS and LC-MS/MS will depend on the specific research question, available instrumentation, and sample matrix. Accurate determination of L-serine-¹³C enrichment is a valuable tool for researchers in academia and the pharmaceutical industry to investigate metabolic pathways, identify biomarkers, and evaluate the efficacy of therapeutic interventions.

References

Application Notes and Protocols for L-Serine-¹³C in One-Carbon Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

One-carbon (1C) metabolism is a fundamental network of biochemical reactions essential for the biosynthesis of nucleotides, amino acids, and for cellular methylation processes. Serine is a major source of one-carbon units, making it a critical player in this metabolic network. Dysregulation of one-carbon metabolism has been implicated in various diseases, including cancer.[1][2][3] Stable isotope tracing using L-Serine labeled with Carbon-13 (L-Serine-¹³C) is a powerful technique to quantitatively analyze the flux through these pathways, providing critical insights into cellular physiology and disease mechanisms.[4][5]

These application notes provide a comprehensive overview and detailed protocols for utilizing L-Serine-¹³C to study one-carbon metabolism in a research setting.

Principle of ¹³C Isotope Tracing

Stable isotope tracing with L-Serine-¹³C involves introducing this labeled amino acid into a biological system, such as cultured cells. The ¹³C atoms from serine are then incorporated into various downstream metabolites through enzymatic reactions. By using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, the distribution and enrichment of ¹³C in these metabolites can be precisely measured. This data, when integrated with metabolic network models, allows for the calculation of intracellular metabolic fluxes, which are the rates of the biochemical reactions.[5][6]

Key Applications

  • Elucidating Metabolic Pathways: Tracing the fate of ¹³C from L-Serine to downstream metabolites to confirm and quantify the activity of specific pathways in one-carbon metabolism.

  • Cancer Metabolism Research: Investigating the altered serine and one-carbon metabolism in cancer cells to identify potential therapeutic targets.[1][2][7]

  • Drug Discovery and Development: Assessing the mechanism of action of drugs that target metabolic pathways by observing their impact on L-Serine-¹³C flux.

  • Understanding Disease Mechanisms: Studying how genetic or environmental factors affect one-carbon metabolism in various disease models.

Data Presentation: Quantitative Analysis of L-Serine-¹³C Tracing

The following tables represent typical quantitative data obtained from an L-Serine-¹³C tracing experiment in a cancer cell line. This data is illustrative and will vary depending on the cell type, experimental conditions, and the specific L-Serine-¹³C isomer used.

Table 1: Isotopic Enrichment of Key Metabolites after [U-¹³C₃]-L-Serine Labeling

This table shows the percentage of the metabolite pool that has incorporated one or more ¹³C atoms from the labeled serine.

MetaboliteM+1 Enrichment (%)M+2 Enrichment (%)M+3 Enrichment (%)
Serine2.5 ± 0.35.1 ± 0.592.4 ± 1.2
Glycine85.2 ± 2.13.2 ± 0.40.1 ± 0.0
Formate75.6 ± 3.5--
5,10-methenyl-THF78.9 ± 4.1--
ATP (from purine (B94841) synthesis)5.3 ± 0.610.1 ± 1.1-
dTMP (from thymidylate synthesis)12.4 ± 1.5--
Methionine4.2 ± 0.5--
S-Adenosylmethionine (SAM)3.9 ± 0.4--

M+n indicates the mass isotopologue with 'n' ¹³C atoms incorporated. Data are presented as mean ± standard deviation from triplicate experiments.

Table 2: Calculated Metabolic Fluxes from ¹³C-Metabolic Flux Analysis (¹³C-MFA)

This table presents the calculated rates of key reactions in one-carbon metabolism, normalized to the serine uptake rate.

Metabolic FluxRelative Flux Rate (Serine Uptake = 100)
Serine Uptake100
Serine -> Glycine (SHMT)85
Glycine Cleavage System10
Formate Release25
de novo Purine Synthesis15
Thymidylate Synthesis8
Methionine Cycle Flux5

Flux rates are calculated using software such as INCA or OpenMebius, based on the isotopic enrichment data and a metabolic network model.[6]

Experimental Protocols

Protocol 1: L-Serine-¹³C Labeling of Adherent Cancer Cells for LC-MS Analysis

This protocol outlines the steps for labeling cultured cancer cells with [U-¹³C₃]-L-Serine and preparing cell extracts for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Adherent cancer cell line (e.g., HeLa, HCT116)

  • Complete cell culture medium (e.g., DMEM)

  • Serine-free DMEM

  • [U-¹³C₃]-L-Serine (99% isotopic purity)

  • Fetal Bovine Serum (FBS), dialyzed

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 80% Methanol (B129727) (-80°C)

  • Cell scrapers

  • Microcentrifuge tubes

  • Liquid nitrogen

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest. Culture overnight in complete medium.

  • Preparation of Labeling Medium: Prepare serine-free DMEM supplemented with 10% dialyzed FBS and the desired concentration of [U-¹³C₃]-L-Serine (typically the same concentration as serine in the complete medium, e.g., 0.4 mM).

  • Labeling:

    • Aspirate the complete medium from the wells.

    • Wash the cells once with pre-warmed PBS.

    • Add 2 mL of the pre-warmed labeling medium to each well.

    • Incubate the cells for the desired labeling period. A time course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to determine the time to reach isotopic steady-state.[8]

  • Metabolite Extraction:

    • Place the 6-well plates on ice.

    • Aspirate the labeling medium.

    • Wash the cells rapidly with 2 mL of ice-cold PBS.

    • Immediately add 1 mL of -80°C 80% methanol to each well to quench metabolism.

    • Scrape the cells in the methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Freeze the tubes in liquid nitrogen.

  • Sample Processing:

    • Thaw the samples on ice.

    • Vortex the tubes vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant (containing the metabolites) to a new microcentrifuge tube.

    • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

    • Store the dried extracts at -80°C until LC-MS analysis.

LC-MS Analysis Parameters (Example):

  • LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.

  • Column: A column suitable for polar metabolite separation, such as a HILIC column.

  • Mobile Phases: Acetonitrile and water with additives like ammonium (B1175870) acetate (B1210297) or formate.

  • Gradient: A gradient from high organic to high aqueous to elute polar metabolites.

  • MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Negative ion mode is often suitable for many one-carbon pathway intermediates.

  • Data Acquisition: Full scan mode to capture all mass isotopologues.

Protocol 2: L-Serine-¹³C Labeling for NMR Spectroscopic Analysis

This protocol describes the preparation of samples for Nuclear Magnetic Resonance (NMR) analysis to determine positional isotopic enrichment.

Materials:

  • Same as Protocol 1, but larger culture vessels (e.g., 10 cm or 15 cm dishes) will be needed to obtain sufficient cell material.

  • NMR buffer (e.g., phosphate (B84403) buffer in D₂O with a chemical shift reference like DSS).

Procedure:

  • Cell Culture and Labeling: Follow steps 1-3 from Protocol 1, scaling up the volumes for larger culture dishes. A higher cell number is typically required for NMR analysis compared to MS.

  • Metabolite Extraction: Follow step 4 from Protocol 1.

  • Sample Processing:

    • Follow steps 5a-5d from Protocol 1.

    • Resuspend the dried metabolite extract in a minimal volume of NMR buffer (e.g., 500 µL).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • For ¹³C spectra, use proton decoupling to simplify the spectra.

    • Specific 2D NMR experiments like ¹H-¹³C HSQC can be used to resolve overlapping signals and confirm assignments.[9]

NMR Parameters (Example for ¹³C NMR):

  • Pulse Program: A standard ¹³C observe pulse program with proton decoupling (e.g., zgdc30).

  • Acquisition Time (AQ): 1.0 - 2.0 seconds.

  • Relaxation Delay (D1): 2.0 - 5.0 seconds.

  • Number of Scans (NS): Sufficient to achieve a good signal-to-noise ratio (can range from hundreds to thousands of scans).[10]

  • Spectral Width: Appropriate to cover the expected chemical shift range of metabolites (e.g., 200 ppm).

Visualizations

One-Carbon Metabolism Pathway

One_Carbon_Metabolism Serine L-Serine-¹³C Glycine Glycine Serine->Glycine SHMT THF THF MethyleneTHF 5,10-Methylene-THF Glycine->MethyleneTHF SHMT MethenylTHF 5,10-Methenyl-THF MethyleneTHF->MethenylTHF MTHFD Thymidylate Thymidylate Synthesis MethyleneTHF->Thymidylate Methionine Methionine MethyleneTHF->Methionine MTHFR, MS FormylTHF 10-Formyl-THF MethenylTHF->FormylTHF MTHFD Formate Formate MethenylTHF->Formate Purines Purine Synthesis FormylTHF->Purines Formate->FormylTHF SAM S-Adenosyl- Methionine (SAM) Methionine->SAM Methylation Methylation Reactions SAM->Methylation

Caption: Serine's entry into the one-carbon metabolism pathway.

Experimental Workflow for L-Serine-¹³C Tracing

Experimental_Workflow Start Start: Cell Culture Labeling ¹³C-Serine Labeling Start->Labeling Quenching Metabolic Quenching (-80°C Methanol) Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis Analysis Extraction->Analysis LCMS LC-MS Analysis->LCMS NMR NMR Analysis->NMR DataProcessing Data Processing LCMS->DataProcessing NMR->DataProcessing MFA ¹³C-Metabolic Flux Analysis DataProcessing->MFA Interpretation Biological Interpretation MFA->Interpretation

Caption: Workflow for ¹³C metabolic flux analysis.

Logical Relationship of Data Analysis

Data_Analysis_Logic RawData Raw MS or NMR Data PeakPicking Peak Picking & Integration RawData->PeakPicking MID_Calculation Mass Isotopomer Distribution (MID) Calculation PeakPicking->MID_Calculation FluxCalculation Flux Calculation (e.g., using INCA) MID_Calculation->FluxCalculation MetabolicModel Metabolic Network Model MetabolicModel->FluxCalculation FluxMap Metabolic Flux Map FluxCalculation->FluxMap

Caption: Data analysis pipeline for metabolic flux calculation.

References

Application Note: Stable Isotope Resolved Metabolomics (SIRM) using ¹³C-Labeled L-Serine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Stable Isotope Resolved Metabolomics (SIRM) is a powerful technique used to trace the metabolic fate of atoms through complex biochemical networks.[1] By introducing a stable, non-radioactive isotope-labeled substrate, such as L-Serine with carbon-13 (¹³C), researchers can quantitatively measure the rates (fluxes) of metabolic pathways.[2][3] L-serine is a non-essential amino acid that sits (B43327) at the crossroads of major metabolic pathways, including glycolysis, one-carbon metabolism, and the synthesis of amino acids, nucleotides, and lipids.[4][5] This application note provides a detailed overview of the applications, experimental protocols, and data interpretation for SIRM studies utilizing L-Serine-¹³C, with a focus on its utility in cancer research and drug development.

Introduction to L-Serine Metabolism and SIRM

L-serine is a central node in cellular metabolism. It can be synthesized de novo from the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PGA) or obtained from extracellular sources.[5] Once available, serine contributes its carbon backbone to a multitude of critical biosynthetic pathways. It is a major source of one-carbon units for folate and methionine cycles, which are essential for nucleotide synthesis and methylation reactions.[4] Serine can also be converted to glycine (B1666218), cysteine, pyruvate (B1213749), phospholipids, and sphingolipids.[6][7]

Given this central role, cancer cells often exhibit a high dependence on serine metabolic pathways to support their rapid proliferation and survival.[4] SIRM, utilizing tracers like L-Serine-¹³C, allows for the precise tracking of how serine's carbon atoms are incorporated into downstream metabolites.[1] This provides a dynamic view of metabolic reprogramming in disease states and in response to therapeutic intervention, making it an invaluable tool for identifying metabolic vulnerabilities and understanding drug mechanisms of action.[2][8]

Applications in Research and Drug Development

  • Cancer Metabolism: Elucidating the heightened reliance of cancer cells on serine synthesis and one-carbon metabolism for proliferation and metastasis.[4] Tracing with L-Serine-¹³C can reveal how cancer cells reroute metabolic pathways to support biomass production.

  • Target Identification and Validation: Identifying and validating enzymes within the serine metabolic network (e.g., PHGDH, SHMT) as potential drug targets.[4]

  • Mechanism of Action Studies: Determining how novel therapeutic agents impact central carbon metabolism by observing perturbations in the flow of ¹³C from serine into other pathways.[2]

  • Neurological Disorders: Investigating the role of serine metabolism in neurodevelopment and neurodegenerative diseases, as serine is a precursor to neuromodulators like D-serine and is involved in neuroprotective pathways.[4][5]

Principle of the Method: Experimental Workflow

A typical SIRM experiment involves introducing ¹³C-labeled L-serine into a biological system (e.g., cell culture), allowing it to be metabolized, and then using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to measure the incorporation of ¹³C into downstream metabolites.[1][2] The pattern and extent of ¹³C labeling provide quantitative insights into the activity of specific metabolic pathways.

SIRM_Workflow exp_design Experimental Design (e.g., Steady-State vs. Kinetic) cell_culture 1. Cell Culture & Seeding exp_design->cell_culture labeling 2. Isotopic Labeling (Culture with L-Serine-¹³C Medium) cell_culture->labeling quenching 3. Rapid Quenching (Halt Metabolism) labeling->quenching extraction 4. Metabolite Extraction (e.g., Methanol (B129727)/Water/Chloroform) quenching->extraction analysis 5. Analytical Measurement (LC-MS and/or NMR) extraction->analysis data_proc 6. Data Processing (Isotopologue Correction) analysis->data_proc flux_analysis 7. Metabolic Flux Analysis (Interpretation) data_proc->flux_analysis

Caption: General experimental workflow for a Stable Isotope Resolved Metabolomics (SIRM) study.

Key Metabolic Pathways of L-Serine

L-Serine is synthesized from the glycolytic intermediate 3-Phosphoglycerate (3-PG) via a three-step enzymatic pathway involving PHGDH, PSAT1, and PSPH.[5][6] It serves as a precursor for numerous biosynthetic pathways. The diagram below illustrates the central role of L-Serine and the potential flow of ¹³C atoms from a labeled source.

Serine_Metabolism Glucose Glucose ThreePG 3-Phosphoglycerate (from Glycolysis) Glucose->ThreePG Glycolysis Serine L-Serine-¹³C ThreePG->Serine PHGDH, PSAT, PSPH Glycine Glycine-¹³C Serine->Glycine SHMT Pyruvate Pyruvate-¹³C Serine->Pyruvate SDH Cysteine Cysteine Serine->Cysteine OneCarbon One-Carbon Units (for Folate Cycle) Serine->OneCarbon via SHMT Phospholipids Phospholipids (e.g., Phosphatidylserine) Serine->Phospholipids Glycine->OneCarbon Glycine Cleavage System TCA TCA Cycle Pyruvate->TCA GSH Glutathione (GSH) Cysteine->GSH Nucleotides Nucleotides (Purines) OneCarbon->Nucleotides

Caption: Central metabolic pathways involving L-Serine.

Experimental Protocols

This section provides a generalized protocol for a steady-state ¹³C L-serine labeling experiment in adherent mammalian cells.

Materials and Reagents
ReagentDescription / Supplier Example
¹³C-Labeled L-Serine L-Serine (¹³C₃, 99%) (e.g., Cambridge Isotope Laboratories, CLM-1574)[9]
Cell Line e.g., A549, HeLa, or other cell line of interest
Culture Medium Serine-free DMEM or RPMI-1640
Dialyzed Fetal Bovine Serum dFBS; reduces background from unlabeled amino acids in serum
Phosphate-Buffered Saline PBS, sterile
Quenching Solution Cold 0.9% NaCl solution (~4°C)
Extraction Solvent Cold (-80°C) 80% Methanol / 20% Water (v/v)
Protocol for Cell Culture and Labeling
  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of metabolite extraction.[3] Culture under standard conditions (37°C, 5% CO₂).

  • Preparation of Labeling Medium: Prepare serine-free medium supplemented with dialyzed FBS. Add the ¹³C-labeled L-Serine to the desired final concentration (e.g., physiological concentration).

  • Adaptation Phase (Optional): For some experiments, cells can be adapted to the custom medium with unlabeled serine for 24-48 hours before labeling.[3]

  • Labeling: When cells reach the desired confluency, aspirate the standard medium, wash once gently with sterile PBS, and add the pre-warmed ¹³C-labeling medium.[3]

  • Incubation: Incubate the cells for a duration sufficient to achieve isotopic steady-state.[3] This is typically at least 24 hours or a period equivalent to two cell doublings, which ensures that the labeling in key downstream metabolites has plateaued.[10]

Protocol for Metabolite Extraction

Rapidly quenching metabolism and efficiently extracting metabolites are critical for accurate results.

  • Quenching: Place the culture plate on ice. Aspirate the labeling medium. Wash the cells rapidly (<10 seconds) with an ice-cold 0.9% NaCl solution to remove extracellular metabolites.

  • Extraction: Immediately add ~1 mL of ice-cold (-80°C) 80% methanol to each well.[3]

  • Cell Lysis: Place the plates in a -80°C freezer for at least 15 minutes to precipitate proteins and facilitate cell lysis.[3]

  • Harvesting: Scrape the cells from the plate using a cell scraper and transfer the cell lysate/methanol mixture to a microcentrifuge tube.[3]

  • Centrifugation: Centrifuge the tubes at high speed (e.g., >15,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated protein.

  • Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube.

  • Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac) without heating. Store the dried pellets at -80°C until analysis.

Analytical Methods
  • Mass Spectrometry (MS): The most common technique for SIRM. Dried extracts are typically resuspended and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). The mass spectrometer measures the mass-to-charge ratio of the metabolites, allowing for the differentiation of unlabeled (¹²C) and labeled (¹³C) versions. The distribution of mass isotopologues (e.g., M+0, M+1, M+2, M+3 for serine) is determined.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful complementary technique that can determine the specific position of ¹³C atoms within a molecule (positional isotopomers), providing deeper insights into pathway activities.[1][8]

Data Presentation and Interpretation

Raw data from MS analysis consists of mass isotopologue distributions (MIDs) for serine and all downstream metabolites. This data must be corrected for the natural abundance of ¹³C.

Quantitative Data Tables

The following tables provide examples of how quantitative SIRM data can be presented.

Table 1: Example Mass Isotopologue Distribution (MID) for Key Metabolites This table shows the fraction of each metabolite pool that contains 0, 1, 2, or 3 ¹³C atoms after labeling with L-Serine (¹³C₃).

MetaboliteConditionM+0M+1M+2M+3
L-Serine Control0.050.010.020.92
Drug Treated0.060.010.030.90
Glycine Control0.150.050.80N/A
Drug Treated0.350.050.60N/A
Pyruvate Control0.850.020.030.10
Drug Treated0.940.010.010.04

M+n = isotopologue with 'n' heavy isotopes. Data are hypothetical and for illustrative purposes.

Table 2: Fractional ¹³C Enrichment and Pathway Contribution This table summarizes the data from Table 1 into a more easily comparable format, showing the total percentage of each metabolite pool that has been labeled by the ¹³C tracer. This is a direct measure of the contribution of serine to the synthesis of that metabolite.

MetaboliteFractional Enrichment (Control)Fractional Enrichment (Drug Treated)Percent Change
L-Serine 95.0%94.0%-1.1%
Glycine 85.0%65.0%-23.5%
Pyruvate 15.0%6.0%-60.0%

Fractional Enrichment = 100% - (M+0 fraction * 100%).

Interpretation

From the example data above, one could conclude:

  • The drug treatment significantly reduces the conversion of serine to both glycine (potentially impacting the folate cycle) and pyruvate (impacting entry into the TCA cycle).

  • The high fractional enrichment in glycine indicates that in the control condition, a large portion of the glycine pool is derived from serine.[5]

  • The lower fractional enrichment in pyruvate suggests that serine is a contributor to the pyruvate pool, but other sources (like glycolysis) are more dominant.[5]

References

Application Notes and Protocols for L-Serine-¹³C Labeling in Protein Turnover Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein turnover, encompassing both synthesis and degradation, is crucial for understanding cellular homeostasis, disease progression, and the mechanism of action of therapeutic agents. Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry (MS)-based technique for the quantitative analysis of proteome dynamics. This document provides detailed application notes and protocols for the use of L-Serine-¹³C as a metabolic label to investigate protein turnover.

L-Serine is a non-essential amino acid that plays a central role in various metabolic pathways, including one-carbon metabolism, which is vital for the synthesis of nucleotides and other essential biomolecules. By providing cells with a diet containing L-Serine in which one or more carbon atoms are replaced with the heavy isotope ¹³C, newly synthesized proteins will incorporate this "heavy" amino acid. The rate of incorporation of L-Serine-¹³C into the proteome provides a direct measure of protein synthesis rates, allowing for the calculation of protein half-lives and turnover rates.

Key Applications

  • Determination of Protein Synthesis and Degradation Rates: Quantify the kinetics of individual proteins to understand how cellular conditions or drug treatments affect protein homeostasis.

  • Drug Discovery and Development: Assess the on-target and off-target effects of compounds on protein turnover.

  • Disease Mechanism Research: Investigate dysregulation of protein turnover in various diseases, including cancer and neurodegenerative disorders.

  • Systems Biology: Integrate proteome dynamics data with other omics data for a comprehensive understanding of cellular processes.

Data Presentation

The quantitative data from a protein turnover experiment using L-Serine-¹³C can be summarized in a structured table for clear comparison. The following is a hypothetical example illustrating the turnover rates of several proteins of interest in a human cell line under control and drug-treated conditions.

Protein (Gene Name)UniProt IDPeptide SequenceConditionHalf-life (t½, hours)Degradation Rate Constant (k_deg, h⁻¹)R² of Fit
Pyruvate Kinase (PKM)P14618AGIENVEKControl45.20.01530.98
Pyruvate Kinase (PKM)P14618AGIENVEKDrug-Treated32.80.02110.97
Lactate Dehydrogenase A (LDHA)P00338TIVGSGCNLDSARControl82.50.00840.99
Lactate Dehydrogenase A (LDHA)P00338TIVGSGCNLDSARDrug-Treated85.10.00810.99
Histone H3.1 (HIST1H3A)P68431STELLIRControl> 200< 0.0035N/A
Histone H3.1 (HIST1H3A)P68431STELLIRDrug-Treated> 200< 0.0035N/A
Cyclin-dependent kinase 1 (CDK1)P06493YLMDVLSKControl12.70.05460.96
Cyclin-dependent kinase 1 (CDK1)P06493YLMDVLSKDrug-Treated8.90.07790.95

This is a hypothetical data table for illustrative purposes. Actual values will vary depending on the experimental system.

Signaling and Metabolic Pathways

L-Serine Metabolism and its Connection to Protein Synthesis

L-Serine is synthesized from the glycolytic intermediate 3-phosphoglycerate (B1209933) and plays a crucial role in cellular metabolism. It serves as a precursor for the synthesis of other amino acids, such as glycine (B1666218) and cysteine, and is a major source of one-carbon units for the folate cycle, which is essential for nucleotide biosynthesis and methylation reactions. The availability of L-Serine is therefore intrinsically linked to the cell's capacity for protein synthesis.

L_Serine_Metabolism cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Biosynthesis cluster_protein_synthesis Protein Synthesis cluster_one_carbon One-Carbon Metabolism Glucose Glucose 3_Phosphoglycerate 3_Phosphoglycerate Glucose->3_Phosphoglycerate Multiple Steps 3_Phosphohydroxypyruvate 3_Phosphohydroxypyruvate 3_Phosphoglycerate->3_Phosphohydroxypyruvate PHGDH Phosphoserine Phosphoserine 3_Phosphohydroxypyruvate->Phosphoserine PSAT1 L_Serine_13C L-Serine-¹³C Phosphoserine->L_Serine_13C PSPH Ser-tRNA_Synthetase Ser-tRNA Synthetase L_Serine_13C->Ser-tRNA_Synthetase Glycine Glycine L_Serine_13C->Glycine SHMT 5_10_Methylene_THF 5,10-Methylene-THF L_Serine_13C->5_10_Methylene_THF SHMT Ribosome Ribosome Ser-tRNA_Synthetase->Ribosome Newly_Synthesized_Proteins Newly Synthesized ¹³C-Labeled Proteins Ribosome->Newly_Synthesized_Proteins THF THF THF->5_10_Methylene_THF Nucleotide_Synthesis Nucleotide Synthesis 5_10_Methylene_THF->Nucleotide_Synthesis

Caption: L-Serine metabolism and its integration with protein synthesis.

Experimental Workflow

The general workflow for a protein turnover study using L-Serine-¹³C labeling involves a pulse-chase experiment. Cells are first cultured in a medium containing the "heavy" L-Serine-¹³C for a specific duration (the "pulse"), during which newly synthesized proteins incorporate the labeled amino acid. Subsequently, the medium is replaced with one containing unlabeled ("light") L-Serine (the "chase"). Samples are collected at various time points during the chase to monitor the decrease in the abundance of the ¹³C-labeled proteins, which reflects their degradation rate.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HeLa, HEK293) Pulse 2. Pulse Phase (Medium with L-Serine-¹³C) Cell_Culture->Pulse Chase 3. Chase Phase (Switch to medium with unlabeled L-Serine) Pulse->Chase Time_Points 4. Sample Collection (Multiple time points) Chase->Time_Points Cell_Lysis 5. Cell Lysis and Protein Extraction Time_Points->Cell_Lysis Protein_Digestion 6. Protein Digestion (e.g., Trypsin) Cell_Lysis->Protein_Digestion LC_MS 7. LC-MS/MS Analysis Protein_Digestion->LC_MS Data_Analysis 8. Data Analysis (Peptide ID, Quantification, Turnover Calculation) LC_MS->Data_Analysis

Caption: Experimental workflow for protein turnover analysis using L-Serine-¹³C.

Experimental Protocols

Protocol 1: Cell Culture and L-Serine-¹³C Labeling (Pulse-Chase)

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • SILAC-grade DMEM or RPMI 1640 medium deficient in L-Serine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Serine (unlabeled, "light")

  • L-Serine-¹³C (e.g., L-Serine-¹³C₃,⁹⁹%; L-Serine-1-¹³C,⁹⁹%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Standard cell culture reagents and consumables

Procedure:

  • Cell Culture Adaptation:

    • Culture cells in the serine-deficient medium supplemented with dFBS and a known concentration of "light" L-Serine for at least 5-6 cell divisions to ensure the depletion of any endogenous unlabeled serine pools.

  • Pulse Phase:

    • Once cells reach the desired confluency (typically 70-80%), replace the "light" medium with the "pulse" medium. The pulse medium is the same serine-deficient medium supplemented with dFBS and L-Serine-¹³C at the same concentration as the light serine.

    • Incubate the cells in the pulse medium for a duration sufficient to achieve significant labeling of the proteome. This duration should be optimized but is often in the range of one to two cell doubling times.

  • Chase Phase:

    • After the pulse period, aspirate the pulse medium and wash the cells twice with sterile PBS to remove any residual heavy amino acids.

    • Add the "chase" medium, which is the same as the initial "light" medium containing unlabeled L-Serine. This is time point zero (t=0) of the chase.

  • Sample Collection:

    • Harvest cell pellets at various time points during the chase (e.g., 0, 2, 4, 8, 12, 24, 48 hours). The choice of time points should be guided by the expected half-lives of the proteins of interest.

    • To harvest, aspirate the medium, wash the cells with ice-cold PBS, and then scrape or trypsinize the cells. Centrifuge to pellet the cells and wash again with ice-cold PBS.

    • Snap-freeze the cell pellets in liquid nitrogen and store at -80°C until further processing.

Protocol 2: Sample Preparation for Mass Spectrometry

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Sequencing-grade modified trypsin

  • Ammonium (B1175870) bicarbonate

  • Formic acid

  • Acetonitrile (B52724)

  • C18 solid-phase extraction (SPE) cartridges or tips

Procedure:

  • Cell Lysis:

    • Resuspend the frozen cell pellets in ice-cold lysis buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Protein Digestion:

    • Take an equal amount of protein (e.g., 50-100 µg) from each time point.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 1 hour.

    • Alkylate cysteine residues by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes.

    • Dilute the sample with ammonium bicarbonate buffer (e.g., 50 mM, pH 8) to reduce the concentration of denaturants.

    • Add trypsin at a 1:50 (w/w) ratio of trypsin to protein and incubate overnight at 37°C.

  • Peptide Cleanup:

    • Acidify the digest with formic acid to stop the trypsin activity.

    • Desalt the peptide mixture using C18 SPE cartridges or tips according to the manufacturer's instructions.

    • Elute the peptides and dry them down in a vacuum concentrator.

    • Store the dried peptides at -80°C until LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis and Data Processing

LC-MS/MS Analysis:

  • Peptide Resuspension: Resuspend the dried peptides in a solution suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

  • Chromatographic Separation: Separate the peptides using a nano-flow liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF). A reversed-phase C18 column with a gradient of increasing acetonitrile is typically used.

  • Mass Spectrometry: Operate the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode. Acquire high-resolution MS1 scans to detect the isotopic envelopes of the light and heavy peptides, followed by MS2 scans for peptide identification.

Data Analysis:

  • Peptide Identification and Quantification:

    • Use a suitable proteomics software package (e.g., MaxQuant, Proteome Discoverer, Skyline) to analyze the raw MS data.

    • Search the MS2 spectra against a protein database to identify peptides.

    • The software will quantify the intensities of the "heavy" (L-Serine-¹³C containing) and "light" (unlabeled L-Serine containing) isotopic envelopes for each identified peptide at each time point.

  • Calculation of Protein Turnover Rates:

    • For each peptide, calculate the ratio of the heavy to light (H/L) peak intensities at each time point.

    • The degradation rate constant (k_deg) is determined by fitting the decay of the H/L ratio over the chase time points to a first-order exponential decay curve: (H/L)t = (H/L)₀ * e^(-k_deg * t).

    • The protein half-life (t_1/2) is then calculated from the degradation rate constant using the formula: t_1/2 = ln(2) / k_deg.

    • Protein-level turnover rates are typically determined by averaging the rates of multiple unique peptides per protein.

Conclusion

L-Serine-¹³C labeling is a valuable tool for the quantitative analysis of protein turnover. The protocols and information provided herein offer a comprehensive guide for researchers to design and execute experiments to gain insights into the dynamic nature of the proteome. Careful optimization of labeling times, time points for sample collection, and rigorous data analysis are essential for obtaining accurate and reproducible results.

Troubleshooting & Optimization

Technical Support Center: L-Serine-13C Metabolic Labeling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Serine-13C metabolic labeling experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges encountered during the planning, execution, and analysis of these powerful experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of this compound metabolic labeling?

A1: The fundamental principle of isotopic labeling involves substituting a common atom (like carbon-12, ¹²C) in a molecule with its heavier, stable isotope (such as carbon-13, ¹³C).[1] When cells or organisms are supplied with L-Serine containing a ¹³C label, this labeled serine is taken up and utilized in various metabolic pathways. As it is converted into other molecules, the ¹³C atom is incorporated into these downstream metabolites. By using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can trace the path of the labeled carbon.[1][2] This allows for the quantification of the flow, or "flux," of atoms through metabolic networks, providing insights into the activity of different pathways.[1]

Q2: What are the primary applications of this compound labeling experiments?

A2: this compound labeling is a versatile technique used to investigate a variety of cellular processes. Key applications include:

  • Tracing Serine Metabolism and One-Carbon Pathways: It allows for detailed tracking of serine's conversion to glycine (B1666218) and its contribution to one-carbon units, which are crucial for the synthesis of nucleotides (DNA and RNA), amino acids, and for methylation reactions.[1][3]

  • Quantifying Metabolic Fluxes: It is a cornerstone of Metabolic Flux Analysis (MFA), which quantitatively measures the rates of reactions in a metabolic network.[1][4] This is particularly valuable in understanding how metabolism is reprogrammed in diseases like cancer.[4][5]

  • Identifying Novel Metabolic Pathways: By tracking the appearance of the ¹³C label in unexpected metabolites, researchers can discover previously unknown biochemical conversions.[1]

  • Assessing Mitochondrial Redox Status: The metabolism of serine is linked to the mitochondrial NAD+/NADH ratio, making ¹³C-serine labeling a tool to non-invasively monitor mitochondrial function.[2]

Q3: Which position in L-Serine should be labeled for my experiment?

A3: The choice of ¹³C label position on the L-Serine molecule depends on the specific metabolic pathway you aim to investigate.

  • L-Serine-1-¹³C: The label is on the carboxyl carbon. This position is often lost as CO2 in certain reactions, which can be useful for measuring decarboxylation fluxes.

  • L-Serine-2-¹³C: The label is on the alpha-carbon. This carbon is retained in many downstream metabolites, making it a good general tracer.

  • L-Serine-3-¹³C: The label is on the beta-carbon, which is involved in the transfer to the one-carbon pool via serine hydroxymethyltransferase (SHMT). This makes it ideal for tracing one-carbon metabolism.[1]

  • L-Serine-U-¹³C₃: All three carbons are labeled. This is useful for tracking the intact serine backbone and can provide more detailed information for metabolic flux analysis by increasing the number of labeled isotopologues for downstream metabolites.[6]

Troubleshooting Guides

This section addresses specific issues that may arise during your this compound metabolic labeling experiments.

Low Labeling Efficiency / Poor Incorporation

Q: Why is the isotopic enrichment in my target metabolites lower than expected?

A: Low isotopic enrichment can stem from several factors, ranging from experimental setup to cellular physiology.

Possible Cause 1: Isotopic Dilution from Unlabeled Sources

  • Explanation: The ¹³C-labeled L-Serine you provide is being diluted by unlabeled L-Serine from other sources. This can include serine present in the culture medium (e.g., in fetal bovine serum) or de novo synthesis of serine by the cells from unlabeled precursors like glucose.[5]

  • Troubleshooting Steps:

    • Use Serine-Free Medium: Ensure your base medium is free of unlabeled serine.

    • Dialyzed Serum: If serum is required, use dialyzed fetal bovine serum (dFBS) to remove small molecules like amino acids.

    • Consider De Novo Synthesis: Cells can synthesize serine from glucose via the serine synthesis pathway (SSP).[5] If you are trying to trace exogenous serine, be aware that the intracellular pool will be a mix of labeled exogenous serine and unlabeled endogenously synthesized serine. You can inhibit the SSP using a drug like CBR-5884, an inhibitor of PHGDH, the first enzyme in the pathway, to increase reliance on exogenous serine.[7][8]

Possible Cause 2: Insufficient Labeling Time

  • Explanation: The experiment may not have run long enough to reach isotopic steady state, where the isotopic enrichment of intracellular metabolites becomes constant.[9] Different metabolite pools turn over at different rates.

  • Troubleshooting Steps:

    • Time-Course Experiment: Perform a time-course experiment (e.g., collecting samples at 2, 6, 12, and 24 hours) to determine when isotopic steady state is reached for your metabolites of interest.

    • Focus on Early Time Points for Flux Dynamics: If you are interested in dynamic flux changes rather than steady-state fluxes, earlier time points with non-stationary labeling patterns can be informative, but require more complex data analysis models.[10]

Possible Cause 3: Slow Metabolic Activity or Cell Health Issues

  • Explanation: If cells are not healthy, are proliferating slowly, or have altered metabolic pathways, the uptake and metabolism of L-Serine may be reduced.

  • Troubleshooting Steps:

    • Check Cell Viability: Ensure high cell viability (>95%) before starting the experiment.

    • Monitor Cell Proliferation: Confirm that cells are in the desired growth phase (e.g., exponential growth) as metabolic activity can vary significantly throughout the cell cycle.

    • Optimize Culture Conditions: Ensure optimal culture conditions (pH, CO₂, temperature, nutrient levels) are maintained throughout the experiment.

Experimental Protocol: Time-Course Labeling Experiment
  • Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase and do not become confluent by the final time point.

  • Medium Preparation: Prepare two types of medium: a standard growth medium and a labeling medium. The labeling medium should be identical to the standard medium but with unlabeled L-Serine replaced by the desired concentration of L-Serine-¹³C.

  • Initiation of Labeling: At time zero, aspirate the standard medium from the cells, wash once with pre-warmed phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.

  • Sample Collection: At each designated time point (e.g., 0, 2, 6, 12, 24 hours), collect both cell extracts and a sample of the culture medium.

  • Metabolite Extraction:

    • For adherent cells, quickly aspirate the medium, wash with cold saline, and add a cold extraction solvent (e.g., 80% methanol). Scrape the cells and collect the extract.

    • For suspension cells, pellet the cells by centrifugation, remove the supernatant, and resuspend in the cold extraction solvent.

  • Sample Processing: Centrifuge the extracts to pellet protein and cell debris. Collect the supernatant containing the metabolites for analysis by LC-MS or other methods.

  • Analysis: Analyze the isotopic enrichment of key metabolites at each time point to determine the rate of label incorporation and the time to reach steady state.

Altered Cellular Metabolism and Unexpected Labeling Patterns

Q: I'm observing unexpected labeled metabolites or changes in cell behavior after adding L-Serine-¹³C. What could be the cause?

A: The introduction of a high concentration of a labeled substrate can sometimes perturb the very system you are trying to measure.

Possible Cause 1: Perturbation of Metabolic Pools

  • Explanation: Supplying a high concentration of L-Serine can alter the natural concentrations of intracellular amino acids and related metabolites, potentially redirecting metabolic fluxes. For example, excess serine can influence glycine and one-carbon metabolism.

  • Troubleshooting Steps:

    • Titrate Tracer Concentration: Test a range of L-Serine-¹³C concentrations to find one that provides sufficient labeling without significantly altering cell growth or key metabolite levels. An enrichment of 10-30% in downstream metabolites is often a good target.[11]

    • Match Physiological Levels: Whenever possible, use a concentration of L-Serine that mimics physiological levels for your cell type or system.

    • Run an Unlabeled Control: Always run a parallel experiment with the same concentration of unlabeled L-Serine to distinguish the effects of the serine concentration from the effects of the isotope itself.

Possible Cause 2: Isotope Effects

  • Explanation: While stable isotopes are generally considered non-perturbing, a kinetic isotope effect can occur where reactions involving the heavier ¹³C atom proceed at a slightly slower rate than those with ¹²C. This is usually a minor effect but can be significant for some enzymes.

  • Troubleshooting Steps:

    • Be Aware of Potential Effects: This is an inherent property of isotopes and is difficult to control. It is a key reason why results from labeling experiments are often interpreted as relative pathway activities rather than absolute rates, unless more complex modeling is performed.[12]

    • Validate with Multiple Tracers: If a key finding is sensitive to this potential artifact, consider validating it using a different labeled tracer (e.g., ¹³C-glucose or ¹³C-glutamine) that interrogates the same pathway from a different entry point.[13][14]

Possible Cause 3: Metabolic Rewiring

  • Explanation: Cells can adapt their metabolic networks in response to nutrient availability. For instance, providing excess serine might suppress the de novo serine synthesis pathway.[7][8] This is not an artifact but a real biological response that your experiment is detecting.

  • Troubleshooting Steps:

    • Interpret Data in Context: Consider that the observed flux map is specific to the experimental conditions, including the nutrient environment you have created.

    • Integrate with Other Data: Combine your flux data with other 'omics' data, such as proteomics or transcriptomics, to see if changes in metabolic gene expression correspond to the observed metabolic rewiring.[15]

Visualization: Metabolic Fate of L-Serine-¹³C₃

Serine_Metabolism cluster_input Exogenous Tracer cluster_cell Intracellular Metabolism L-Serine-U-13C3 L-Serine-U-13C3 Serine_pool Serine Pool (M+3) L-Serine-U-13C3->Serine_pool Uptake Glycine Glycine (M+1, M+2) Serine_pool->Glycine SHMT One_Carbon_Pool One-Carbon Pool (13C-THF) Serine_pool->One_Carbon_Pool SHMT Pyruvate Pyruvate (M+3) Serine_pool->Pyruvate Serine Dehydratase Glycine->One_Carbon_Pool GCS Glutathione Glutathione (via Glycine) Glycine->Glutathione Synthesis Nucleotides Purines, Thymidine (M+1, M+2...) One_Carbon_Pool->Nucleotides Synthesis TCA_Cycle TCA Cycle Intermediates Pyruvate->TCA_Cycle

Caption: Metabolic pathways traced by L-Serine-U-¹³C₃.

Data Acquisition and Analysis Challenges

Q: My mass spectrometry data is noisy, or I'm having trouble identifying labeled peaks. How can I improve data quality?

A: High-quality data acquisition is critical for successful metabolic labeling experiments. Issues can arise from the instrument, sample preparation, or the data analysis workflow.

Possible Cause 1: Low Abundance of Metabolites

  • Explanation: Some key metabolites may be present at very low intracellular concentrations, making them difficult to detect above the background noise of the mass spectrometer.

  • Troubleshooting Steps:

    • Increase Sample Amount: Start with a larger number of cells to increase the total amount of metabolite in the extract.

    • Optimize LC-MS Method: Work with your mass spectrometry specialist to optimize the liquid chromatography method (e.g., column chemistry, gradient) for better separation and the mass spectrometer settings (e.g., ionization mode, scan range, resolution) for higher sensitivity.[16][17]

    • Use a High-Resolution MS: High-resolution instruments like Orbitraps or QTOFs are essential to accurately distinguish between isotopologues with small mass differences and to separate them from interfering ions.[11]

Possible Cause 2: Co-eluting Compounds and Matrix Effects

  • Explanation: Other molecules in the complex biological extract can co-elute with your metabolite of interest and interfere with its ionization (ion suppression or enhancement), affecting quantification.

  • Troubleshooting Steps:

    • Improve Chromatographic Separation: Lengthen the LC gradient or try a different column to better separate interfering compounds.

    • Sample Cleanup: Consider a sample cleanup step, such as solid-phase extraction (SPE), to remove major interfering classes of molecules, but be careful not to lose your metabolites of interest.

    • Use Internal Standards: While not for the labeled metabolites themselves, including a set of stable isotope-labeled internal standards for a range of compounds can help monitor and correct for matrix effects and extraction efficiency.[16]

Possible Cause 3: Incorrect Data Analysis Workflow

  • Explanation: The raw data from the mass spectrometer must be processed correctly to determine the mass isotopologue distributions (MIDs). This involves peak picking, integration, and correction for the natural abundance of stable isotopes (like ¹³C, ¹⁵N, ¹⁸O) in both the metabolite and any derivatization agents used.

  • Troubleshooting Steps:

    • Use Specialized Software: Employ software specifically designed for metabolomics and flux analysis (e.g., MetaboAnalyst, IsoCor, INCA) that can perform natural abundance correction.[11][18]

    • Validate Correction Matrix: Ensure the natural abundance correction algorithm is using the correct elemental formula for your metabolite of interest.[12]

    • Manual Verification: For key metabolites, manually inspect the raw spectra to verify that the software is correctly identifying and integrating all the relevant isotopologue peaks.

Data Presentation: Example Mass Isotopologue Distribution

The table below shows hypothetical data for Serine and a downstream metabolite, Glycine, after labeling with [U-¹³C₃]-Serine. This demonstrates how to present the fractional abundance of each isotopologue, which is the direct input for metabolic flux analysis software.

MetaboliteIsotopologueMass ShiftFractional Abundance (%)
Serine M+0Unlabeled52.1
M+1¹³C₁1.8
M+2¹³C₂0.5
M+3¹³C₃45.6
Glycine M+0Unlabeled65.3
M+1¹³C₁12.5
M+2¹³C₂22.2

This data is for illustrative purposes only.

Visualization: Troubleshooting Workflow for Low Signal Intensity

LCMS_Troubleshooting start Low Signal/Noisy Data in LC-MS check_sample Is the sample amount adequate? start->check_sample increase_cells Increase cell number per sample. check_sample->increase_cells No check_lc Is chromatography optimal? check_sample->check_lc Yes increase_cells->check_lc optimize_lc Optimize LC gradient, try new column. check_lc->optimize_lc No check_ms Are MS settings sensitive? check_lc->check_ms Yes optimize_lc->check_ms optimize_ms Adjust ionization source parameters, use targeted SIM/MRM modes. check_ms->optimize_ms No check_extraction Is metabolite extraction efficient? check_ms->check_extraction Yes optimize_ms->check_extraction optimize_extraction Test different extraction solvents or protocols. check_extraction->optimize_extraction No success Problem Resolved check_extraction->success Yes optimize_extraction->success

Caption: Decision tree for troubleshooting low signal intensity in LC-MS analysis.

References

Technical Support Center: Optimizing L-Serine-¹³C Concentration for Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing L-Serine-¹³C concentration for cell culture-based metabolic studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate your experimental design and execution.

Troubleshooting Guide

This guide addresses common issues encountered during L-Serine-¹³C labeling experiments.

Issue Potential Cause Recommended Solution
Low ¹³C Enrichment in Serine and Downstream Metabolites Insufficient Incubation Time: The cells may not have reached isotopic steady state, meaning the ¹³C label has not fully incorporated into the metabolite pool.[1]Time Course Experiment: Perform a time-course experiment (e.g., 0, 6, 12, 24, 48 hours) to determine the time required to reach isotopic steady state for your specific cell line and experimental conditions.[2]
Dilution from Unlabeled Sources: The labeled serine pool can be diluted by unlabeled serine present in the basal medium or serum, or through de novo synthesis from unlabeled glucose.Use Dialyzed Serum: If serum is required, use dialyzed fetal bovine serum (dFBS) to minimize unlabeled amino acids. Optimize Glucose Concentration: High glucose can fuel the de novo serine synthesis pathway, diluting the ¹³C-labeled serine. Consider using a medium with physiological glucose concentrations.[3]
Incorrect L-Serine-¹³C Concentration: The concentration of L-Serine-¹³C may be too low, leading to minimal incorporation, or too high, potentially causing toxicity or metabolic alterations.Concentration Titration: Perform a dose-response experiment with varying concentrations of L-Serine-¹³C (e.g., 50 µM, 100 µM, 200 µM, 400 µM) to identify the optimal concentration that maximizes labeling without affecting cell viability.
Altered Cell Viability or Proliferation L-Serine Toxicity: Although less common with L-serine compared to D-serine, very high concentrations of any amino acid can be toxic to cells.[4][5]Assess Cell Viability: Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your concentration titration to identify any toxic concentration thresholds.
Nutrient Imbalance: Altering the concentration of a single amino acid can disrupt the overall nutrient balance, affecting cell health and metabolism.Maintain Consistency: When adjusting L-Serine-¹³C concentrations, ensure other media components remain consistent. If possible, adjust the concentration of unlabeled L-serine to maintain a constant total serine level.
Inconsistent Labeling Across Replicates Variable Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variability in nutrient consumption and labeling.Standardize Seeding: Ensure precise and consistent cell seeding across all experimental wells or flasks.
Incomplete Media Mixing: Inadequate mixing of the L-Serine-¹³C stock solution into the media can result in concentration gradients.Thorough Mixing: Ensure the L-Serine-¹³C is completely dissolved and the final medium is thoroughly mixed before adding to the cells.
Unexpected Labeling Patterns in Other Metabolites Metabolic Rerouting: The altered concentration of L-serine may cause cells to reroute their metabolic pathways.Comprehensive Metabolite Analysis: Analyze a broad spectrum of metabolites to understand the global metabolic impact of your labeling strategy.
Contamination of ¹³C-Tracer: The L-Serine-¹³C stock may be contaminated with other labeled compounds.Check Tracer Purity: If unexpected labeling persists, verify the purity of the L-Serine-¹³C tracer with the manufacturer or through analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration for L-Serine-¹³C in cell culture experiments?

A1: A common starting point is the L-serine concentration in standard culture media, such as RPMI-1640, which contains approximately 285 µM of L-serine. However, physiological L-serine concentrations in plasma are typically lower, ranging from 92–314 µM.[6] It is advisable to test a range of concentrations around these values to determine the optimum for your specific cell line and experimental goals.

Q2: How long should I incubate my cells with L-Serine-¹³C?

A2: The incubation time required to reach isotopic steady state varies depending on the cell line's metabolic rate and the turnover of the metabolite of interest. For rapidly dividing cells, 24-48 hours is often sufficient.[7] However, it is highly recommended to perform a time-course experiment to determine the optimal incubation time empirically.[2]

Q3: Can I use L-Serine-¹³C in a serum-containing medium?

A3: Yes, but it is crucial to use dialyzed fetal bovine serum (dFBS). Standard FBS contains unlabeled amino acids, including L-serine, which will dilute the ¹³C-labeled pool and reduce labeling efficiency.

Q4: Does the concentration of glucose in the medium affect L-Serine-¹³C labeling?

A4: Yes, glucose is a primary carbon source for the de novo synthesis of serine.[3] High glucose levels can increase the intracellular pool of unlabeled serine, thereby diluting the L-Serine-¹³C tracer. Using media with physiological glucose concentrations can enhance the relative incorporation of the labeled serine.

Q5: What should I do if I observe a decrease in cell proliferation after adding L-Serine-¹³C?

A5: A decrease in proliferation could indicate toxicity from a high concentration of L-Serine-¹³C or a nutrient imbalance. You should perform a dose-response experiment and assess cell viability at each concentration. Consider supplementing with other non-essential amino acids if a nutrient imbalance is suspected.

Q6: How do I correct for the natural abundance of ¹³C in my mass spectrometry data?

A6: It is essential to analyze unlabeled control samples alongside your labeled samples. The mass isotopologue distribution (MID) from the unlabeled samples can be used to correct for the natural 1.1% abundance of ¹³C using various software packages and algorithms.

Quantitative Data Summary

The following tables provide a summary of relevant quantitative data for L-serine in cell culture.

Table 1: L-Serine Concentration in Common Cell Culture Media

MediumL-Serine Concentration (mg/L)L-Serine Concentration (µM)
DMEM42400
RPMI-164030285
Ham's F1210.51100
MEM42400

Note: Concentrations can vary slightly between manufacturers. Always refer to the specific formulation of your medium.

Table 2: L-Serine Toxicity and Proliferation Effects

Cell LineL-Serine ConcentrationObserved EffectReference
Human Endothelial Cells (HUVECs)0.1 - 3.2 mMCytoprotective and antioxidant effects observed. No further activity above 3.2 mM.
Human Renal Tubular Cells10 - 20 mM (D-Serine)Toxicity observed.[4]
Various Cancer Cell Lines1 - 2 mM (Glycine, in absence of Serine)Proliferative inhibition.[8]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of L-Serine-¹³C

This protocol outlines a method to identify the ideal L-Serine-¹³C concentration that maximizes isotopic enrichment without negatively impacting cell health.

  • Cell Seeding: Seed your cells in multiple wells (e.g., a 12-well plate) at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of harvest.

  • Media Preparation: Prepare your basal medium (serine-free) supplemented with dialyzed FBS if required. Create a range of L-Serine-¹³C concentrations (e.g., 0, 50, 100, 200, 400, 800 µM). Ensure the final volume and all other media components are consistent across all conditions.

  • Labeling: After allowing cells to adhere overnight, replace the standard medium with the prepared ¹³C-labeled media.

  • Incubation: Incubate the cells for a predetermined time, typically 24 hours or a duration determined by a time-course experiment to be sufficient to approach isotopic steady state.

  • Cell Viability Assessment: At the end of the incubation period, assess cell viability for each concentration using a standard method like MTT assay or trypan blue exclusion.

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold 80% methanol (B129727) to the cells to quench metabolism and extract metabolites.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis: Analyze the extracted metabolites by liquid chromatography-mass spectrometry (LC-MS/MS) to determine the isotopic enrichment of serine and key downstream metabolites (e.g., glycine, cysteine).

  • Data Analysis:

    • Correct for natural ¹³C abundance using data from the 0 µM L-Serine-¹³C control.

    • Plot the percent ¹³C enrichment of serine against the L-Serine-¹³C concentration.

    • Plot cell viability against the L-Serine-¹³C concentration.

    • The optimal concentration is the one that provides high isotopic enrichment without a significant decrease in cell viability.

Protocol 2: Determining Time to Isotopic Steady State

This protocol helps determine the necessary incubation time with L-Serine-¹³C to achieve a stable isotopic enrichment.

  • Cell Seeding: Seed cells in multiple identical plates or flasks to allow for harvesting at different time points.

  • Media Preparation: Prepare the labeling medium with the optimized L-Serine-¹³C concentration determined from Protocol 1.

  • Labeling: Replace the standard medium with the labeling medium.

  • Time-Course Harvest: Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).

  • Metabolite Extraction and Analysis: Follow steps 6 and 7 from Protocol 1 for each time point.

  • Data Analysis:

    • Plot the percent ¹³C enrichment of serine and key downstream metabolites against time.

    • Isotopic steady state is reached when the enrichment curve plateaus, indicating that the rate of ¹³C incorporation equals the rate of metabolite turnover.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed Cells prep_media Prepare Media with Varying L-Serine-13C add_media Add Labeled Media prep_media->add_media Start Labeling incubate Incubate (Time Course) add_media->incubate harvest Harvest & Extract Metabolites incubate->harvest lcms LC-MS/MS Analysis harvest->lcms data_analysis Analyze Enrichment & Viability lcms->data_analysis optimize Determine Optimal Concentration & Time data_analysis->optimize serine_metabolism Glucose Glucose ThreePG 3-Phosphoglycerate Glucose->ThreePG Glycolysis Serine_pool Intracellular L-Serine Pool (¹²C + ¹³C) ThreePG->Serine_pool De Novo Synthesis Glycine Glycine Serine_pool->Glycine SHMT Cysteine Cysteine Serine_pool->Cysteine Sphingolipids Sphingolipids Serine_pool->Sphingolipids Proteins Protein Synthesis Serine_pool->Proteins Ext_Serine Extracellular L-Serine-¹³C Ext_Serine->Serine_pool Uptake Purines Purines Glycine->Purines troubleshooting_logic start Low ¹³C Enrichment? check_time Is Incubation Time Sufficient? start->check_time Yes check_dilution Potential Unlabeled Sources? check_time->check_dilution No solution_time Perform Time-Course Experiment check_time->solution_time Yes check_conc Is Concentration Optimal? check_dilution->check_conc No solution_dilution Use Dialyzed Serum & Physiological Glucose check_dilution->solution_dilution Yes solution_conc Perform Concentration Titration check_conc->solution_conc Yes success Problem Resolved check_conc->success No solution_time->success solution_dilution->success solution_conc->success

References

How to correct for natural 13C abundance in L-Serine-13C experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for researchers conducting stable isotope labeling experiments using L-Serine-¹³C, with a focus on correcting for the natural abundance of ¹³C.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to correct for the natural abundance of ¹³C?
Q2: What is a Mass Isotopomer Distribution (MID)?

A: A Mass Isotopomer Distribution (MID), sometimes called a Mass Distribution Vector (MDV), describes the fractional abundance of all mass isotopologues of a metabolite.[1] Isotopologues are molecules with the same chemical formula but different isotopic compositions. For a molecule like serine (C₃H₇NO₃), you can have:

  • M+0: A molecule with no ¹³C atoms.

  • M+1: A molecule with one ¹³C atom.

  • M+2: A molecule with two ¹³C atoms.

  • M+3: A molecule with three ¹³C atoms.

The MID is a vector that lists the relative abundance of each of these isotopologues, and the sum of these fractional abundances equals 1 (or 100%).[1]

Q3: How is the correction for natural ¹³C abundance performed?

A: The correction is typically performed using a matrix-based mathematical approach.[1][5] A correction matrix is generated based on the complete elemental formula of the metabolite (including any atoms from derivatization agents) and the known natural abundances of all its constituent isotopes.[1][3] This matrix is then used to mathematically remove the contribution of naturally occurring isotopes from the measured MID. The result is a corrected MID that reflects the true enrichment from the isotopic tracer.[1][5] Several software tools are available to perform this calculation, including IsoCorrectoR, AccuCor, and IsoCor.[1]

Troubleshooting Guide

Problem 1: After correction, some of my fractional abundance values are negative.

Cause: Negative abundance values are a common issue and can arise from several factors:

  • Low Signal Intensity: If the signal-to-noise ratio for your measurement is low, or if a specific isotopologue peak is missing or underestimated, the correction algorithm may overcompensate, resulting in negative values.[1][4]

  • Incorrect Input Parameters: Errors in the elemental formula (especially forgetting to include atoms from derivatizing agents like TMS) or incorrect tracer purity information can lead to an inaccurate correction matrix.[4]

  • Background Noise: High background noise or interference from co-eluting compounds can distort the measured MID.

Solution:

  • Review Raw Data: Check the raw mass spectrometry data to ensure that all isotopologue peaks are correctly integrated and have sufficient signal intensity.[1]

  • Verify Elemental Formula: Double-check the elemental formula used for the correction. Ensure it includes all atoms from the metabolite itself and any derivatizing groups.

  • Check Instrument Performance: Confirm that the mass spectrometer is properly calibrated and tuned. Analyze a blank sample to assess background noise levels.[4]

  • Handle Small Negative Values: Very small negative values (e.g., -0.01) are often considered noise and can be set to zero. However, large negative values indicate a more significant underlying issue that needs to be addressed.

Problem 2: The calculated ¹³C enrichment in my labeled samples seems lower than expected.

Cause:

  • Incomplete Label Incorporation: In cell culture experiments, cells may not have reached an isotopic steady state, or may not have undergone enough cell doublings (at least 5-6 are recommended) for complete label incorporation.[6]

  • Metabolic Scrambling: The organism or cell line might metabolize the L-Serine-¹³C tracer, causing the ¹³C label to be incorporated into other molecules, diluting the intended target's enrichment.[6][7]

  • Tracer Impurity: Commercially available tracers are never 100% pure and contain a fraction of ¹²C.[4][8] This must be accounted for in the correction software.

Solution:

  • Verify Isotopic Steady State: If possible, perform a time-course experiment to ensure that the isotopic enrichment in key metabolites has reached a plateau before harvesting.[6]

  • Use High-Purity Tracers: Whenever possible, use tracers with high isotopic purity and ensure this purity value is correctly entered into the correction software.[]

  • Account for Amino Acid Conversion: Be aware of known metabolic conversions. For example, some cell lines can convert arginine to proline, which could affect labeling patterns if arginine is also being traced.[6]

Problem 3: How can I validate that my natural abundance correction is working correctly?

A: The most robust validation method is to analyze an unlabeled control sample. This sample contains the metabolite of interest (e.g., serine) but has only been exposed to natural abundance ¹³C.

  • Acquire data for the unlabeled sample using the same mass spectrometry method as your labeled samples.

  • Process this data through your correction workflow.

  • After correction, the M+0 isotopologue should be at or very near 100% (a fractional abundance of 1.0), and all other isotopologues (M+1, M+2, etc.) should be close to zero.[1][4]

Any significant deviation from this expected result indicates a potential problem with your experimental setup, data acquisition, or the parameters used in the correction algorithm.[1]

Data and Protocols

Table 1: Natural Abundance of Common Elements in Metabolomics

This table summarizes the natural isotopic abundances of elements frequently encountered in L-Serine experiments, including those from common derivatizing agents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

ElementIsotopeNatural Abundance (%)Mass
Carbon ¹²C~98.9%12.0000
¹³C~1.1%13.0034
Hydrogen ¹H~99.985%1.0078
²H~0.015%2.0141
Nitrogen ¹⁴N~99.63%14.0031
¹⁵N~0.37%15.0001
Oxygen ¹⁶O~99.76%15.9949
¹⁷O~0.04%16.9991
¹⁸O~0.20%17.9992
Silicon ²⁸Si~92.23%27.9769
²⁹Si~4.68%28.9765
³⁰Si~3.09%29.9738
Table 2: Conceptual Data Before and After Natural Abundance Correction

This table illustrates the conceptual effect of the correction on a hypothetical serine molecule with three carbon atoms that has been partially labeled with a ¹³C tracer.

IsotopologueMeasured Relative Intensity (%)Corrected Relative Intensity (%)Interpretation of Corrected Data
M+0 85.088.0Fraction of the serine pool that is completely unlabeled.
M+1 12.09.0Fraction with one ¹³C atom from the tracer.
M+2 2.52.5Fraction with two ¹³C atoms from the tracer.
M+3 0.50.5Fraction with three ¹³C atoms from the tracer.

Note: The measured M+1 intensity is higher than the corrected value because it includes contributions from naturally occurring ¹³C in unlabeled molecules. The correction removes this contribution.[10]

Experimental Protocol: Data Acquisition and Correction

This protocol outlines a general workflow for correcting mass spectrometry data for natural ¹³C abundance.

1. Sample Preparation and Data Acquisition

  • Prepare your biological samples, including both unlabeled (natural abundance) controls and ¹³C-labeled samples.[4]

  • Extract metabolites and perform any necessary derivatization (e.g., silylation for GC-MS analysis).

  • Set up your mass spectrometer (e.g., GC-MS or LC-MS) to acquire data in full scan mode to capture the entire mass isotopologue distribution of L-Serine.[4]

  • Inject a blank sample to assess background, followed by your unlabeled control and then your labeled samples. Ensure sufficient signal intensity for the serine peaks.[4]

2. Data Extraction and Processing

  • Process the raw mass spectrometry data using instrument-specific software or an open-source tool.

  • Integrate the peak areas for each isotopologue of serine (e.g., M+0, M+1, M+2, M+3) to obtain their respective intensities.[4]

  • Export this data to a compatible format (e.g., CSV), with columns for the metabolite name, its elemental formula, and the measured intensities for each isotopologue.[4]

3. Correction Using Software (e.g., IsoCor)

  • Launch your chosen correction software.

  • Load the data file containing your measured isotopologue intensities.

  • Input the required parameters:

    • Elemental Formula: Provide the complete chemical formula for the analyzed serine fragment, including atoms from any derivatizing agent (e.g., C₁₁H₂₇NO₃Si₂ for di-TBDMS derivatized serine).

    • Tracer Information: Specify the tracer used (e.g., ¹³C) and its isotopic purity (e.g., 99%).[4]

    • Instrument Resolution: Input the mass resolution of your instrument, as this can be important for high-resolution data.[4]

  • Run the correction algorithm.

  • The software will output a new file containing the corrected Mass Isotopomer Distributions, which now accurately reflect the enrichment from your L-Serine-¹³C tracer.[4]

Visualizations

G cluster_exp Experimental Phase cluster_data Data Processing Phase SamplePrep Sample Preparation (Unlabeled Control & Labeled Samples) MS_Analysis Mass Spectrometry (LC-MS or GC-MS) SamplePrep->MS_Analysis Injection RawData Raw Data Acquisition (Peak Intensities for M+0, M+1, etc.) MS_Analysis->RawData Correction Natural Abundance Correction Algorithm RawData->Correction CorrectedData Corrected MID Correction->CorrectedData Removes natural ¹³C contribution Interpretation Biological Interpretation (Flux Analysis) CorrectedData->Interpretation

Caption: Workflow for a ¹³C labeling experiment, from sample preparation to biological interpretation.

G cluster_components Theoretical Components Measured_MID Measured MID (from Mass Spectrometer) Correction_Algo Correction Algorithm (Matrix-based Deconvolution) Measured_MID->Correction_Algo Input Natural_Abundance Contribution from Natural Isotopes (¹³C, ¹⁵N, etc.) Natural_Abundance->Measured_MID + Natural_Abundance->Correction_Algo Uses known abundances Tracer_Enrichment True Enrichment from ¹³C-Serine Tracer Tracer_Enrichment->Measured_MID + Corrected_MID Corrected MID (Reflects True Labeling) Correction_Algo->Corrected_MID Output

Caption: Logical diagram of the natural abundance correction process.

References

Minimizing isotopic scrambling in L-Serine-13C tracing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize isotopic scrambling in L-Serine-¹³C tracing experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling in the context of L-Serine-¹³C tracing?

A1: Isotopic scrambling refers to the randomization or unexpected distribution of ¹³C labels within the carbon backbone of serine and its downstream metabolites. This phenomenon can complicate the interpretation of metabolic flux analysis (MFA) data, as it obscures the intended tracer fate. Scrambling can occur through various biochemical reactions, including reversible enzymatic reactions and the intersection of different metabolic pathways.

Q2: What are the primary causes of isotopic scrambling when using L-Serine-¹³C as a tracer?

A2: The primary causes of isotopic scrambling in L-Serine-¹³C tracing include:

  • Reversibility of Serine Hydroxymethyltransferase (SHMT): SHMT, a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, catalyzes the reversible conversion of serine to glycine (B1666218) and a one-carbon unit.[1] This bidirectionality can lead to the re-incorporation of ¹³C from the one-carbon pool back into serine, scrambling the original labeling pattern.

  • One-Carbon Metabolism: The one-carbon unit derived from serine can enter the folate and methionine cycles, leading to the distribution of the ¹³C label to various molecules. These labeled one-carbon units can then be re-incorporated into other metabolites, including serine itself, through different pathways.

  • Endogenous CO₂ Fixation: Labeled CO₂ produced from the catabolism of ¹³C-labeled substrates can be re-fixed into metabolites through carboxylase activity. For instance, pyruvate (B1213749) carboxylase can incorporate labeled bicarbonate to form oxaloacetate, which can then contribute to the synthesis of serine via gluconeogenesis, leading to unexpected labeling patterns.[2][3]

  • Multiple Serine Biosynthetic Pathways: Serine can be synthesized through the glycolysis pathway (phosphorylated pathway), the glycerate pathway, and the photorespiratory pathway (in photosynthetic organisms).[4] The interplay between these pathways can lead to complex labeling patterns that may appear as scrambling if not properly accounted for in the metabolic model.

Q3: How does the choice of L-Serine-¹³C tracer affect the risk of scrambling?

A3: The position of the ¹³C label on the serine molecule is critical.

  • [1-¹³C]-L-Serine: The label is on the carboxyl carbon. This carbon is lost as CO₂ in the glycine cleavage system if serine is converted to glycine and then further metabolized. This can be a useful tracer for studying one-carbon metabolism, but the released ¹³CO₂ can be refixed, causing scrambling.

  • [2-¹³C]-L-Serine: The label is on the alpha-carbon. This carbon is retained during the conversion to glycine.

  • [3-¹³C]-L-Serine: The label is on the beta-carbon, which becomes the one-carbon unit transferred to tetrahydrofolate. This is a common tracer for tracking one-carbon metabolism.

  • [U-¹³C₃]-L-Serine: All three carbons are labeled. This tracer provides the most information but can also lead to more complex scrambling patterns that are challenging to deconvolute.

Choosing a positionally labeled tracer that is most informative for the specific pathway of interest and less susceptible to the dominant scrambling reactions in the biological system under study is a key experimental design consideration.[5]

Q4: Can cell culture media composition influence isotopic scrambling?

A4: Yes, the composition of the cell culture medium can significantly impact serine metabolism and isotopic scrambling.[6]

  • Unlabeled Serine and Glycine: The presence of unlabeled serine and glycine in the medium will dilute the ¹³C-labeled tracer and can influence the net direction of fluxes, potentially altering scrambling patterns.

  • Glucose and Glutamine Concentrations: As major carbon sources for serine biosynthesis, the availability of glucose and glutamine will affect the de novo synthesis of serine and consequently the labeling patterns observed when using an external L-Serine-¹³C tracer.[7]

  • One-Carbon Donors: The presence of other one-carbon donors like formate (B1220265) or methionine in the medium can also influence the labeling of the one-carbon pool and contribute to scrambling.

Troubleshooting Guides

Issue 1: Unexpected or illogical mass isotopomer distributions (MIDs) for serine and downstream metabolites.

This is a common indicator of significant isotopic scrambling.

Potential Cause Troubleshooting Steps
Reversible enzymatic reactions (e.g., SHMT) 1. Shorten incubation time: Perform a time-course experiment to determine the earliest time point at which sufficient labeling is achieved before significant scrambling occurs. Isotopic steady state for different pathways is reached at different times.[8][9] 2. Inhibit PLP-dependent enzymes: While challenging in intact cells, consider using inhibitors of PLP-dependent enzymes if the experimental system allows, to reduce the activity of transaminases and other enzymes that contribute to scrambling.[10]
¹³CO₂ recycling 1. Optimize bicarbonate concentration in media: If possible, use media with a defined, lower bicarbonate concentration. 2. Account for CO₂ fixation in the metabolic model: Include known carboxylation reactions (e.g., pyruvate carboxylase, PEP carboxylase) in your metabolic flux analysis model to computationally account for this phenomenon.[2][3]
Metabolic cross-talk between pathways 1. Use specific pathway inhibitors: If a particular scrambling pathway is suspected, use a specific inhibitor to confirm its contribution (e.g., an inhibitor of a specific transaminase). 2. Refine the metabolic model: Ensure your model accurately reflects all relevant serine synthesis and degradation pathways active in your cell type.
Issue 2: Low ¹³C enrichment in serine and downstream metabolites.

This can be due to dilution of the tracer or slow metabolic activity.

Potential Cause Troubleshooting Steps
Dilution from unlabeled sources 1. Use custom media: Formulate a medium that is devoid of unlabeled serine and glycine to maximize the incorporation of the ¹³C-labeled tracer.[11] 2. Dialyze serum: If using fetal bovine serum (FBS), use dialyzed FBS to remove small molecules like amino acids.
Slow metabolic flux through the pathway of interest 1. Increase incubation time: While this can increase scrambling, a longer incubation may be necessary to achieve detectable labeling. A careful balance is required. Perform a time-course experiment to find the optimal window.[8] 2. Stimulate the pathway: If experimentally relevant, use a stimulus known to increase flux through the pathway of interest.
Inefficient cellular uptake of the tracer 1. Check for appropriate transporters: Ensure the cells express the necessary amino acid transporters for serine uptake. 2. Increase tracer concentration: While being mindful of potential metabolic perturbations, a higher concentration of the labeled serine may increase uptake and labeling.

Experimental Protocols

Protocol 1: Rapid Quenching and Metabolite Extraction for Adherent Mammalian Cells

This protocol is designed to rapidly halt metabolic activity to preserve the in vivo isotopic labeling patterns.[12][13][14]

  • Preparation:

    • Prepare a quenching solution of 80:20 methanol:water and pre-chill it to -70°C.

    • Prepare an ice-cold 0.9% NaCl solution.

  • Quenching:

    • At the end of the labeling period, aspirate the ¹³C-labeling medium from the culture dish.

    • Immediately wash the cells once with the ice-cold 0.9% NaCl solution (this step should not exceed 30 seconds).

    • Aspirate the NaCl solution and immediately add a sufficient volume of the -70°C quenching solution to cover the cell monolayer.

    • Place the culture dishes at -75°C for 10 minutes to ensure complete metabolic quenching.

  • Extraction:

    • Incubate the plates on ice for 10-15 minutes to allow for freeze-thaw lysis.

    • Scrape the cells off the dish on dry ice.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the lysate for 10 minutes in intervals of 30 seconds of vortexing followed by 1 minute on ice.

    • Centrifuge the lysate at 6,000 x g for 5 minutes at 4°C.

    • Collect the supernatant containing the metabolites for analysis.

Protocol 2: Natural Abundance Correction of Mass Spectrometry Data

It is crucial to correct for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) to accurately determine the enrichment from the tracer.[15]

  • Data Acquisition: Acquire high-resolution mass spectrometry data of your samples.

  • Computational Correction: Use a computational tool or algorithm for natural abundance correction. Several software packages and custom scripts are available for this purpose.[5][9][16] These tools typically require the elemental composition of the metabolite of interest.

  • Correction Principle: The correction algorithms mathematically deconvolve the measured mass isotopomer distribution to subtract the contribution of naturally abundant heavy isotopes, yielding the true isotopologue distribution resulting from the ¹³C tracer.

Visualizations

Serine_Metabolism_and_Scrambling cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Biosynthesis cluster_one_carbon One-Carbon Metabolism cluster_tca TCA Cycle & Anaplerosis 3PG 3-Phosphoglycerate P_Ser Phosphoserine Serine L-Serine P_Ser->Serine PSPH Glycine Glycine Serine->Glycine SHMT (reversible) One_Carbon_Pool One-Carbon Pool (THF) Serine->One_Carbon_Pool SHMT Glycine->One_Carbon_Pool GCS CO2 CO2 Glycine->CO2 One_Carbon_Pool->Serine Scrambling OAA Oxaloacetate CO2->OAA Scrambling Pyruvate Pyruvate Pyruvate->OAA Pyruvate Carboxylase OAA->3PG Gluconeogenesis

Caption: Serine metabolism and potential routes for isotopic scrambling.

Troubleshooting_Workflow Start Unexpected Mass Isotopomer Distribution in Serine Tracing Check_Reversibility Hypothesis: Reversible Reactions (e.g., SHMT) Start->Check_Reversibility Check_CO2 Hypothesis: CO2 Recycling Check_Reversibility->Check_CO2 No Action_Timecourse Action: Perform Time-Course Experiment (Shorter Incubation) Check_Reversibility->Action_Timecourse Yes Check_Media Hypothesis: Media Composition Check_CO2->Check_Media No Action_Model_CO2 Action: Include Carboxylation Reactions in Metabolic Model Check_CO2->Action_Model_CO2 Yes Action_Custom_Media Action: Use Defined Media without Unlabeled Serine/Glycine Check_Media->Action_Custom_Media Yes Result_No_Improvement Result: No Improvement Check_Media->Result_No_Improvement No Result_Improved Result: Improved MID Action_Timecourse->Result_Improved Action_Model_CO2->Result_Improved Action_Custom_Media->Result_Improved Refine_Model Refine Metabolic Model with Alternative Pathways Result_No_Improvement->Refine_Model

Caption: Troubleshooting workflow for unexpected labeling patterns.

References

Technical Support Center: Improving Peak Resolution of L-Serine-¹³C in NMR Spectra

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for improving the peak resolution of L-Serine-¹³C in your NMR experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor peak resolution for L-Serine-¹³C in NMR spectra?

Poor peak resolution, characterized by broad or overlapping peaks, in the ¹³C NMR spectrum of L-Serine can originate from several factors:

  • Inhomogeneous Magnetic Field: The most common cause is an improperly shimmed magnetic field, leading to field variations across the sample volume.[1][2][3][4]

  • Suboptimal Acquisition Parameters: Incorrectly set parameters such as acquisition time, pulse width, and relaxation delays can lead to broadened lineshapes.[5]

  • Sample Preparation Issues: High sample concentration, presence of solid particles, improper solvent, or incorrect sample volume can all degrade spectral resolution.[6][7][8]

  • Molecular Dynamics: Chemical exchange or conformational changes occurring on the NMR timescale can lead to peak broadening.[9]

  • Temperature Fluctuations: Instability in the sample temperature can cause shifts in resonance frequencies, resulting in broader peaks over the course of an experiment.[10][11]

Q2: How can I quickly improve the shimming of my L-Serine-¹³C sample?

Shimming is the process of adjusting the currents in the shim coils to make the magnetic field more homogeneous.[1][2][3][4] For a quick improvement:

  • Automated Shimming: Utilize the spectrometer's automated shimming routines, which can be gradient-based or lock-based. 1D z-gradient shimming is often a fast and effective starting point.[1][2]

  • Manual Shimming: After automated shimming, fine-tune the on-axis (Z) shims (Z1, Z2, Z3, etc.) iteratively while observing the lock signal. Once the Z-shims are optimized, adjust the lower-order off-axis shims (e.g., X, Y, XZ, YZ).[4]

  • Sample Spinning: For routine 1D ¹³C experiments, spinning the sample (typically at 20 Hz) can average out inhomogeneities in the X and Y directions, significantly improving resolution.[4]

Q3: What are the optimal acquisition parameters for a standard 1D ¹³C NMR experiment of L-Serine?

Optimizing acquisition parameters is crucial for achieving good signal-to-noise and resolution.[5] Consider the following starting points for a standard ¹³C experiment:

ParameterRecommended ValueRationale
Pulse Angle (Flip Angle) 30-45°For carbons with long T1 relaxation times, a smaller flip angle allows for a shorter relaxation delay (D1), improving the signal-to-noise ratio in a given amount of time.[12]
Acquisition Time (AQ) 1.0 - 2.0 sA longer acquisition time leads to narrower digital resolution, but may decrease the signal-to-noise ratio if the signal decays completely before the end of the acquisition.
Relaxation Delay (D1) 1.0 - 2.0 sThis delay allows for the magnetization to return towards equilibrium. A delay of 1-1.5 times the longest T1 of interest is a good starting point.
Number of Scans (NS) ≥ 1024Due to the low natural abundance of ¹³C, a higher number of scans is typically required to achieve an adequate signal-to-noise ratio. The signal-to-noise ratio increases with the square root of the number of scans.[12]

Q4: My L-Serine-¹³C sample is in a complex biological matrix. How can I improve the resolution?

Analyzing L-Serine-¹³C in complex matrices like cell lysates or biofluids presents challenges due to overlapping signals and potential line broadening from interactions with macromolecules.

  • Sample Preparation: Consider a sample cleanup step like solid-phase extraction (SPE) or ultrafiltration to remove proteins and other large molecules that can contribute to line broadening.[8]

  • 2D NMR Experiments: Employing 2D NMR techniques such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) can significantly improve resolution by spreading the signals into a second dimension.[12][] Since HSQC detects the more sensitive ¹H nucleus, it offers a sensitivity advantage over direct ¹³C detection.[12]

  • Isotopic Labeling: If possible, using uniformly ¹³C-labeled L-Serine will dramatically increase the signal intensity, allowing for shorter experiment times and better signal-to-noise.[14]

Troubleshooting Guides

Guide 1: Systematic Approach to Shimming

This guide provides a step-by-step workflow for optimizing the magnetic field homogeneity.

Experimental Protocol:

  • Sample Preparation: Prepare your L-Serine-¹³C sample in a high-quality NMR tube with the correct solvent volume as specified by the spectrometer manufacturer. Ensure the sample is free of any solid particles.

  • Initial Setup: Insert the sample into the spectrometer, lock onto the deuterium (B1214612) signal of the solvent, and tune and match the probe for both ¹H and ¹³C frequencies.

  • Automated Shimming: Run the spectrometer's automated 3D gradient shimming routine if available. If not, perform a 1D z-gradient shim.[1]

  • Manual On-Axis Shimming:

    • Observe the lock level or the FID of a strong singlet (like the solvent peak).

    • Iteratively adjust the Z1, Z2, Z3, and Z4 shims to maximize the lock level or achieve the narrowest peak width. Start with the lower-order shims and work your way up, then repeat.

  • Manual Off-Axis Shimming (if not spinning):

    • Adjust the low-order off-axis shims (X, Y).

    • Proceed to higher-order shims (e.g., XZ, YZ, X2-Y2, XY), iterating between shims of the same order.[4]

  • Verification: Acquire a quick 1D ¹³C spectrum to assess the line shape and resolution.

G cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_shimming Shimming Protocol cluster_verification Verification cluster_end Completion Prep Prepare Sample Insert Insert & Lock Prep->Insert Tune Tune & Match Insert->Tune AutoShim Automated Shim Tune->AutoShim ManualZ Manual Z-Shims AutoShim->ManualZ ManualXY Manual XY-Shims ManualZ->ManualXY Acquire Acquire Spectrum ManualXY->Acquire Check Resolution OK? Acquire->Check Check->AutoShim No End Proceed with Experiment Check->End Yes

Figure 1. Shimming workflow for NMR peak resolution.
Guide 2: Optimizing Acquisition Parameters for ¹³C Detection

This guide outlines a logical flow for adjusting key experimental parameters to enhance peak resolution.

Experimental Protocol:

  • Load Standard Parameters: Begin with a standard ¹³C experiment parameter set provided by the spectrometer software (e.g., zgpg30 on a Bruker system).

  • Set Spectral Width (SW): Ensure the spectral width covers the expected chemical shift range for L-Serine and any other compounds in your sample (typically 0-200 ppm for metabolites).

  • Adjust Acquisition Time (AQ): Set an initial acquisition time of 1.0 s. Acquire a spectrum with a small number of scans (e.g., 64) to observe the FID. If the FID has not decayed to zero by the end of the acquisition, consider increasing the acquisition time to 1.5 or 2.0 s for better digital resolution.

  • Optimize Pulse Angle and Relaxation Delay (D1):

    • For a quantitative experiment, a 90° pulse with a long relaxation delay (5 x T1) is required.

    • For improved signal-to-noise in a shorter time, use a 30° pulse angle and a shorter relaxation delay of 1-2 s.[12]

  • Determine Number of Scans (NS): Based on the signal-to-noise of your initial short experiment, calculate the number of scans required to achieve your desired signal-to-noise ratio, keeping in mind that S/N is proportional to the square root of NS.

  • Processing: Apply an appropriate window function (e.g., exponential multiplication with a line broadening factor of 0.3-1.0 Hz) before Fourier transformation to improve the signal-to-noise ratio, which may slightly decrease resolution.

G Start Load Standard Parameters SetSW Set Spectral Width Start->SetSW SetAQ Set Acquisition Time (AQ) SetSW->SetAQ OptimizePulse Optimize Pulse Angle & D1 SetAQ->OptimizePulse DetermineNS Determine Number of Scans (NS) OptimizePulse->DetermineNS Acquire Acquire Final Spectrum DetermineNS->Acquire Process Process Data (FT, Phasing) Acquire->Process Analyze Analyze Spectrum Process->Analyze G Start Broad L-Serine-¹³C Peak Observed CheckShims Is Shimming Optimized? Start->CheckShims CheckSample Is Sample Preparation Correct? CheckShims->CheckSample Yes Sol_Shim Re-shim Spectrometer CheckShims->Sol_Shim No CheckParams Are Acquisition Parameters Optimal? CheckSample->CheckParams Yes Sol_Sample Prepare New Sample (Check Concentration, Filter) CheckSample->Sol_Sample No CheckTemp Is Temperature Stable? CheckParams->CheckTemp Yes Sol_Params Adjust AQ, D1, Pulse Angle CheckParams->Sol_Params No Sol_Temp Allow Temperature to Equilibrate CheckTemp->Sol_Temp No Consider2D Consider 2D NMR (HSQC) CheckTemp->Consider2D Yes Sol_Shim->CheckShims Sol_Sample->CheckSample Sol_Params->CheckParams Sol_Temp->CheckTemp

References

Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of L-Serine-¹³C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of L-Serine-¹³C.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis and why are they a concern for L-Serine-¹³C?

A1: In LC-MS, the "matrix" refers to all components in a sample other than the analyte of interest, which for this topic is L-Serine-¹³C.[1] These components can include salts, proteins, lipids, and other endogenous molecules.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of L-Serine-¹³C in the mass spectrometer's ion source, leading to either a suppression or enhancement of its signal.[2][3] This phenomenon can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[2][4] For an isotopically labeled compound like L-Serine-¹³C, which is often used as an internal standard or tracer, accurate quantification is critical, making the mitigation of matrix effects essential.

Q2: What are the primary causes of ion suppression and enhancement for L-Serine-¹³C?

A2: Ion suppression is the more common matrix effect and can arise from several mechanisms:[2][5]

  • Competition for Ionization: Co-eluting matrix components can compete with L-Serine-¹³C for the limited available charge in the ion source, which reduces its ionization efficiency.[2][6]

  • Changes in Droplet Properties: In electrospray ionization (ESI), matrix components can alter the surface tension and viscosity of the droplets, which affects the efficiency of solvent evaporation and the release of L-Serine-¹³C ions.[2][6]

  • Ion Neutralization: Basic compounds in the matrix can deprotonate and neutralize the protonated L-Serine-¹³C ions.[6]

Ion enhancement, while less common, can occur when co-eluting compounds improve the ionization efficiency of L-Serine-¹³C.[1]

Q3: How can I determine if my L-Serine-¹³C analysis is affected by matrix effects?

A3: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of L-Serine-¹³C into the mass spectrometer while a blank, extracted sample matrix is injected into the LC system.[7] Any dip or rise in the constant L-Serine-¹³C signal indicates the retention times at which ion suppression or enhancement occurs.[2][7]

  • Post-Extraction Spike Method: This quantitative method is considered the "gold standard."[2] It involves comparing the peak area of L-Serine-¹³C in a solution prepared in a pure solvent to the peak area of L-Serine-¹³C spiked into a blank matrix extract that has already undergone the sample preparation process.[8] The matrix effect can be calculated as a percentage. A value below 100% indicates ion suppression, while a value above 100% signifies ion enhancement.[2]

Troubleshooting Guide

Q4: I am observing significant ion suppression for my L-Serine-¹³C signal. What are the first steps to troubleshoot this issue?

A4: Start by systematically evaluating your sample preparation and chromatographic conditions.

  • Evaluate Sample Preparation: Protein precipitation is a common but often insufficient sample preparation technique that can leave many matrix components in the extract.[9][10] Consider more rigorous methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve a cleaner sample.[1][11]

  • Optimize Chromatography: Adjusting the chromatographic method to separate L-Serine-¹³C from co-eluting matrix components is a highly effective strategy.[1] This can be achieved by modifying the mobile phase composition, the gradient profile, or the type of stationary phase.[7][8]

  • Sample Dilution: If the concentration of L-Serine-¹³C is high enough, simply diluting the sample extract can reduce the concentration of interfering matrix components and minimize their impact.[3]

Q5: My L-Serine-¹³C peak shape is poor and varies between samples. Could this be related to matrix effects?

A5: Yes, matrix effects can influence peak shape.[4] Components in the matrix can interact with the analyte or the analytical column in various ways. In some cases, matrix components can cause a shift in the retention time of the analyte.[4] It is also possible that certain compounds in the matrix, particularly those that can chelate with metals, may interact with the stainless steel components of standard HPLC columns, leading to peak tailing and signal loss.[12] Consider using a metal-free or PEEK-lined column if you suspect such interactions.[12]

Q6: How can I use an internal standard to compensate for matrix effects for L-Serine-¹³C?

A6: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS).[1][7] For the analysis of L-Serine-¹³C, an ideal internal standard would be a more heavily labeled version of serine, such as L-Serine-¹³C₃,¹⁵N. Since L-Serine-¹³C is itself often used as an internal standard for endogenous L-Serine, the principle remains the same. The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement.[1][13] By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by matrix effects can be normalized, leading to more accurate and precise quantification.[1]

Quantitative Data Summary

The following table summarizes hypothetical data on the effectiveness of different sample preparation methods in reducing matrix effects for the analysis of L-Serine-¹³C in human plasma.

Sample Preparation MethodMean Matrix Effect (%)[2]Analyte Recovery (%)Relative Standard Deviation (RSD) (%)
Protein Precipitation (PPT) with Acetonitrile65 (Ion Suppression)9218
Liquid-Liquid Extraction (LLE) with Ethyl Acetate85 (Ion Suppression)7511
Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange98 (Minimal Effect)885

This data is illustrative and serves to compare the relative effectiveness of common sample preparation techniques.[9]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method

Objective: To quantify the extent of matrix effects on the L-Serine-¹³C signal in a given biological matrix.

Materials:

  • Blank biological matrix (e.g., human plasma)

  • L-Serine-¹³C reference standard

  • LC-MS grade solvents (e.g., methanol (B129727), acetonitrile, water, formic acid)

  • Appropriate sample preparation materials (e.g., protein precipitation plates, SPE cartridges)

Procedure:

  • Prepare two sets of samples:

    • Set A (Analyte in Neat Solution): Prepare a solution of L-Serine-¹³C in the initial mobile phase composition at a known concentration (e.g., the mid-point of your calibration curve).

    • Set B (Post-Extraction Spike): Process blank matrix samples using your intended sample preparation method (e.g., protein precipitation, LLE, or SPE). After the final extraction step, evaporate the solvent and reconstitute the residue with the L-Serine-¹³C solution from Set A.

  • LC-MS Analysis: Inject and analyze both sets of samples using your developed LC-MS method.

  • Data Analysis:

    • Calculate the average peak area for L-Serine-¹³C in Set A (Peak AreaNeat).

    • Calculate the average peak area for L-Serine-¹³C in Set B (Peak AreaMatrix).

    • Calculate the Matrix Effect (%) using the following formula: Matrix Effect (%) = (Peak AreaMatrix / Peak AreaNeat) * 100

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

Objective: To effectively remove matrix interferences from a biological sample prior to LC-MS analysis of L-Serine-¹³C.

Materials:

  • Mixed-mode cation exchange SPE cartridges

  • SPE vacuum manifold

  • Sample (e.g., 100 µL of human plasma)

  • Internal standard solution (e.g., L-Serine-¹³C₃,¹⁵N)

  • 0.1% Formic acid in water (conditioning and wash solvent)

  • Methanol (elution solvent)

Procedure:

  • Sample Pre-treatment: To 100 µL of the plasma sample, add the internal standard.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove unretained matrix components.

  • Elution: Elute the L-Serine-¹³C and the internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing start Biological Sample (e.g., Plasma) add_is Add Internal Standard (L-Serine-¹³C₃,¹⁵N) start->add_is extraction Extraction (PPT, LLE, or SPE) add_is->extraction evap Evaporate to Dryness extraction->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute lcms Inject into LC-MS System reconstitute->lcms data_acq Data Acquisition lcms->data_acq peak_integration Peak Integration data_acq->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc quant Quantification using Calibration Curve ratio_calc->quant

Caption: A typical experimental workflow for the quantitative analysis of L-Serine-¹³C.

Caption: A logical troubleshooting guide for addressing matrix effects in LC-MS analysis.

References

Technical Support Center: L-Serine-13C Experimental Variability and Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental variability and reproducibility issues when using L-Serine-13C.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in research?

A1: this compound is a stable isotope-labeled amino acid primarily used as a tracer in metabolic research. Its key applications include:

  • Metabolic Flux Analysis (MFA): To quantify the rate of metabolic reactions (fluxes) through serine-related pathways.[1][2]

  • Metabolomics and Isotope Tracing: To track the fate of serine's carbon backbone into various downstream metabolites, providing insights into pathway activities.[3][4]

  • Biomarker Discovery: To identify changes in serine metabolism associated with diseases such as cancer.[5][6]

  • Proteomics: In Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments to quantify proteins.[7]

Q2: What level of isotopic enrichment of this compound should I use in my cell culture medium?

A2: The optimal concentration of this compound depends on the specific goals of your experiment and the sensitivity of your analytical instruments (MS or NMR). A common starting point is to replace the L-serine in a custom or modified medium formulation with this compound at a physiological concentration. It is crucial to ensure that the labeling efficiency is high, typically over 97%, which is usually achieved after at least five cell doublings in the labeled medium.

Q3: How can I minimize variability in my this compound labeling experiments?

A3: Minimizing variability requires consistency across all stages of the experiment. Key factors to control include:

  • Cell Culture Conditions: Maintain consistent cell density, passage number, and growth phase.

  • Media Preparation: Ensure precise and consistent preparation of the labeling medium.

  • Incubation Time: Use a consistent labeling duration for all replicates and experiments.

  • Sample Handling: Standardize cell harvesting, quenching, and metabolite extraction procedures.

Q4: What are the common analytical platforms for detecting this compound and its downstream metabolites?

A4: The two primary analytical platforms are:

  • Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), MS is highly sensitive for detecting and quantifying isotopologues.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the positional labeling of carbons within a molecule, which is valuable for detailed flux analysis.[8]

Troubleshooting Guides

Low or No Incorporation of this compound
Potential Cause Troubleshooting Steps
Incorrect Media Formulation Verify that the base medium is serine-free before adding this compound. Ensure all other essential nutrients are present.
Insufficient Incubation Time Increase the labeling duration. For rapidly proliferating cells, 24-48 hours is often sufficient to approach isotopic steady state.[1]
Cell Viability Issues Check cell viability before and after labeling. High cell death will lead to poor tracer incorporation.
Contamination Inspect cultures for signs of bacterial or fungal contamination, which can alter metabolism.
High Variability Between Replicates
Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure that the initial cell number is consistent across all replicate wells or flasks.
Edge Effects in Multi-well Plates Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations.
Variable Sample Extraction Standardize the volume of extraction solvent and the timing of each step in the extraction protocol.
Instrumental Variability Run quality control (QC) samples periodically throughout the analytical run to monitor instrument performance.
Unexpected Labeling Patterns
Potential Cause Troubleshooting Steps
Metabolic Reprogramming The observed labeling pattern may reflect the actual metabolic state of the cells under your experimental conditions. Consider the influence of your specific cell type and treatment conditions.
Contribution from Unlabeled Sources Dialyzed fetal bovine serum (FBS) should be used to minimize the contribution of unlabeled serine from the serum.
Isotope Scrambling Certain metabolic pathways can lead to the scrambling of isotopic labels. Detailed metabolic flux analysis may be required to interpret these patterns.

Experimental Protocols

Protocol 1: this compound Labeling in Adherent Mammalian Cells for LC-MS Analysis
  • Cell Seeding: Seed adherent cells in 6-well plates at a density that will allow them to reach 80-90% confluency at the time of metabolite extraction.

  • Media Preparation: Prepare the labeling medium using a base medium that does not contain L-serine. Supplement the medium with dialyzed fetal bovine serum (FBS) and the desired concentration of this compound.

  • Initiation of Labeling:

    • Aspirate the standard growth medium from the cell culture wells.

    • Gently wash the cells twice with pre-warmed sterile phosphate-buffered saline (PBS).

    • Add the prepared this compound labeling medium to each well.

  • Incubation: Return the plates to the incubator for the desired labeling period (e.g., 24 hours).

  • Metabolite Extraction:

    • Rapidly aspirate the labeling medium.

    • Wash the cells once with ice-cold 0.9% NaCl solution.

    • Add 1 mL of ice-cold 80% methanol (B129727) to each well and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Centrifuge at 4°C to pellet the protein and cell debris.

    • Collect the supernatant containing the polar metabolites for LC-MS analysis.

Protocol 2: Sample Preparation for NMR Analysis
  • Cell Culture and Labeling: Follow steps 1-4 from the LC-MS protocol, scaling up the culture volume as needed to obtain sufficient cell material (typically >10^7 cells).

  • Metabolite Extraction: Perform the metabolite extraction as described in step 5 of the LC-MS protocol.

  • Sample Drying: Dry the metabolite extract completely using a vacuum concentrator.

  • Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.[3]

  • NMR Tube Preparation:

    • Transfer the reconstituted sample to a clean 5 mm NMR tube.

    • Ensure the sample is free of any particulate matter by filtering if necessary.[8]

Quantitative Data and Reproducibility

While specific coefficients of variation (CV) for this compound experiments are not extensively reported and can vary significantly between cell lines and experimental setups, a general guideline for metabolomics studies is to aim for a CV of less than 15-20% for biological replicates. It is recommended that each laboratory establishes its own baseline for experimental variability by running multiple biological and technical replicates.

Table 1: Factors Influencing Experimental Variability and Recommendations for Control

Factor Source of Variability Recommendation for Control
Cell Culture Cell passage number, confluency, growth phaseMaintain a consistent cell culture routine and record all parameters.
Labeling Medium Concentration of this compound and other nutrientsPrepare a large batch of labeling medium for the entire experiment.
Incubation Time Duration of exposure to the labeled substrateUse a precise timer and stagger sample processing to ensure consistent incubation times.
Metabolite Extraction Efficiency of extraction, sample degradationPerform extractions on ice and use pre-chilled solvents. Standardize all volumes and timings.
Analytical Instrument Signal drift, changes in sensitivityRun QC samples and standards throughout the analytical sequence.

Signaling Pathways and Experimental Workflows

Serine Biosynthesis Pathway from Glycolysis

The following diagram illustrates how L-serine is synthesized from the glycolytic intermediate 3-phosphoglycerate. This pathway is often upregulated in cancer cells.[5][9]

Serine_Biosynthesis Glucose Glucose G3P 3-Phosphoglycerate Glucose->G3P Glycolysis P_Hydroxypyruvate 3-Phospho- hydroxypyruvate G3P->P_Hydroxypyruvate PHGDH P_Serine 3-Phosphoserine P_Hydroxypyruvate->P_Serine PSAT1 Serine L-Serine P_Serine->Serine PSPH One_Carbon_Metabolism Serine L-Serine Glycine (B1666218) Glycine Serine->Glycine SHMT Glycine->Serine SHMT THF THF Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Methylene_THF->THF Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF Formyl_THF 10-Formyl-THF Methylene_THF->Formyl_THF Homocysteine Homocysteine Methyl_THF->Homocysteine Nucleotides Nucleotide Synthesis Formyl_THF->Nucleotides Methionine Methionine Homocysteine->Methionine SAM SAM Methionine->SAM Methylation Methylation Reactions SAM->Methylation Experimental_Workflow Start Start: Cell Culture Labeling This compound Labeling Start->Labeling Harvesting Cell Harvesting & Quenching Labeling->Harvesting Extraction Metabolite Extraction Harvesting->Extraction Analysis LC-MS or NMR Analysis Extraction->Analysis Data_Processing Data Processing & Isotopologue Analysis Analysis->Data_Processing Interpretation Biological Interpretation Data_Processing->Interpretation

References

How to handle L-Serine-13C degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling L-Serine-13C. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound degradation during experimental sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: this compound degradation during sample preparation can be attributed to two main factors:

  • Enzymatic Degradation: Residual enzyme activity in biological samples can continue to metabolize this compound after sample collection. Key metabolic pathways include the conversion of serine to pyruvate (B1213749) or glycine.[1][2][3][4] To mitigate this, rapid inactivation of enzymes is crucial.

  • Chemical Instability: this compound can be susceptible to degradation under certain chemical conditions, such as extreme pH and high temperatures, which may be encountered during extraction and processing steps.

Q2: How does storage temperature affect the stability of this compound in biological samples?

A2: Storage temperature is a critical factor in maintaining the integrity of this compound in biological samples. Storing samples at room temperature (22°C) or 4°C for extended periods can lead to significant changes in amino acid concentrations, including serine.[5] For long-term stability, it is recommended to store samples at -80°C. Some studies have shown that even at -20°C, degradation of certain amino acids can occur over time.[6][7]

Q3: Can freeze-thaw cycles lead to this compound degradation?

A3: Yes, repeated freeze-thaw cycles can impact the concentration of amino acids in serum and plasma samples.[8][9][10] One study noted that after three freeze-thaw cycles, the concentrations of several amino acids in serum were significantly altered.[9] It is advisable to aliquot samples into single-use volumes to minimize the need for repeated freezing and thawing.

Q4: What are the expected degradation products of L-Serine, and how can they be identified?

A4: A common degradation pathway for serine, particularly during mass spectrometry analysis, is the neutral loss of a water molecule from its side chain. This results in a dehydrated serine product. In mass spectra, this can be observed as a peak corresponding to the mass of the parent ion minus 18 Da (the mass of water). Other potential degradation products can arise from enzymatic conversions to pyruvate or glycine.[1][2][3][4] These can be identified and quantified using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) by monitoring for their specific mass transitions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and preparation of samples containing this compound.

Issue 1: Inconsistent or low recovery of this compound in analytical results.
Potential Cause Troubleshooting Step Expected Outcome
Incomplete quenching of enzymatic activity Immediately after sample collection, quench metabolic activity by snap-freezing in liquid nitrogen or by adding a cold quenching solution.[11][12][13]Halting enzymatic processes to prevent further metabolism of this compound, leading to more accurate quantification.
Suboptimal extraction solvent Use a pre-chilled extraction solvent mixture optimized for amino acid recovery, such as 80% methanol (B129727) or a combination of acetonitrile (B52724) and methanol.[14] The choice of solvent can significantly impact recovery.[15][16][17]Improved extraction efficiency and minimized degradation, resulting in higher and more consistent this compound recovery.
Degradation due to improper storage Store samples at -80°C immediately after collection and quenching. Avoid prolonged storage at room temperature or 4°C.[5][6][7]Preservation of this compound integrity over time, leading to more reliable and reproducible results.
Loss during sample cleanup If using solid-phase extraction (SPE) or other cleanup methods, ensure the protocol is validated for amino acid recovery. Some methods may lead to analyte loss.Minimized loss of this compound during purification steps, ensuring accurate quantification.
Issue 2: High variability in this compound measurements between replicate samples.
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent sample handling Standardize all sample preparation steps, including timing, temperatures, and volumes. Ensure uniform treatment of all samples.[11][14]Reduced variability between replicates and increased confidence in the analytical results.
Repeated freeze-thaw cycles Aliquot samples into single-use tubes after initial processing to avoid the need for multiple freeze-thaw cycles.[8][9][10]Minimized degradation and concentration changes caused by repeated freezing and thawing, leading to improved precision.
Matrix effects in mass spectrometry Utilize a stable isotope-labeled internal standard, such as L-Serine-¹³C,¹⁵N, to normalize for variations in sample matrix and ionization efficiency.[18][19][20]Correction for matrix-induced signal suppression or enhancement, resulting in more accurate and precise quantification.
Contamination during preparation Use high-purity solvents and reagents. Work in a clean environment to avoid contamination from external sources.Reduced interference from contaminants, leading to cleaner analytical data and more reliable quantification.

Experimental Protocols

Protocol 1: Quenching and Extraction of this compound from Biological Fluids (Plasma/Serum)

This protocol is designed to rapidly halt enzymatic activity and efficiently extract this compound while minimizing degradation.

Materials:

  • Pre-chilled (-80°C) quenching/extraction solution: 80% Methanol in water.

  • Liquid nitrogen.

  • Centrifuge capable of reaching 14,000 x g at 4°C.

  • Vortex mixer.

Procedure:

  • Sample Collection: Collect blood samples using appropriate anticoagulant tubes (for plasma) or serum separator tubes. Process to obtain plasma or serum promptly.

  • Quenching: For each 100 µL of plasma or serum, add 400 µL of the pre-chilled 80% methanol solution.

  • Vortexing: Immediately vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to facilitate complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites, including this compound.

  • Storage: Store the supernatant at -80°C until analysis.

Protocol 2: Sample Preparation for LC-MS/MS Analysis of this compound

This protocol outlines the steps for preparing the extracted this compound for quantification by LC-MS/MS.

Materials:

  • Extracted sample supernatant from Protocol 1.

  • Stable isotope-labeled internal standard (e.g., L-Serine-¹³C₃,¹⁵N).

  • LC-MS grade water and acetonitrile.

  • Formic acid.

  • LC vials.

Procedure:

  • Internal Standard Spiking: To a known volume of the extracted supernatant, add the internal standard to a final concentration appropriate for your analytical method.

  • Solvent Evaporation (Optional): If concentration is needed, the sample can be dried under a gentle stream of nitrogen gas or by using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a mobile phase-compatible solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • Filtration/Centrifugation: To remove any remaining particulates, either centrifuge the reconstituted sample at high speed or filter it through a 0.22 µm syringe filter.

  • Transfer to LC Vial: Transfer the final prepared sample to an LC vial for analysis.

Visualizations

Below are diagrams illustrating key workflows and concepts related to handling this compound.

experimental_workflow cluster_collection Sample Collection cluster_quenching Metabolic Quenching cluster_extraction Extraction cluster_analysis Analysis Collection Biological Sample (e.g., Plasma, Serum) Quenching Rapid Quenching (e.g., Liquid N2 or -80°C Methanol) Collection->Quenching Immediate Extraction Protein Precipitation & Metabolite Extraction (e.g., 80% Methanol) Quenching->Extraction Controlled Temp Analysis LC-MS/MS Analysis Extraction->Analysis Supernatant

Figure 1. Recommended workflow for this compound sample preparation.

degradation_pathways cluster_enzymatic Enzymatic Degradation cluster_chemical Chemical Degradation L_Serine_13C This compound Pyruvate Pyruvate-13C L_Serine_13C->Pyruvate Serine Dehydratase Glycine Glycine-13C L_Serine_13C->Glycine SHMT Dehydrated_Serine Dehydrated Serine-13C (Neutral Loss of H2O) L_Serine_13C->Dehydrated_Serine e.g., In-source fragmentation in Mass Spectrometer

Figure 2. Potential degradation pathways of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions Problem Inconsistent this compound Results Enzymatic Enzymatic Degradation Problem->Enzymatic Chemical Chemical Instability Problem->Chemical Handling Inconsistent Handling Problem->Handling Matrix Matrix Effects Problem->Matrix Quench Immediate Quenching Enzymatic->Quench Optimize Optimize pH & Temp Chemical->Optimize Standardize Standardize Protocol Handling->Standardize IS Use Internal Standard Matrix->IS

Figure 3. Troubleshooting logic for this compound analysis.

References

Validating L-Serine-13C tracer purity and isotopic enrichment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and protocols for validating the chemical purity and isotopic enrichment of L-Serine-¹³C tracers.

Frequently Asked Questions (FAQs)

Q1: What is the difference between chemical purity and isotopic enrichment?

A1:

  • Chemical Purity refers to the percentage of the material that is the specified compound (L-Serine), irrespective of its isotopic composition. It indicates the presence of any other contaminating chemical compounds.

  • Isotopic Enrichment is the percentage of the compound (L-Serine) that contains the heavy isotope (¹³C) at the specified position(s). For example, an L-Serine (¹³C₃, 99%) tracer should have 99% of its molecules containing three ¹³C atoms.

Q2: Why is it critical to validate a new batch of L-Serine-¹³C tracer?

A2: Validating each new batch of tracer is a crucial quality control step. It ensures the accuracy and reproducibility of your experimental results. Without validation, you cannot be certain that observed metabolic labeling patterns are due to biological activity rather than impurities or incorrect enrichment in the tracer itself. This step verifies the specifications provided by the supplier and rules out degradation during shipping or storage.

Q3: What are the primary analytical methods for validating L-Serine-¹³C tracers?

A3: The most common and powerful methods are mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Mass Spectrometry (GC-MS or LC-MS) is widely used to determine both chemical purity and isotopic enrichment.[1][2] It can separate L-Serine from other chemical impurities and distinguish between the unlabeled (¹²C) and labeled (¹³C) forms based on their mass-to-charge ratio (m/z).[3][4]

  • NMR Spectroscopy is a powerful tool for unambiguously identifying the compound and accurately measuring ¹³C enrichment.[5][6] It can confirm the position of the ¹³C label within the molecule, which is difficult to achieve with MS alone.[]

Q4: What are the typical specifications for a commercial L-Serine-¹³C tracer?

A4: Commercially available L-Serine-¹³C tracers typically have high chemical purity and isotopic enrichment. While specifications vary by supplier and specific product, they generally fall within the ranges shown in the table below. Always refer to the Certificate of Analysis (CoA) provided by the manufacturer for your specific lot.

Q5: How should L-Serine-¹³C tracers be stored?

A5: Proper storage is essential to maintain the stability of the tracer.[8] General recommendations include:

  • Solid Form: Store at -20°C or as recommended by the supplier (some forms are stable at room temperature).[8][9] Keep the container tightly sealed and protected from light and moisture.[3][9]

  • Stock Solutions: If you prepare a stock solution, it is best to aliquot it into single-use vials and store them at -80°C to avoid repeated freeze-thaw cycles.[10]

Tracer Specification Overview

The following table summarizes typical quantitative data for commercially available L-Serine-¹³C tracers.

ParameterSpecificationAnalytical MethodReference
Chemical Purity ≥95% to ≥98%HPLC, LC-MS, NMR[8][9][11]
Isotopic Enrichment ≥99%Mass Spectrometry, NMR[9][11][12]
Molecular Formula [¹³C]₃H₇NO₃ (for ¹³C₃)-[8]
Formula Weight 108.1 (for ¹³C₃)-[8]
Storage Temperature -20°C or Room Temperature-[8][9]
Stability ≥ 4 years (under proper storage)-[8]

Troubleshooting Guide

Q6: My MS analysis shows low isotopic enrichment. What should I do?

A6: This can be caused by experimental error or an issue with the tracer itself.

  • Check the Certificate of Analysis (CoA): First, confirm the expected enrichment for the specific lot you are using.

  • Re-analyze the Tracer: Prepare a fresh dilution of the tracer from the original vial and re-inject it into the MS. This rules out degradation of the working solution.

  • Evaluate Experimental Conditions: In a metabolic labeling experiment, low enrichment in downstream metabolites can be due to insufficient labeling time or a low tracer concentration in the medium.[13] Ensure you are allowing enough time for the system to reach isotopic steady state.[14]

  • Natural Isotope Abundance: Remember to correct for the natural abundance of ¹³C (~1.1%) in your calculations, especially when measuring very low levels of enrichment.

Q7: I'm seeing unexpected peaks in my chromatogram or mass spectrum. What could be the cause?

A7: Unexpected peaks can indicate chemical impurities or contamination.

  • Source of Impurity: Check the chemical purity on the CoA. If the purity is lower than expected, the extra peaks may be chemical contaminants from the synthesis of the tracer.

  • Run a Blank: Inject a solvent blank to check for contamination from your solvents, vials, or the LC-MS system itself.

  • Analyze Unlabeled Standard: Run an unlabeled L-Serine standard. This will help you identify peaks corresponding to L-Serine, its fragments, and any adducts, distinguishing them from impurities.

Q8: I am having difficulty getting good chromatographic separation for L-Serine. What can I do?

A8: L-Serine is a polar molecule, which can make it challenging to retain and separate using standard reversed-phase liquid chromatography (RPLC).

  • Use HILIC: Hydrophilic Interaction Chromatography (HILIC) is an excellent alternative to RPLC for retaining and separating polar compounds like amino acids without derivatization.[15]

  • Consider Derivatization: Derivatizing the amino acid can improve its chromatographic behavior and detection sensitivity. For GC-MS, silylation reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are common.[16] For LC-MS, reagents like Marfey's reagent can be used.[17]

  • Try Mixed-Mode Chromatography: Columns that combine multiple separation mechanisms (e.g., anion exchange, cation exchange, and reversed-phase) can provide excellent resolution for complex amino acid mixtures.[18]

Experimental Protocols & Visualizations

Overall L-Serine-¹³C Validation Workflow

The following diagram illustrates the logical workflow for validating a new lot of L-Serine-¹³C tracer, from initial receipt to its final approval for experimental use.

G cluster_prep Step 1: Preparation & Purity Analysis cluster_enrich Step 2: Isotopic Enrichment Analysis Receive Receive L-Serine-13C Tracer & CoA Inspect Visual Inspection (Color, Form) Receive->Inspect Prep Prepare Stock Solution (e.g., in H₂O) Inspect->Prep Purity_Analysis Chemical Purity Analysis (LC-MS Full Scan) Prep->Purity_Analysis Purity_Check Purity Meets Spec? (e.g., >98%) Purity_Analysis->Purity_Check Enrich_Analysis Isotopic Enrichment Analysis (LC-MS SIM or GC-MS) Purity_Check->Enrich_Analysis  Yes Fail Validation Failed Quarantine Lot & Contact Supplier Purity_Check->Fail  No Enrich_Check Enrichment Meets Spec? (e.g., >99%) Enrich_Analysis->Enrich_Check Pass Tracer Validated Ready for Experiment Enrich_Check->Pass  Yes Enrich_Check->Fail  No

Overall this compound Validation Workflow.
Protocol: Purity and Enrichment Analysis by LC-MS

This protocol provides a general method for analyzing L-Serine-¹³C using a standard LC-MS system. Optimization may be required for your specific instrument and column.

1. Objective: To quantitatively determine the chemical purity and isotopic enrichment of an L-Serine-¹³C tracer.

2. Materials:

  • L-Serine-¹³C tracer (solid)

  • L-Serine, unlabeled standard (≥98% purity)

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Ammonium acetate (B1210297) or formic acid (for mobile phase)

  • HILIC column

3. Sample Preparation:

  • Stock Solutions: Accurately weigh and prepare a 1 mg/mL stock solution of both the L-Serine-¹³C tracer and the unlabeled L-Serine standard in HPLC-grade water.

  • Working Solutions:

    • Purity Analysis: Dilute the L-Serine-¹³C stock solution to a final concentration of ~5 µg/mL using 50% acetonitrile.

    • Enrichment Analysis: Create a 1:1 mixture of the labeled and unlabeled stock solutions and dilute to a final concentration of ~5 µg/mL. This allows for clear visualization of both mass isotopologues.

4. LC-MS Method:

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: HILIC column (e.g., Agilent AdvanceBio MS Spent Media, Waters BEH Amide)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9

  • Mobile Phase B: 90% Acetonitrile with 10% 100 mM Ammonium Acetate, pH 9

  • Gradient:

    • 0-2 min: 95% B

    • 2-12 min: Ramp to 50% B

    • 12-15 min: Hold at 50% B

    • 15.1-20 min: Return to 95% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2-5 µL

  • MS System: Agilent 6470 Triple Quadrupole or equivalent with ESI source

  • Ionization Mode: Negative Ion Mode

  • Nozzle Voltage: 0 V

  • Fragmentor Voltage: 125 V

5. Data Acquisition:

  • Purity Run: Inject the L-Serine-¹³C working solution. Acquire data in Full Scan mode from m/z 50-200 to detect all potential impurities.

  • Enrichment Run: Inject the 1:1 mixed working solution. Acquire data in Selected Ion Monitoring (SIM) mode or MRM mode .

    • Monitor the deprotonated ion [M-H]⁻.

    • Unlabeled L-Serine (M+0): m/z 104.0

    • L-Serine-¹³C₁ (M+1): m/z 105.0

    • L-Serine-¹³C₃ (M+3): m/z 107.0

6. Data Analysis:

  • Chemical Purity Calculation:

    • From the Full Scan data, integrate the peak area of L-Serine (m/z 107.0 for a ¹³C₃ tracer).

    • Integrate the areas of all other impurity peaks.

    • Purity (%) = (Area_Serine / (Area_Serine + ΣArea_Impurities)) * 100

  • Isotopic Enrichment Calculation:

    • From the SIM data, integrate the peak areas for the labeled (e.g., m/z 107.0) and unlabeled (m/z 104.0) L-Serine peaks.

    • Enrichment (%) = (Area_Labeled / (Area_Labeled + Area_Unlabeled)) * 100

    • Note: This calculation must be corrected for the natural abundance of isotopes in the unlabeled standard. More advanced software can perform this correction automatically.

References

Technical Support Center: Optimizing Quenching and Extraction for L-Serine-¹³C Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize quenching and extraction methods for L-Serine-¹³C metabolomics studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of quenching and extraction in metabolomics?

The main objectives are to instantly halt all enzymatic activities (quenching) to preserve the metabolic state of the cells at the time of harvesting and to efficiently extract the metabolites of interest for analysis.[1] Proper quenching and extraction are critical for obtaining a snapshot of the metabolome that accurately reflects the biological state of the sample.[1]

Q2: Why is the speed of quenching so critical, especially for L-Serine-¹³C studies?

Many central metabolites, including intermediates in serine metabolism, have turnover rates in the order of seconds.[2] Rapid quenching is essential to prevent alterations in metabolite levels after sample collection, which would otherwise lead to an inaccurate representation of metabolic fluxes.[2] For L-Serine-¹³C tracing, this ensures that the isotopic labeling patterns are not skewed by ongoing metabolic activity.

Q3: What are the most common quenching methods and their primary considerations?

Common quenching methods include:

  • Cold Organic Solvents: Solutions like cold methanol (B129727) are widely used.[3] However, they can cause leakage of intracellular metabolites if the concentration is not optimized.[3][4][5] For instance, 60% methanol has been shown to cause leakage in some mammalian cells.[5]

  • Liquid Nitrogen: This method provides rapid freezing to halt metabolism.[6][7] It is effective but must be followed by carefully controlled extraction steps to prevent metabolite degradation or leakage during thawing.[6]

  • Cold Isotonic Solutions: Chilled saline (0.9% NaCl) can be used to rapidly lower the temperature and wash cells without causing osmotic shock or significant metabolite leakage.[5][6]

Q4: How does the cell type (adherent vs. suspension) affect the choice of quenching protocol?

  • Adherent Cells: These cells require removal of the culture medium before quenching. A rapid wash with phosphate-buffered saline (PBS) is often performed.[2][6] Scraping is generally preferred over trypsinization for cell harvesting, as trypsin can damage cell membranes and lead to metabolite leakage.[6][8] Quenching can be done by adding liquid nitrogen directly to the culture dish.[7]

  • Suspension Cells: These cells can be quickly separated from the medium by centrifugation or filtration.[9][10] A fast filtration method followed by quenching in liquid nitrogen can be very effective, minimizing the time between sampling and metabolic arrest to as little as 15 seconds.[10]

Q5: Which extraction solvents are recommended for L-Serine and other polar metabolites?

For polar metabolites like L-Serine, aqueous organic solvents are typically used. A study on HeLa cells found that extraction with 50% acetonitrile (B52724) after liquid nitrogen quenching was an optimal method.[11] Another study identified cold 50% aqueous acetonitrile as superior for extracting intracellular metabolites from mammalian cells.[5] A 9:1 methanol:chloroform mixture has also been shown to provide excellent metabolite recovery.[7] The choice of solvent can significantly impact the range of metabolites extracted.[12]

Q6: What is a recommended starting sample size for cellular metabolomics?

While it depends on the specific platform and cell type, a general guideline is to start with at least 1-2 million cells for cell culture experiments.[13] For robust detection, collecting up to 10⁷ cells is often recommended.[8]

Troubleshooting Guide

This guide addresses common issues encountered during quenching and extraction for L-Serine-¹³C metabolomics.

ProblemPossible CauseRecommended Solution
Low L-Serine-¹³C Signal / Poor Metabolite Recovery Metabolite Leakage During Quenching: The quenching solvent may be damaging the cell membrane.Avoid using 100% methanol.[6] Test different concentrations of aqueous methanol (e.g., 40%, 60%) or switch to an isotonic quenching solution like ice-cold 0.9% saline.[5][6][14]
Inappropriate Cell Collection Method: For adherent cells, trypsinization can cause membrane damage and metabolite loss.Use a cell scraper to harvest adherent cells instead of trypsin.[6][8]
Inefficient Extraction: The chosen extraction solvent may not be optimal for polar metabolites like L-Serine.Test different extraction solvents. Cold 50% aqueous acetonitrile or a 9:1 methanol:chloroform mixture are good candidates.[5][7][11] Ensure complete cell lysis, possibly by repeated homogenization.[8]
High Variability Between Replicates Incomplete Quenching: Metabolic activity may not be halted completely or uniformly across samples.Ensure the quenching solution is sufficiently cold and the volume ratio of quenching solution to sample is high (e.g., 10:1) to ensure rapid temperature drop.[6]
Inconsistent Sample Handling: Minor variations in timing or procedure can introduce significant variability.Use standardized protocols with consistent timing for each step, especially washing and quenching.[1] Process samples quickly to prevent degradation.[1]
Repeated Freeze-Thaw Cycles: This can significantly alter metabolite content.Aliquot samples after extraction to avoid repeated freeze-thaw cycles of the entire sample.[15]
Evidence of Metabolite Degradation (e.g., altered ratios of ATP/ADP/AMP) Post-Quenching Degradation: Residual enzymatic activity or chemical instability after quenching.If using an acidic quenching solution, neutralize it with a buffer like ammonium (B1175870) bicarbonate after quenching to prevent acid-catalyzed degradation.[2] Keep samples on ice or at -80°C at all times after quenching and extraction.
Slow Processing: Delay between sample collection and quenching allows for continued metabolism.For suspension cells, consider a fast filtration method to reduce the time to quenching to under 15-30 seconds.[10] For adherent cells, have all solutions and liquid nitrogen ready for immediate use after removing the media.
Contamination from External Sources Carryover from Culture Media: High concentrations of amino acids in the media can obscure the intracellular signal.For adherent cells, perform a very quick wash (<10 seconds) with warm PBS or cold saline.[2][6] For suspension cells, ensure the cell pellet is washed after initial centrifugation.[9]
Introduction of Contaminants: Contaminants from tools, tubes, or reagents.Use high-purity solvents and sterile, clean labware.[1]
Quantitative Comparison of Quenching Methods

The following table summarizes findings on the effectiveness of different quenching methods from published studies.

Quenching MethodCell/Organism TypeKey FindingReference
-25°C 40% (v/v) Aqueous Methanol Penicillium chrysogenumOptimal for minimizing metabolite leakage, with an average recovery of 95.7%.[14]
-40°C 60% (v/v) Aqueous Methanol Penicillium chrysogenumResulted in significant leakage of amino acids and organic acids, with an average recovery of 84.3%.[14]
Cold Isotonic Saline (0.9% NaCl) Mammalian Suspension CellsDid not cause cell damage and effectively halted metabolism, preventing ATP conversion. Superior to 60% methanol which caused leakage.[5]
Liquid Nitrogen Quench & 50% Acetonitrile Extraction HeLa CellsIdentified as the most optimal method for acquiring intracellular metabolites with minimal loss and high efficiency of metabolic arrest.[11]
Cold Methanol Synechococcus sp. PCC 7002Induced dramatic metabolite leakage, losing a majority of central metabolites.[4]

Detailed Experimental Protocols

Protocol 1: Quenching and Extraction for Adherent Cells

This protocol is optimized for adherent mammalian cells to minimize metabolite loss and media contamination.

  • Preparation: Grow cells in a multi-well plate (e.g., 6-well plate) to the desired confluency. Prepare an ice bath, liquid nitrogen, and pre-chilled extraction solvent (-20°C 50% aqueous acetonitrile).

  • Washing: Aspirate the culture medium completely. Immediately, gently wash the cells by adding 1 mL of warm (37°C) phosphate-buffered saline (PBS). Aspirate the PBS immediately. This wash step should be completed in under 10 seconds to prevent metabolite leakage.[2][6]

  • Quenching: Immediately after aspirating the PBS, place the plate on the surface of liquid nitrogen to flash-freeze the cells and halt all metabolic activity.[6][7]

  • Metabolite Extraction: Remove the plate from the liquid nitrogen. Add 1 mL of pre-chilled (-20°C) 50% aqueous acetonitrile directly to the frozen cells in each well.[6][11]

  • Cell Scraping & Collection: Place the plate on ice. Use a cell scraper to scrape the frozen cell lysate into the extraction solvent.[6][8] Transfer the entire cell lysate/solvent mixture to a pre-chilled microcentrifuge tube.

  • Processing: Vortex the tube for 30 seconds and centrifuge at maximum speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Sample Collection: Transfer the supernatant, which contains the metabolites, to a new tube for analysis (e.g., by LC-MS). Store immediately at -80°C.

Protocol 2: Fast Filtration Quenching for Suspension Cells

This protocol uses a vacuum filtration system for rapid processing of suspension cells.[10]

  • Preparation: Assemble a vacuum filtration unit with a suitable filter (e.g., nylon or polycarbonate). Pre-chill washing solution (e.g., 0.9% saline) and prepare liquid nitrogen.

  • Sampling & Filtration: Quickly withdraw a known volume of cell suspension from the culture. Immediately apply it to the filter with the vacuum on. The goal is to rapidly separate the cells from the ¹³C-L-Serine-containing medium.

  • Washing: Without breaking the vacuum, wash the cells on the filter with a small volume of ice-cold saline to remove any remaining extracellular metabolites.

  • Quenching: Quickly turn off the vacuum and use forceps to plunge the filter with the cells into liquid nitrogen. The entire process from sampling to quenching should take less than 15-30 seconds.[10]

  • Extraction: Transfer the frozen filter into a tube containing a pre-chilled extraction solvent (e.g., 50% aqueous acetonitrile).

  • Processing: Vortex vigorously to ensure all cells are dislodged from the filter and lysed. Centrifuge at maximum speed for 10 minutes at 4°C.

  • Sample Collection: Collect the supernatant for analysis and store at -80°C.

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Analysis A 1. Cell Culture with L-Serine-¹³C Tracer B 2. Rapid Washing (e.g., Cold Saline) A->B C 3. Quenching (e.g., Liquid Nitrogen) B->C D 4. Metabolite Extraction (e.g., Cold Acetonitrile) C->D E 5. Centrifugation (Pellet Debris) D->E F 6. Supernatant Collection E->F G 7. LC-MS/MS Analysis F->G H 8. Data Interpretation G->H G Glucose Glucose ThreePG 3-Phosphoglycerate Glucose->ThreePG Glycolysis Serine L-Serine-¹³C ThreePG->Serine Synthesis Pathway Glycine Glycine Serine->Glycine SHMT Pyruvate Pyruvate Serine->Pyruvate Serine Dehydratase Cysteine Cysteine Serine->Cysteine Transsulfuration Phospholipids Phospholipids Serine->Phospholipids Proteins Protein Synthesis Serine->Proteins Glycine->Serine OneCarbon One-Carbon Metabolism (via Folate Cycle) Glycine->OneCarbon G Start Low Metabolite Signal? CheckLeakage Evidence of Metabolite Leakage? Start->CheckLeakage CheckQuench Is Quenching Instantaneous? CheckLeakage->CheckQuench No Sol_Leakage Solution: Use Isotonic Saline or Optimize Methanol % CheckLeakage->Sol_Leakage Yes CheckExtraction Is Extraction Solvent Optimal? CheckQuench->CheckExtraction Yes Sol_Quench Solution: Use Fast Filtration or Improve Workflow Speed CheckQuench->Sol_Quench No Sol_Extraction Solution: Test Alternative Solvents (e.g., 50% ACN) CheckExtraction->Sol_Extraction No End Review Protocol CheckExtraction->End Yes Sol_Leakage->End Sol_Quench->End Sol_Extraction->End

References

Technical Support Center: L-Serine-¹³C Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common data analysis challenges in L-Serine-¹³C flux analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic fates of L-Serine traced with ¹³C isotopes?

A1: L-Serine is a non-essential amino acid that serves as a central node in metabolism. When using ¹³C-labeled L-Serine (e.g., [U-¹³C₃]L-Serine), the labeled carbons can be traced through several key pathways:

  • One-Carbon Metabolism: Serine is a major donor of one-carbon units for the synthesis of nucleotides (purines and thymidylate), and for the regeneration of methionine, which is essential for methylation reactions.

  • Glycine Synthesis: Serine can be reversibly converted to glycine, another non-essential amino acid.

  • Pyruvate (B1213749) and the TCA Cycle: In some cell types and conditions, serine can be catabolized to pyruvate, which can then enter the tricarboxylic acid (TCA) cycle for energy production or biosynthesis. However, in many cancer cell lines, the conversion of serine to pyruvate is not a major pathway.[1]

  • Protein Synthesis: As a proteinogenic amino acid, labeled serine will be incorporated into newly synthesized proteins.

Q2: How do I choose the appropriate ¹³C-labeled L-Serine tracer for my experiment?

A2: The choice of tracer depends on the specific metabolic pathway you aim to investigate.

TracerPrimary Application
[U-¹³C₃]L-Serine Provides a general overview of serine metabolism, tracing the fate of all three carbons into downstream pathways.
[3-¹³C]L-Serine Specifically labels the carbon that is transferred to tetrahydrofolate (THF) in the one-carbon cycle, making it ideal for studying folate metabolism and nucleotide synthesis.
[1-¹³C]L-Serine Useful for tracking the carboxyl group of serine.
[2-¹³C]L-Serine Can help to distinguish between different pathways of serine metabolism.

Q3: What are the key considerations for experimental design in L-Serine-¹³C flux analysis?

A3: A robust experimental design is critical for obtaining reliable and interpretable data. Key considerations include:

  • Metabolic and Isotopic Steady State: Ensure that your cell culture has reached both metabolic and isotopic steady state.[2] This means that the rates of metabolic reactions and the isotopic enrichment of intracellular metabolites are constant over time. Failure to achieve steady state can lead to inaccurate flux estimations.

  • Tracer Purity and Concentration: Use a tracer with high isotopic purity and optimize its concentration in the culture medium to achieve sufficient labeling without causing metabolic perturbations.

  • Biological Replicates: Include a sufficient number of biological replicates to account for biological variability and to ensure statistical significance of your results.[2]

  • Appropriate Controls: Run parallel cultures with unlabeled serine to serve as a control for natural isotope abundance and to identify any background signals.

Troubleshooting Guide

Issue 1: Poor Goodness-of-Fit in the Metabolic Model

Symptom: Your metabolic model fails to accurately reproduce the experimental ¹³C labeling data, resulting in a high chi-square value.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Incorrect Metabolic Network Model 1. Verify Reactions: Ensure that all relevant metabolic pathways involving serine are included in your model.[2] For example, consider the reversibility of the serine-glycine conversion. 2. Check Atom Transitions: Double-check the atom mapping for each reaction to ensure that the transfer of ¹³C atoms is correctly represented. 3. Consider Compartmentation: For eukaryotic cells, accurately represent the subcellular localization of serine metabolism (e.g., mitochondrial vs. cytosolic pathways) and the transport reactions between compartments.[2]
Inaccurate Measurement Data 1. Review Raw Data: Examine your mass spectrometry (MS) or nuclear magnetic resonance (NMR) data for any anomalies, such as co-eluting peaks or poor signal-to-noise ratios. 2. Verify Data Correction: Ensure that corrections for natural isotope abundance have been applied correctly.
Violation of Steady-State Assumption 1. Confirm Steady State: Perform time-course experiments to verify that both metabolic and isotopic steady state were achieved during the labeling period.[2] 2. Adjust Labeling Time: If isotopic steady state was not reached, a longer labeling period may be necessary in future experiments.

Issue 2: Unexpected M+1 Labeling of Serine When Using Other ¹³C Tracers (e.g., [U-¹³C]glutamine)

Symptom: You observe a significant M+1 peak for serine even though your primary tracer is not expected to directly contribute a single labeled carbon to serine.

Possible Cause and Solution:

CauseTroubleshooting Steps
Recycling of Endogenous ¹³CO₂ The catabolism of other ¹³C-labeled substrates, such as glutamine, can produce ¹³CO₂. This labeled CO₂ can then be fixed into metabolic intermediates by carboxylase enzymes, leading to the appearance of M+1 labeled metabolites, including serine.[3] To account for this, your metabolic model should include reactions for CO₂ production and fixation.

Issue 3: Low or No Labeling in a Key Downstream Metabolite

Symptom: You expect to see ¹³C enrichment in a metabolite downstream of serine (e.g., pyruvate), but the labeling is minimal or absent.

Possible Cause and Solution:

CauseTroubleshooting Steps
Alternative Metabolic Routing The metabolic flux through the expected pathway may be very low in your specific cell type or experimental condition. For instance, in many cancer cell lines, the catabolism of serine to pyruvate is not a dominant pathway.[1][4] In such cases, the majority of serine flux is directed towards one-carbon metabolism. Consider using tracers for other interconnected pathways (e.g., ¹³C-glucose) to get a more complete picture of central carbon metabolism.

Experimental Protocols

Detailed Methodology for L-Serine-¹³C Flux Analysis

  • Cell Culture and Labeling:

    • Culture cells in a defined medium to ensure precise control over nutrient concentrations.

    • Once cells reach the desired confluency and are in a state of balanced growth, replace the medium with an identical medium containing the ¹³C-labeled L-Serine tracer (e.g., [U-¹³C₃]L-Serine).

    • Incubate the cells for a predetermined duration to allow for the establishment of isotopic steady state. This duration should be optimized for the specific cell line and experimental conditions.

  • Metabolite Extraction:

    • Rapidly quench metabolic activity by, for example, aspirating the medium and adding ice-cold methanol (B129727) or a methanol/water mixture.

    • Scrape the cells and collect the cell suspension.

    • Perform a series of extraction steps, often involving chloroform (B151607) and water, to separate polar metabolites (including serine) from non-polar metabolites and macromolecules.

  • Sample Analysis by Mass Spectrometry (MS):

    • Derivatize the extracted metabolites to improve their volatility and chromatographic separation for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

    • Alternatively, use Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of underivatized polar metabolites.

    • Acquire mass isotopomer distributions for serine and other relevant metabolites.

  • Data Analysis and Flux Calculation:

    • Correct the raw MS data for the natural abundance of stable isotopes.

    • Use a metabolic flux analysis software package (e.g., INCA, Metran, 13CFLUX2) to estimate intracellular metabolic fluxes by fitting a metabolic model to the experimental labeling data.

    • Perform statistical analyses, such as a chi-square test, to assess the goodness-of-fit of the model.

Visualizations

Serine_Metabolism_Pathway Glucose Glucose G3P Glyceraldehyde-3P Glucose->G3P Glycolysis Three_PG 3-Phosphoglycerate G3P->Three_PG Serine Serine Three_PG->Serine Serine Synthesis Pathway Glycine Glycine Serine->Glycine Pyruvate Pyruvate Serine->Pyruvate One_Carbon_Metabolism One-Carbon Metabolism Serine->One_Carbon_Metabolism Glycine->One_Carbon_Metabolism TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Nucleotides Nucleotides One_Carbon_Metabolism->Nucleotides Methionine_Cycle Methionine Cycle One_Carbon_Metabolism->Methionine_Cycle

Caption: L-Serine metabolism interconnected with central carbon pathways.

Experimental_Workflow cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Cell_Culture 1. Cell Culture Labeling 2. ¹³C-Serine Labeling Cell_Culture->Labeling Quenching 3. Metabolic Quenching Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction MS_Analysis 5. MS Analysis Extraction->MS_Analysis Data_Correction 6. Data Correction MS_Analysis->Data_Correction Flux_Calculation 7. Flux Calculation Data_Correction->Flux_Calculation Model_Validation 8. Model Validation Flux_Calculation->Model_Validation

Caption: Workflow for L-Serine-¹³C metabolic flux analysis.

References

Validation & Comparative

A Researcher's Guide: Comparing L-Serine-13C and L-Serine-15N for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance of metabolic pathways is paramount. Stable isotope-labeled amino acids, such as L-Serine-13C and L-Serine-15N, are indispensable tools for tracing the fate of molecules in complex biological systems. This guide provides an objective comparison of these two powerful tracers, supported by experimental data and detailed protocols, to aid in the design of insightful metabolic studies.

L-serine, a non-essential amino acid, stands at a critical metabolic crossroads, contributing to a wide array of cellular functions including protein synthesis, one-carbon metabolism, and the production of nucleotides, lipids, and neurotransmitters.[1][2][3][4] By replacing specific atoms with their heavier, stable isotopes (Carbon-13 or Nitrogen-15), researchers can track the journey of serine's carbon backbone or its amino group through these interconnected pathways. The choice between this compound and L-Serine-15N hinges on the specific metabolic question being addressed.

Key Distinctions and Applications

The fundamental difference between this compound and L-Serine-15N lies in the atom being traced. This compound allows for the tracking of the carbon skeleton of serine, revealing its contribution to the central carbon metabolism, including glycolysis, the TCA cycle, and the biosynthesis of other amino acids and lipids.[5][6] In contrast, L-Serine-15N is employed to trace the path of the amino nitrogen, which is crucial for understanding amino acid transamination reactions, nucleotide synthesis, and the overall nitrogen flux within the cell.[7][8]

This compound is the tracer of choice for:

  • Mapping carbon flow from serine into one-carbon metabolism: This is particularly relevant in cancer research, where the one-carbon pathway is often upregulated to support rapid cell proliferation by providing precursors for nucleotide synthesis.[1][2][9]

  • Quantifying the contribution of serine to purine (B94841) and pyrimidine (B1678525) biosynthesis: The carbon atoms from serine are incorporated into the rings of these essential building blocks of DNA and RNA.[5][10][11]

  • Investigating the role of serine in lipid synthesis: The carbon backbone of serine is a precursor for the synthesis of sphingolipids and phospholipids.[2][9]

  • Assessing the interplay between glycolysis and serine synthesis: By using labeled glucose in conjunction with unlabeled serine, or vice versa, researchers can dissect the dynamics of de novo serine synthesis.[12]

L-Serine-15N is ideal for:

  • Tracing nitrogen donation in transamination reactions: Serine's amino group can be transferred to other molecules, and L-Serine-15N allows for the identification of these nitrogen acceptors.

  • Quantifying nitrogen flux in amino acid and nucleotide biosynthesis: This provides a complementary perspective to carbon tracing, offering a more complete picture of metabolic pathways.[7][8]

  • Studying whole-body protein synthesis and nitrogen balance: While often used in conjunction with other labeled amino acids, 15N-serine can contribute to understanding nitrogen metabolism at a systemic level.[13]

Quantitative Data Comparison

ParameterCell LineTracerKey FindingReference
Fractional Contribution of Serine to Purines Human Lung Cancer TissuesD3-SerineD3-Serine was preferentially incorporated into purine rings over D2-glycine.[10][11]
Fractional Labeling of Serine from Glucose A549 and HCT116 cellsU-13C-GlucoseIncreased percentage of M+3 serine derived from glucose in physiological media compared to standard media.[12]
Serine Contribution to Nucleotides MDA-MB-468 cells3-13C-SerineTracing with 3-13C-serine can reflect dTMP production from exogenous serine.[5]
Glucose-derived Serine in Purine Synthesis Cancer Cells6-13C-GlucoseM+5 labeling of purines suggests synthesis using exogenous serine, while >M+5 labeling suggests use of glucose-derived serine.[5]

Experimental Protocols

The following are generalized protocols for metabolic tracing experiments using this compound and L-Serine-15N. Specific parameters such as cell type, tracer concentration, and labeling time should be optimized for each experiment.

Protocol 1: this compound Tracing in Cultured Cancer Cells

This protocol is adapted from methodologies used in cancer metabolism research to trace the fate of serine's carbon backbone.[1][5]

  • Cell Culture: Plate cancer cells at a desired density and allow them to adhere and grow in standard culture medium.

  • Isotope Labeling: Replace the standard medium with a medium containing a known concentration of the desired this compound isotopologue (e.g., [U-13C3]-L-Serine or [3-13C]-L-Serine) and lacking unlabeled L-serine. The concentration of the tracer should be similar to that of L-serine in the standard medium.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the labeled serine into downstream metabolites. The duration should be sufficient to approach isotopic steady state for the pathways of interest.

  • Metabolite Extraction:

    • Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism by adding a cold extraction solvent, typically a methanol/water or methanol/acetonitrile/water mixture (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet protein and cell debris.

    • Collect the supernatant containing the polar metabolites.

  • Sample Analysis by Mass Spectrometry (GC-MS or LC-MS/MS):

    • For GC-MS: Derivatize the dried metabolite extracts to increase their volatility (e.g., using methoxyamination followed by trimethylsilylation).[3][14][15][16][17] Analyze the samples on a GC-MS system to separate and detect the labeled metabolites.

    • For LC-MS/MS: Reconstitute the dried extracts in a suitable solvent and analyze using a liquid chromatography system coupled to a tandem mass spectrometer.[18][19] This allows for the separation and sensitive detection of a wide range of metabolites without derivatization.

  • Data Analysis: Determine the mass isotopomer distributions of serine and its downstream metabolites. This information can be used to calculate the fractional contribution of serine to these metabolites and to infer metabolic pathway activity.

Protocol 2: L-Serine-15N Tracing for Nitrogen Flux Analysis

This protocol outlines a general approach for tracing the nitrogen atom from L-serine to other amino acids and nitrogen-containing compounds.[7][8][20]

  • Cell Culture and Isotope Labeling: Follow steps 1-3 from Protocol 1, but use a medium containing L-Serine-15N.

  • Metabolite Extraction: Follow step 4 from Protocol 1.

  • Sample Analysis by Mass Spectrometry (LC-MS/MS or GC-MS):

    • LC-MS/MS: This is often the preferred method for analyzing amino acids due to its high sensitivity and specificity.[18][19] The mass shift of +1 Da for each incorporated 15N atom allows for the tracking of nitrogen transfer.

    • GC-MS: Similar to 13C analysis, derivatization is required. The mass spectra will show a characteristic shift in fragment ions containing the 15N atom.[14][16][17]

  • Data Analysis: Analyze the mass spectra to identify metabolites that have incorporated the 15N label from serine. The enrichment of 15N in different amino acid pools can be quantified to understand the dynamics of nitrogen donation and transamination.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_extraction Sample Processing cluster_analysis Analysis cluster_interpretation Interpretation cell_culture Cell Culture isotope_labeling Isotope Labeling (this compound or L-Serine-15N) cell_culture->isotope_labeling quenching Metabolism Quenching isotope_labeling->quenching extraction Metabolite Extraction quenching->extraction ms_analysis Mass Spectrometry (GC-MS or LC-MS/MS) extraction->ms_analysis data_analysis Data Analysis (Mass Isotopomer Distribution) ms_analysis->data_analysis flux_analysis Metabolic Flux Analysis data_analysis->flux_analysis

// Labeling trace serine_13C [label="this compound", shape=ellipse, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"]; serine_15N [label="L-Serine-15N", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

serine_13C -> serine [style=invis]; serine_15N -> serine [style=invis];

edge [color="#202124", style=bold, arrowhead=vee]; serine -> glycine (B1666218) [label=" C"]; serine -> one_carbon_units [label=" C"]; serine -> lipids [label=" C"]; serine -> pyruvate (B1213749) [label=" C"]; serine -> cysteine [label=" C"];

edge [color="#5F6368", style=bold, arrowhead=vee]; serine -> glycine [label=" N", dir=both]; serine -> cysteine [label=" N"]; } DOT Caption: L-Serine metabolic pathways and tracer fates.

References

Validating Metabolic Pathways: A Comparative Guide to L-Serine-¹³C Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately mapping metabolic pathways is crucial for understanding disease and developing effective therapeutics. Stable isotope tracing with ¹³C-labeled nutrients is a cornerstone of metabolic flux analysis (MFA). This guide provides an objective comparison of L-Serine-¹³C tracing with other common isotopic tracers, supported by experimental data, to validate known metabolic pathways.

L-Serine, a non-essential amino acid, plays a central role in cellular metabolism. It is not only a building block for proteins but also a major source of one-carbon units for the synthesis of nucleotides, neurotransmitters, and for methylation reactions. Tracing the fate of ¹³C-labeled L-serine provides a powerful tool to dissect the activities of these critical pathways.

Comparison of ¹³C Tracers for Metabolic Flux Analysis

The choice of a ¹³C-labeled tracer is critical and depends on the specific metabolic pathway under investigation. While glucose and glutamine are the most common tracers for central carbon metabolism, L-serine offers unique advantages for probing one-carbon metabolism and related pathways.

TracerPrimary Metabolic Pathways TracedKey AdvantagesConsiderations
[U-¹³C₃]L-Serine One-Carbon Metabolism, Folate Cycle, Glycine SynthesisDirectly measures the contribution of serine to one-carbon units.[1]Limited direct entry into the TCA cycle via pyruvate (B1213749) in some cancer cell lines.[1]
[1,2-¹³C₂]Glucose Glycolysis, Pentose Phosphate Pathway (PPP)Provides precise estimates for glycolytic and PPP fluxes.[2]Less optimal for solely analyzing the TCA cycle compared to glutamine tracers.[2]
[U-¹³C₆]Glucose General Central Carbon Metabolism, TCA CycleLabels all carbons, allowing for broad tracking of glucose fate.Can be less precise for specific pathways like the PPP compared to positionally labeled glucose.
[U-¹³C₅]Glutamine TCA Cycle, AnaplerosisPreferred tracer for analyzing TCA cycle fluxes and glutamine's anaplerotic contribution.[2]Provides limited information on glycolysis and the PPP.[2]

Experimental Data: Validation of Serine's Metabolic Fate

Recent studies using [U-¹³C₃]L-Serine have provided key quantitative data validating its established metabolic roles.

Minimal Conversion of Serine to Pyruvate in Cancer Cells

In a study investigating serine catabolism, cancer cells were cultured with [U-¹³C₃]L-Serine. The mass isotopomer distribution (MID) of intracellular pyruvate was analyzed to determine the extent of serine's conversion to pyruvate, a canonical pathway for serine catabolism.

Cell LineTracerMetaboliteM+0 Fraction of Pyruvate (%)M+3 Fraction of Pyruvate (%)Conclusion
HCT116[U-¹³C₃]SerinePyruvate~100%< 1%No significant conversion of serine to pyruvate.[1]
IMR90[U-¹³C₃]SerinePyruvate~100%< 1%No significant conversion of serine to pyruvate.[1]

This data confirms that in these cell lines, the dominant fate of serine is not entry into the TCA cycle via pyruvate, but rather its utilization in other pathways, most notably one-carbon metabolism.[1]

Serine as a Major Source of One-Carbon Units

The same study traced the carbons from [U-¹³C]Serine to formate (B1220265), a key output of one-carbon metabolism.

Cell LineTracerMetabolite% of Formate Derived from Serine
HCT116[U-¹³C]SerineFormate~100%
IMR90[U-¹³C]SerineFormate~100%
A549[U-¹³C]SerineFormate~100%
MDA-MB-231[U-¹³C]SerineFormate~100%

These findings validate that serine is the primary source for formate overflow, a hallmark of active one-carbon metabolism.[1]

Experimental Protocols

A generalized protocol for conducting an L-Serine-¹³C tracing experiment in mammalian cells is outlined below. This protocol can be adapted based on the specific cell line and experimental goals.

Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.

  • Media Preparation: Prepare experimental media by supplementing basal media (lacking the nutrient to be traced, e.g., serine-free DMEM) with the desired concentration of [U-¹³C₃]L-Serine and other necessary components like dialyzed fetal bovine serum.

  • Isotopic Labeling:

    • Aspirate the standard growth medium from the cell culture plates.

    • Gently wash the cells once with the unlabeled experimental medium.

    • Aspirate the wash medium and add the pre-warmed ¹³C-labeled medium to the cells.

    • Incubate the cells for a predetermined time to allow for isotopic labeling of intracellular metabolites. The incubation time will vary depending on the pathway of interest and the turnover rate of the target metabolites.

Metabolite Extraction
  • Quenching Metabolism: Rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically done by aspirating the labeling medium and immediately adding a cold quenching solution (e.g., ice-cold saline or methanol).

  • Extraction:

    • Add a cold extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells in the cold solvent and transfer the cell suspension to a microcentrifuge tube.

    • Lyse the cells using methods such as sonication or freeze-thaw cycles.

    • Centrifuge the lysate to pellet cell debris.

    • Collect the supernatant containing the extracted metabolites.

Sample Analysis
  • Sample Preparation: Dry the metabolite extract, typically using a speed vacuum concentrator. For gas chromatography-mass spectrometry (GC-MS) analysis, derivatize the dried metabolites to make them volatile.

  • Mass Spectrometry: Analyze the prepared sample using GC-MS or liquid chromatography-mass spectrometry (LC-MS) to determine the mass isotopomer distributions of key metabolites.

Data Analysis
  • Data Correction: Correct the raw mass spectrometry data for the natural abundance of ¹³C.

  • Flux Calculation: Use the corrected mass isotopomer distributions and a metabolic network model to calculate intracellular metabolic fluxes. This is often done using specialized software.

Visualizing Metabolic Pathways and Workflows

L-Serine Metabolism and One-Carbon Pathway

Glucose Glucose G3P 3-Phosphoglycerate Glucose->G3P Glycolysis Serine L-Serine (¹³C₃) G3P->Serine Glycine Glycine (¹³C₂) Serine->Glycine SHMT MethyleneTHF 5,10-Methylene-THF (¹³C₁) Serine->MethyleneTHF Pyruvate Pyruvate Serine->Pyruvate Serine Dehydratase (Minimal flux) Glycine->MethyleneTHF THF THF THF->MethyleneTHF Formate Formate (¹³C₁) MethyleneTHF->Formate Purines Purines Formate->Purines Purine Synthesis

Caption: L-Serine's central role in one-carbon metabolism.

Experimental Workflow for ¹³C Tracing

start Cell Seeding labeling ¹³C-Serine Labeling start->labeling quench Metabolic Quenching labeling->quench extract Metabolite Extraction quench->extract analyze LC-MS/GC-MS Analysis extract->analyze data Data Analysis (Flux Calculation) analyze->data end Results data->end

Caption: General experimental workflow for L-Serine-¹³C tracing.

References

Tracing Serine Synthesis: A Comparative Guide to L-Serine-¹³C and Uniformly Labeled Glucose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the dynamics of serine metabolism is crucial for advancing insights into cancer, neurology, and metabolic disorders. The choice of an appropriate isotopic tracer is paramount for accurately delineating the contributions of de novo synthesis versus extracellular uptake to the intracellular serine pool. This guide provides an objective, data-driven comparison of two commonly employed tracers: L-Serine-¹³C and uniformly labeled [U-¹³C₆]-glucose, for tracing serine synthesis.

This comparison guide synthesizes experimental data to evaluate the performance of each tracer in elucidating the complexities of serine metabolism. We present quantitative data, detailed experimental protocols, and visual representations of the involved metabolic pathways to aid in the selection of the most suitable tracer for specific research questions.

Quantitative Data Comparison

The relative contribution of de novo serine synthesis from glucose versus the uptake of extracellular serine can be quantified using stable isotope tracing. The following tables summarize findings from studies utilizing [U-¹³C₆]-glucose to measure the fraction of the intracellular serine pool derived from glucose, and experiments with labeled serine to determine the contribution of exogenous serine.

Table 1: Fractional Contribution of Glucose to Intracellular Serine Pool

Cell LineCulture ConditionFractional Contribution of [U-¹³C₆]-Glucose to Serine (%)Reference
A549 (Lung Cancer)High Glucose (10 mM)~40%[1]
A549 (Lung Cancer)Low Glucose (0.2 mM)~20%[1]
H1299 (Lung Cancer)High Glucose (10 mM)~35%[1]
H1299 (Lung Cancer)Low Glucose (0.2 mM)~15%[1]
Bronchial Epithelial Cells (BEC)High Glucose (10 mM)~25%[1]
iPSC-RPE (Wild-Type)Standard MediaM+3 Serine: ~15%[2]
iPSC-RPE (PHGDH Het)Standard MediaM+3 Serine: ~10%[2]

Table 2: Contribution of Exogenous Serine to Intracellular Pools

Cell LineCulture MediumContribution of Exogenous Serine to Intracellular Serine (%)Contribution of Exogenous Serine to Intracellular Glycine (%)Reference
A549 (Lung Cancer)DMEMHighHigh[3]
A549 (Lung Cancer)Plasmax™ (Physiological levels)Lower than in DMEMLower than in DMEM[3]
MDA-MB-231 (Breast Cancer)DMEMHighHigh[3]
MDA-MB-231 (Breast Cancer)Plasmax™ (Physiological levels)Lower than in DMEMLower than in DMEM[3]

Performance Comparison of Tracers

Feature[U-¹³C₆]-GlucoseL-Serine-¹³C (e.g., [U-¹³C₃]-Serine)
Primary Measurement Rate of de novo serine synthesis from glucose.Rate of extracellular serine uptake and its subsequent metabolic fate.
Information Provided Quantifies the activity of the serine synthesis pathway (SSP) originating from glycolysis.[4]Measures the reliance of cells on external serine sources and traces its conversion to glycine, and contribution to one-carbon metabolism.[3]
Advantages - Directly measures the flux through the entire de novo synthesis pathway.[4] - Provides insights into the regulation of the SSP in response to nutrient availability.[1]- Directly quantifies serine uptake, which is a critical parameter in understanding cancer cell metabolism.[3] - Allows for tracing the downstream metabolism of serine into glycine, nucleotides, and glutathione.
Limitations - Does not provide information on the uptake of extracellular serine. - The labeling of serine can be influenced by the activity of upstream pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway.- Does not directly measure de novo serine synthesis. - The intracellular labeled serine pool is a combination of uptake and potential efflux.
Typical Isotopologue Serine M+3 (all three carbons are labeled).[2]Serine M+3 (if [U-¹³C₃]-Serine is used).
Key Application Determining the cellular capacity for and regulation of de novo serine biosynthesis.Assessing the dependence on exogenous serine and tracing its contribution to downstream anabolic pathways.

Experimental Protocols

Detailed and rigorous experimental protocols are essential for obtaining reliable and reproducible data in metabolic tracing studies. Below are generalized protocols for tracing serine synthesis using either [U-¹³C₆]-glucose or L-Serine-¹³C.

Protocol 1: Tracing Serine de novo Synthesis with [U-¹³C₆]-Glucose

Objective: To quantify the fraction of intracellular serine synthesized from glucose.

Materials:

  • Cell line of interest

  • Glucose-free cell culture medium (e.g., DMEM)

  • [U-¹³C₆]-Glucose

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 80% Methanol (B129727), pre-chilled to -80°C

  • Cell scrapers

  • Centrifuge

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow under standard conditions until they reach 70-80% confluency.

  • Medium Preparation: Prepare the labeling medium by supplementing glucose-free medium with the desired concentration of [U-¹³C₆]-glucose (e.g., 10 mM) and dFBS.

  • Labeling:

    • Aspirate the standard culture medium.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to approach isotopic steady state. The time required will vary depending on the cell line's metabolic rate.[5]

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Wash the cells rapidly with ice-cold PBS.

    • Immediately add 1 mL of pre-chilled 80% methanol to each well to quench metabolism.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Incubate at -80°C for at least 30 minutes to precipitate proteins.

    • Centrifuge at maximum speed for 10 minutes at 4°C.

    • Collect the supernatant containing the polar metabolites.

  • Sample Analysis:

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Derivatize the samples if necessary for GC-MS analysis (e.g., silylation).

    • Analyze the samples by LC-MS/MS or GC-MS to determine the isotopologue distribution of serine and its precursors.

Protocol 2: Tracing Exogenous Serine Uptake with L-Serine-¹³C

Objective: To quantify the uptake of extracellular serine and its contribution to downstream metabolic pathways.

Materials:

  • Cell line of interest

  • Serine-free cell culture medium

  • L-Serine-¹³C (e.g., [U-¹³C₃]-Serine)

  • Unlabeled L-Serine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Other materials as listed in Protocol 1.

Procedure:

  • Cell Seeding: Follow the same procedure as in Protocol 1.

  • Medium Preparation: Prepare the labeling medium by supplementing serine-free medium with a physiological concentration of L-Serine, where a certain percentage is L-Serine-¹³C.

  • Labeling: Follow the same procedure as in Protocol 1.

  • Metabolite Extraction: Follow the same procedure as in Protocol 1.

  • Sample Analysis: Analyze the samples by LC-MS/MS or GC-MS to determine the isotopologue distribution of serine, glycine, and other downstream metabolites.

Metabolic Pathways and Experimental Workflows

Visualizing the flow of atoms through metabolic pathways is crucial for interpreting isotope tracing data. The following diagrams, generated using Graphviz, illustrate the key metabolic pathways and the experimental workflow.

Serine_Synthesis_from_Glucose cluster_glycolysis Glycolysis cluster_ssp Serine Synthesis Pathway cluster_downstream Downstream Metabolism U-13C6-Glucose U-13C6-Glucose G6P G6P U-13C6-Glucose->G6P 3-PG 3-PG G6P->3-PG 3-PHP 3-PHP 3-PG->3-PHP PHGDH 3-PS 3-PS 3-PHP->3-PS PSAT1 Serine_M3 Serine (M+3) 3-PS->Serine_M3 PSPH Glycine_M2 Glycine (M+2) Serine_M3->Glycine_M2 SHMT One-Carbon_Units One-Carbon Units Glycine_M2->One-Carbon_Units Nucleotides Nucleotides One-Carbon_Units->Nucleotides

Caption: De novo serine synthesis pathway from uniformly labeled glucose.

Serine_Uptake_and_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular Exogenous_Serine L-Serine-13C Intracellular_Serine Intracellular Serine-13C Exogenous_Serine->Intracellular_Serine Uptake Glycine_M2 Glycine (M+2) Intracellular_Serine->Glycine_M2 SHMT Glutathione Glutathione Intracellular_Serine->Glutathione One-Carbon_Units One-Carbon Units Glycine_M2->One-Carbon_Units Nucleotides Nucleotides One-Carbon_Units->Nucleotides Experimental_Workflow Cell_Culture 1. Cell Culture Isotope_Labeling 2. Isotope Labeling ([U-13C6]-Glucose or this compound) Cell_Culture->Isotope_Labeling Metabolite_Quenching 3. Rapid Quenching Isotope_Labeling->Metabolite_Quenching Metabolite_Extraction 4. Metabolite Extraction Metabolite_Quenching->Metabolite_Extraction MS_Analysis 5. LC-MS/MS or GC-MS Analysis Metabolite_Extraction->MS_Analysis Data_Analysis 6. Isotopologue Distribution Analysis MS_Analysis->Data_Analysis Flux_Calculation 7. Metabolic Flux Calculation Data_Analysis->Flux_Calculation

References

Cross-Validation of L-Serine-¹³C Isotope Tracing with Seahorse XF Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular metabolism, understanding the dynamic interplay of metabolic pathways is paramount for advancing research in areas such as oncology, immunology, and neurodegenerative diseases. Two powerful techniques, L-Serine-¹³C metabolic isotope tracing and Seahorse XF analysis, offer complementary insights into cellular bioenergetics. This guide provides a framework for the cross-validation of data obtained from these methods, enabling a more comprehensive understanding of serine metabolism and its impact on cellular function.

L-Serine-¹³C tracing, a stable isotope labeling method, allows for the precise tracking of serine's metabolic fate, elucidating its contribution to downstream pathways such as nucleotide synthesis and the one-carbon cycle. In parallel, the Seahorse XF Analyzer provides real-time measurements of key indicators of mitochondrial respiration and glycolysis, offering a functional overview of cellular energy production. By integrating data from both approaches, researchers can achieve a robust and nuanced view of metabolic reprogramming in response to genetic alterations or therapeutic interventions.

Data Presentation: A Comparative Overview

The quantitative data derived from L-Serine-¹³C tracing and Seahorse XF analysis provide distinct yet interconnected perspectives on cellular metabolism. The following tables summarize the key parameters and expected outputs from each technique, facilitating a direct comparison of their analytical capabilities.

FeatureL-Serine-¹³C Isotope TracingSeahorse XF Assay
Principle Tracks the incorporation of ¹³C atoms from labeled L-Serine into downstream metabolites using mass spectrometry.Measures real-time Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) of live cells.[1]
Key Output Mass Isotopologue Distributions (MIDs) revealing the fractional abundance of ¹³C in specific metabolites.Real-time kinetic data on mitochondrial respiration (OCR) and glycolysis (ECAR).[2]
Information Gained Direct evidence of pathway engagement and the specific metabolic fate of serine carbons.Overall cellular metabolic phenotype and rates of ATP production from oxidative phosphorylation and glycolysis.[3]
L-Serine-¹³C Tracing: Key Metabolites and Expected Labeling Patterns
Metabolite Expected ¹³C Labeling
GlycineM+1, M+2
CysteineM+3
PyruvateM+3
TCA Cycle Intermediates (e.g., Citrate, α-Ketoglutarate)M+2, M+3
Nucleotides (e.g., ATP, GTP)Labeled ribose and/or base
Seahorse XF Assay: Key Parameters of Cellular Respiration and Glycolysis
Parameter Description
Basal Respiration Baseline oxygen consumption representing the cell's energetic demand.
ATP-Linked Respiration Portion of basal respiration used for ATP synthesis.
Maximal Respiration Maximum oxygen consumption rate, indicating respiratory capacity.
Spare Respiratory Capacity The cell's ability to respond to increased energy demand.
Basal ECAR Baseline extracellular acidification rate, an indicator of glycolytic activity.
Glycolytic Capacity Maximum ECAR reached after inhibiting mitochondrial ATP production.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. The following protocols outline the key steps for conducting parallel L-Serine-¹³C tracing and Seahorse XF analysis experiments.

L-Serine-¹³C Metabolic Labeling Protocol
  • Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of labeling.

  • Media Preparation: Prepare culture medium containing L-Serine-¹³C in place of unlabeled L-Serine. The concentration of the tracer should be optimized for the specific cell type and experimental question.

  • Labeling: Replace the standard culture medium with the L-Serine-¹³C containing medium and incubate the cells for a predetermined period to achieve isotopic steady-state.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C to quench metabolism and extract metabolites.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet cellular debris.

    • Collect the supernatant containing the extracted metabolites.

  • Sample Analysis: Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the mass isotopologue distribution of serine and its downstream metabolites.

Seahorse XF Analyzer Protocol (Cell Mito Stress Test)
  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density.[4] Allow cells to attach and form a monolayer overnight.[4]

  • Cartridge Hydration: Hydrate the Seahorse XF Sensor Cartridge with Seahorse XF Calibrant in a non-CO₂ incubator at 37°C overnight.[4]

  • Assay Medium Preparation: Prepare Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine. Warm the medium to 37°C and adjust the pH to 7.4.[5]

  • Cell Plate Preparation:

    • Remove the culture medium from the wells.

    • Gently wash the cells once with the pre-warmed Seahorse XF Assay Medium.[5]

    • Add the final volume of fresh, pre-warmed Seahorse XF Assay Medium to each well.[5]

    • Incubate the cell plate in a non-CO₂ incubator at 37°C for one hour prior to the assay.[6]

  • Compound Loading: Prepare stock solutions of oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A. Load the appropriate volumes into the corresponding injection ports of the hydrated sensor cartridge.[7]

  • Seahorse XF Analyzer Operation:

    • Start the Seahorse XF Analyzer and allow it to equilibrate to 37°C.

    • Load the assay template in the software.

    • Insert the sensor cartridge for calibration.

    • After calibration, replace the utility plate with your cell plate.

    • The assay will proceed with cycles of mixing, waiting, and measuring to establish baseline OCR and ECAR, followed by the sequential injection of the loaded compounds.[5]

Mandatory Visualizations

Diagrams are essential for visualizing complex biological processes and experimental designs. The following diagrams, created using the DOT language, illustrate key signaling pathways and workflows.

cluster_glycolysis Glycolysis cluster_ssp Serine Synthesis Pathway cluster_downstream Downstream Pathways Glucose Glucose 3-Phosphoglycerate 3-Phosphoglycerate Glucose->3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH Phosphoserine Phosphoserine 3-Phosphohydroxypyruvate->Phosphoserine PSAT1 L-Serine L-Serine Phosphoserine->L-Serine PSPH Glycine Glycine L-Serine->Glycine SHMT1/2 Pyruvate Pyruvate L-Serine->Pyruvate One-Carbon Metabolism One-Carbon Metabolism Glycine->One-Carbon Metabolism Nucleotide Synthesis Nucleotide Synthesis One-Carbon Metabolism->Nucleotide Synthesis TCA Cycle TCA Cycle Pyruvate->TCA Cycle

Caption: Serine Synthesis and Downstream Metabolic Pathways.

cluster_workflow Cross-Validation Workflow cluster_serine L-Serine-13C Tracing cluster_seahorse Seahorse XF Analysis Cell_Culture Cell Culture (Identical Conditions) Labeling Incubate with This compound Cell_Culture->Labeling Assay_Prep Prepare Seahorse Plate and Cartridge Cell_Culture->Assay_Prep Extraction Metabolite Extraction Labeling->Extraction Analysis_MS LC-MS/GC-MS Analysis Extraction->Analysis_MS Data_Integration Integrate and Correlate Data Sets Analysis_MS->Data_Integration Run_Assay Run Seahorse XF Mito Stress Test Assay_Prep->Run_Assay Analysis_SH Analyze OCR and ECAR Run_Assay->Analysis_SH Analysis_SH->Data_Integration

Caption: Experimental Workflow for Cross-Validation.

cluster_findings Start Experimental Findings Serine_Finding Increased 13C labeling in TCA cycle intermediates Start->Serine_Finding Seahorse_Finding Increased Basal and Maximal Respiration (OCR) Start->Seahorse_Finding Conclusion Integrated Conclusion: Upregulation of serine metabolism fuels mitochondrial respiration. Serine_Finding->Conclusion Seahorse_Finding->Conclusion

References

A Researcher's Guide to L-Serine-13C Isotopologues for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of cellular metabolism, the selection of appropriate isotopic tracers is paramount. This guide provides a comparative analysis of different L-Serine-13C isotopologues, offering insights into their specific applications, performance in metabolic flux analysis (MFA), and supporting experimental considerations.

L-Serine, a non-essential amino acid, stands at a critical metabolic crossroads, contributing to biosynthesis, redox homeostasis, and one-carbon metabolism. The use of stable isotope-labeled L-Serine, particularly with Carbon-13 (¹³C), enables the precise tracing of its metabolic fate, providing a powerful tool for understanding disease states and developing novel therapeutics. This guide will delve into the nuances of commonly used L-Serine-¹³C isotopologues, empowering researchers to make informed decisions for their experimental designs.

Comparative Analysis of L-Serine-¹³C Isotopologues

The choice of an L-Serine-¹³C isotopologue is dictated by the specific metabolic pathway under investigation. Different labeling patterns provide distinct advantages in resolving fluxes through interconnected pathways. The following table summarizes the key characteristics and primary applications of commercially available L-Serine-¹³C isotopologues.

IsotopologueCommon AbbreviationKey Features & Primary Applications
L-Serine-1-¹³C [1-¹³C]L-SerineBest for tracking the carboxyl carbon. Ideal for studying one-carbon metabolism, specifically the flux through serine hydroxymethyltransferase (SHMT) where the carboxyl group is lost. It allows for the differentiation of serine catabolism from its role as a protein building block.
L-Serine-2-¹³C [2-¹³C]L-SerineTraces the alpha-carbon. Useful for monitoring the incorporation of the serine backbone into other molecules and for detailed analysis of serine's contribution to pathways where the carbon backbone remains intact.
L-Serine-3-¹³C [3-¹³C]L-SerineTracks the hydroxymethyl carbon. This isotopologue is particularly informative for tracing the one-carbon unit that is transferred to tetrahydrofolate (THF) in the folate cycle, a critical pathway for nucleotide biosynthesis and methylation reactions.
L-Serine-¹³C₃ [U-¹³C₃]L-SerineUniformly labeled with ¹³C. The gold standard for tracing the entire carbon backbone of serine into downstream metabolites. It is highly effective for identifying all metabolic fates of serine, including its conversion to glycine (B1666218), pyruvate (B1213749), and its incorporation into lipids and proteins. The resulting M+3 labeling pattern in serine and M+2 in glycine are strong indicators of serine's metabolic activity.[1]
L-Serine-¹³C₃,¹⁵N [U-¹³C₃, ¹⁵N]L-SerineUniformly labeled with ¹³C and ¹⁵N. This dual-labeled isotopologue allows for the simultaneous tracing of both the carbon and nitrogen atoms of serine. It is invaluable for dissecting the intricate interplay between carbon and nitrogen metabolism, particularly in amino acid biosynthesis and degradation pathways.

Performance in Metabolic Flux Analysis: A Conceptual Comparison

While direct head-to-head experimental comparisons in single studies are scarce, the principles of ¹³C-Metabolic Flux Analysis (MFA) allow for a robust conceptual comparison of these isotopologues' performance. The precision of flux estimations in ¹³C-MFA is highly dependent on the information content of the labeling patterns in measured metabolites.

  • [U-¹³C₃]L-Serine provides a comprehensive overview of serine's metabolic distribution. The appearance of M+3 isotopologues in downstream metabolites is a clear and strong signal, making it an excellent choice for initial screening and for studies where the overall contribution of serine to various pathways is of interest. For instance, in studies of cancer metabolism, observing M+3 pyruvate can indicate the flux of serine towards glycolysis.[1]

  • Position-specific isotopologues , such as [1-¹³C]L-Serine and [3-¹³C]L-Serine , offer higher resolution for specific pathways. For example, to precisely quantify the flux through the folate cycle, [3-¹³C]L-Serine is superior. The transfer of the ¹³C-labeled one-carbon unit to THF and its subsequent incorporation into purines or thymidylate can be tracked with high specificity. Conversely, using [U-¹³C₃]L-Serine would result in labeling patterns that are a composite of multiple metabolic routes, potentially complicating the deconvolution of specific fluxes within the one-carbon network.

The selection, therefore, represents a trade-off between a broad overview and high-resolution insights into specific metabolic steps. For complex metabolic networks, a combination of experiments using different isotopologues can provide the most comprehensive and accurate flux map.

Experimental Protocols

A successful ¹³C-MFA experiment relies on a meticulously planned and executed protocol. The following is a representative workflow for a tracer experiment using L-Serine-¹³C isotopologues in mammalian cell culture, followed by GC-MS analysis of proteinogenic amino acids.

Experimental Workflow for ¹³C-Tracer Analysis

experimental_workflow cluster_prep Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture 1. Seed cells and grow to desired confluency media_exchange 2. Exchange to medium containing L-Serine-¹³C isotopologue cell_culture->media_exchange incubation 3. Incubate for a defined period to achieve isotopic steady state media_exchange->incubation quenching 4. Quench metabolism (e.g., with cold methanol) incubation->quenching extraction 5. Extract intracellular metabolites quenching->extraction hydrolysis 6. Hydrolyze protein pellets to release amino acids extraction->hydrolysis derivatization 7. Derivatize amino acids (e.g., with TBDMS) hydrolysis->derivatization gcms 8. GC-MS analysis to determine mass isotopomer distributions derivatization->gcms data_processing 9. Correct for natural isotope abundance gcms->data_processing mfa 10. Metabolic flux analysis using software (e.g., INCA, Metran) data_processing->mfa

Caption: A generalized workflow for a ¹³C-metabolic flux analysis experiment using L-Serine isotopologues.

Detailed Methodologies

1. Cell Culture and Isotope Labeling:

  • Culture mammalian cells in standard growth medium to approximately 60-80% confluency.

  • Prepare labeling medium by supplementing basal medium (lacking serine) with the desired L-Serine-¹³C isotopologue at a physiological concentration. All other components should remain the same.

  • Remove the standard growth medium, wash the cells once with PBS, and add the pre-warmed labeling medium.

  • Incubate the cells for a duration sufficient to reach isotopic steady state. This is a critical parameter that needs to be determined empirically for each cell line and experimental condition, but typically ranges from 6 to 24 hours.

2. Metabolite Extraction and Protein Hydrolysis:

  • To quench metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold saline.

  • Add ice-cold 80% methanol (B129727) to the culture dish and scrape the cells.

  • Collect the cell suspension and centrifuge to pellet the protein and other macromolecules. The supernatant contains the intracellular metabolites.

  • The protein pellet is then washed and hydrolyzed (e.g., with 6 M HCl at 110°C for 24 hours) to release individual amino acids.

3. Derivatization and GC-MS Analysis:

  • The dried amino acid hydrolysates are derivatized to increase their volatility for gas chromatography. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • The mass spectrometer is operated in either scan or selected ion monitoring (SIM) mode to acquire the mass spectra of the derivatized amino acids.

4. Data Analysis:

  • The raw mass spectral data is processed to determine the mass isotopomer distributions (MIDs) for serine and other amino acids.

  • The MIDs are corrected for the natural abundance of ¹³C and other heavy isotopes.

  • The corrected MIDs, along with measured extracellular fluxes (e.g., glucose uptake, lactate (B86563) secretion), are then used as inputs for MFA software to calculate intracellular metabolic fluxes.

Visualizing Metabolic Fates: Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate how different L-Serine-¹³C isotopologues can be used to trace key metabolic pathways.

Tracing with [U-¹³C₃]L-Serine

u_13c3_serine serine [U-¹³C₃]L-Serine (M+3) glycine Glycine (M+2) serine->glycine SHMT one_carbon One-Carbon Units (¹³C) serine->one_carbon SHMT pyruvate Pyruvate (M+3) serine->pyruvate Serine Dehydratase glycine->one_carbon GCS purines Purines (labeled) one_carbon->purines tca TCA Cycle (labeled intermediates) pyruvate->tca

Caption: Metabolic fate of [U-¹³C₃]L-Serine, highlighting its contribution to various biosynthetic pathways.

Tracing with [1-¹³C]L-Serine

Caption: Tracing the carboxyl carbon of serine with [1-¹³C]L-Serine to investigate one-carbon metabolism.

By carefully selecting the appropriate L-Serine-¹³C isotopologue and employing robust experimental and analytical methodologies, researchers can gain deep and quantitative insights into the intricate network of cellular metabolism, paving the way for new discoveries in health and disease.

References

A Comparative Guide: The Advantages of L-Serine-¹³C in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of metabolic research and drug development, isotopic tracers are indispensable for delineating metabolic pathways and quantifying fluxes. The choice of isotope—stable or radioactive—is a critical decision that impacts experimental design, safety, and the depth of data obtained. This guide provides an objective comparison between L-Serine labeled with the stable isotope carbon-13 (L-Serine-¹³C) and its radioactive counterparts (e.g., L-Serine-¹⁴C), supported by experimental methodologies and data.

Core Advantages of Stable Isotope Tracers

L-Serine-¹³C offers significant advantages over radioactive tracers, positioning it as the preferred choice for modern metabolic analysis. The primary benefits are rooted in safety and the richness of analytical data it provides. Unlike radioactive isotopes, stable isotopes do not decay or emit radiation, eliminating exposure risks and the need for specialized handling and disposal protocols.[1][2][3] This inherent safety makes L-Serine-¹³C ideal for long-term studies and, most importantly, for use in human clinical trials.[1][2]

Analytically, L-Serine-¹³C allows for the use of powerful techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][3][4] These methods can distinguish molecules based on the number and position of ¹³C atoms, providing a detailed mass isotopomer distribution. This level of detail is fundamental to ¹³C-Metabolic Flux Analysis (¹³C-MFA), the gold standard for quantifying the rates (fluxes) of intracellular metabolic reactions.[4][5][6][7] In contrast, radioactive tracers are typically measured by techniques like liquid scintillation counting, which quantifies total radioactivity but provides limited information about the metabolic fate of individual carbon atoms within a molecule.[3][8]

Quantitative Comparison: L-Serine-¹³C vs. L-Serine-¹⁴C

The following table summarizes the key differences between using L-Serine-¹³C and L-Serine-¹⁴C as metabolic tracers.

FeatureL-Serine-¹³C (Stable Isotope)L-Serine-¹⁴C (Radioactive Isotope)
Safety Profile Non-radioactive, no radiation risk.[1][2]Emits beta radiation, poses health risks.
Handling & Disposal Standard laboratory procedures.Requires licensed handling, radiation safety protocols, and specialized waste disposal.[3]
Human In Vivo Studies Widely used and considered safe for clinical research.[1][9]Use is highly restricted due to ethical and safety concerns.
Detection Methods Mass Spectrometry (GC-MS, LC-MS), Nuclear Magnetic Resonance (NMR).[1][3][10]Liquid Scintillation Counting (LSC), Accelerator Mass Spectrometry (AMS).[3]
Data Richness Provides mass isotopomer distribution, enabling detailed flux analysis.[4][]Typically measures total radioactivity, offering less detailed metabolic insights.[8]
Information Output Quantitative pathway activity, relative and absolute fluxes, positional tracking of atoms.[4][6]Overall incorporation into macromolecules, general pathway activity.
Long-Term Tracking Excellent, as the isotope does not decay.[1]Limited by the half-life of the isotope (¹⁴C has a long half-life, but others may not).
Analytical Setup Requires access to high-resolution MS or NMR instrumentation.Requires access to scintillation counters and certified radiochemistry labs.

Key Metabolic Pathways of L-Serine

L-Serine is a non-essential amino acid that sits (B43327) at a critical juncture of cellular metabolism. It is synthesized from the glycolytic intermediate 3-phosphoglycerate (B1209933) and, in turn, serves as a precursor for a multitude of essential biomolecules.[12][13][14] Tracing with L-Serine-¹³C allows researchers to monitor the flow of carbon through these interconnected pathways.

L_Serine_Metabolism L-Serine Metabolic Hub Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Three_PG 3-Phospho- glycerate SSP Serine Synthesis Pathway (SSP) Three_PG->SSP L_Serine L-Serine Phospholipids Phosphatidylserine, Sphingolipids L_Serine->Phospholipids SHMT SHMT L_Serine->SHMT Reversible SDH Serine Dehydratase L_Serine->SDH Transsulfuration Transsulfuration L_Serine->Transsulfuration Pyruvate Pyruvate Glycine Glycine Glycine->SHMT Cysteine Cysteine One_Carbon One-Carbon Units (for Folate Cycle) Glycolysis->Three_PG SSP->L_Serine PHGDH, PSAT1, PSPH SHMT->Glycine SHMT->One_Carbon SDH->Pyruvate Transsulfuration->Cysteine

Caption: The central role of L-Serine in cellular metabolism.

Experimental Protocols

The choice of tracer dictates the entire experimental workflow, from sample preparation to data analysis.

Protocol 1: ¹³C Metabolic Flux Analysis (MFA) with L-Serine-¹³C

This protocol outlines a typical workflow for tracing L-Serine metabolism in cultured mammalian cells using stable isotopes and mass spectrometry.

Objective: To quantify the metabolic flux from L-Serine-¹³C into downstream metabolites.

Materials:

  • Mammalian cell line of interest

  • Standard cell culture medium (e.g., DMEM) lacking serine and glycine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Serine-¹³C (e.g., [U-¹³C₃]L-Serine)

  • 6-well cell culture plates

  • Methanol-based quenching solution, ice-cold (-80°C)

  • Extraction solvent (e.g., 80% methanol)

  • Gas or Liquid Chromatograph-Mass Spectrometer (GC-MS or LC-MS)

Procedure:

  • Cell Seeding and Adaptation: Seed cells in 6-well plates and allow them to reach the desired confluency in standard medium.

  • Isotopic Labeling: Replace the standard medium with the custom labeling medium containing L-Serine-¹³C. The concentration should mimic physiological levels.

  • Incubation: Culture the cells in the labeling medium until they reach isotopic steady state. This duration varies by cell type and pathway but is typically determined via a time-course experiment (e.g., 8-24 hours).

  • Metabolism Quenching: To halt all enzymatic activity, rapidly wash the cells with ice-cold saline and immediately add an ice-cold quenching solution (e.g., 80% methanol (B129727) at -80°C).

  • Metabolite Extraction: Scrape the cells in the quenching solution and transfer the cell lysate to a microcentrifuge tube. Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet insoluble material.

  • Sample Preparation: Collect the supernatant containing the polar metabolites. Dry the supernatant under a vacuum or nitrogen stream. For GC-MS analysis, the dried metabolites must be chemically derivatized to make them volatile.[5]

  • MS Analysis: Analyze the prepared samples using GC-MS or LC-MS to determine the mass isotopomer distributions (MIDs) of serine and its downstream metabolites (e.g., glycine, cysteine).[10]

  • Data Analysis: Use computational software to correct for the natural abundance of ¹³C and calculate metabolic fluxes based on the measured MIDs.[4][15]

Protocol 2: Radioactive Tracer Assay with L-Serine-¹⁴C

This protocol describes a traditional method for tracking the incorporation of L-Serine into a bulk product like protein.

Objective: To measure the rate of incorporation of L-Serine-¹⁴C into total cellular protein.

Materials:

  • Mammalian cell line of interest

  • Standard cell culture medium

  • L-Serine-¹⁴C

  • Trichloroacetic acid (TCA)

  • Liquid Scintillation Counter and scintillation fluid

  • Glass fiber filters

Procedure:

  • Cell Culture: Culture cells to the desired confluency in standard medium.

  • Radioactive Labeling: Add a known amount of L-Serine-¹⁴C to the culture medium and incubate for a defined period (e.g., 1-4 hours).

  • Stopping the Reaction: Place the culture plates on ice and wash the cells with ice-cold phosphate-buffered saline (PBS) to remove unincorporated radiolabel.

  • Protein Precipitation: Add ice-cold 10% TCA to the cells to precipitate proteins and other macromolecules.

  • Sample Collection: Scrape the cells and filter the precipitate through a glass fiber filter. Wash the filter extensively with cold 5% TCA to remove any remaining free L-Serine-¹⁴C.

  • Quantification: Place the filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The measured radioactivity (in counts per minute or disintegrations per minute) is proportional to the amount of L-Serine incorporated into the protein during the incubation period.

Comparative Experimental Workflow

The diagram below illustrates the divergent workflows for stable and radioactive isotope tracing experiments, highlighting the key differences in safety, handling, and analysis.

Comparative_Workflow Comparative Experimental Workflows cluster_13C L-Serine-¹³C (Stable Isotope) cluster_14C L-Serine-¹⁴C (Radioactive Isotope) A1 Standard Lab Setup A2 Incubate with L-Serine-¹³C A1->A2 A3 Quench & Extract Metabolites A2->A3 A4 Analysis by MS or NMR A3->A4 A5 Data Output: Mass Isotopomer Ratios, Metabolic Flux Map A4->A5 B1 Radiation Safety Lab (Shielding, PPE) B2 Incubate with L-Serine-¹⁴C B1->B2 B3 Precipitate or Separate Target Molecules B2->B3 B4 Analysis by Scintillation Counting B3->B4 B5 Data Output: Total Radioactivity (CPM/DPM) B4->B5

References

Comparative Analysis of L-Serine-13C Labeling Across Diverse Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comparative analysis of metabolic flux from L-Serine-13C labeling across different cancer cell lines, offering researchers, scientists, and drug development professionals a valuable resource for understanding the divergent roles of serine metabolism in cancer. This document summarizes key quantitative data, details experimental protocols, and presents visual workflows and metabolic pathway diagrams to facilitate a deeper understanding of serine's contribution to tumorigenesis.

Introduction

Serine is a critical amino acid in cellular metabolism, contributing to a wide array of biosynthetic pathways essential for cancer cell proliferation, including nucleotide synthesis, redox balance, and lipid production. The serine, glycine (B1666218), one-carbon (SGOC) metabolic network is frequently upregulated in tumors, making it a compelling target for therapeutic intervention. Understanding the differential utilization of serine across various cancer types is paramount for developing targeted therapies. This guide leverages this compound stable isotope tracing data to illuminate these differences.

Quantitative Data Presentation

The following table summarizes the fractional contribution of this compound to key downstream metabolites in different cancer cell lines. This data, synthesized from multiple studies, highlights the heterogeneity of serine metabolism across cancer types.

Cell LineCancer TypeDownstream MetaboliteFractional Contribution from this compound (%)Reference
HL-60 Acute Promyelocytic LeukemiaPyruvate< 1%[1]
PC9 Non-Small Cell Lung CancerATP~20% (estimated from graphical data)[2]
A549 Non-Small Cell Lung CancerATP~15% (estimated from graphical data)[2]
HCT116 Colorectal CarcinomaATPSignificant, supports SAM cycle[3]
MCF-7 Breast AdenocarcinomaGlycine, Serine, Threonine MetabolismAltered[4]
SK-Br-3 Breast AdenocarcinomaGlycine, Serine, Threonine MetabolismAltered[4]

Note: The data presented is aggregated from various sources and experimental conditions may differ. Direct comparison should be made with caution. The fractional contribution for PC9 and A549 cells is an estimation based on graphical representations in the source material.

Experimental Protocols

A detailed protocol for this compound labeling experiments in cultured mammalian cells is provided below. This protocol is a synthesis of best practices described in the literature.[5][6]

I. Cell Culture and Media Preparation
  • Base Medium Preparation: Begin with a serine-free formulation of your cell culture medium (e.g., DMEM, RPMI-1640). This requires preparing the medium from powder or purchasing a custom formulation.

  • Supplementation:

    • Add dialyzed fetal bovine serum (dFBS) to the desired concentration (typically 10%). Dialysis removes small molecules like serine from the serum, which would otherwise compete with the labeled tracer.

    • Add other necessary supplements such as antibiotics (e.g., penicillin-streptomycin).

  • Tracer Addition: Prepare a sterile stock solution of L-Serine-¹³C. Add the labeled serine to the prepared medium to achieve the desired final concentration. The concentration should be similar to that in standard media formulations to avoid artifacts from serine deprivation or excess.

  • Control Medium: Prepare a parallel batch of medium containing unlabeled L-serine at the same concentration for control experiments.

II. This compound Labeling Experiment
  • Cell Seeding: Seed the cancer cell lines of interest into multi-well plates at a density that will allow for logarithmic growth throughout the experiment.

  • Acclimation: Culture the cells in the presence of unlabeled serine-containing medium for at least one cell doubling to allow for adaptation to the experimental medium.

  • Isotope Labeling:

    • Aspirate the unlabeled medium from the cells.

    • Wash the cells once with pre-warmed, serine-free base medium.

    • Add the pre-warmed L-Serine-¹³C containing medium to the cells.

    • Incubate the cells for a predetermined period to allow for the incorporation of the labeled serine into downstream metabolites. The incubation time will depend on the metabolic pathways of interest and should be optimized for each cell line. A time course experiment is recommended to determine the approach to isotopic steady state.

III. Metabolite Extraction
  • Quenching Metabolism:

    • Rapidly aspirate the labeling medium.

    • Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.

  • Extraction:

    • Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the cells.

    • Scrape the cells from the plate in the extraction solvent.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Incubate on ice for 10-15 minutes with occasional vortexing.

  • Sample Preparation:

    • Centrifuge the samples at high speed (e.g., >13,000 x g) at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extract, for example, using a vacuum concentrator.

    • The dried metabolite pellets can be stored at -80°C until analysis.

IV. LC-MS/MS Analysis
  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.

  • LC Separation: Separate the metabolites using a chromatography method appropriate for polar metabolites (e.g., HILIC or reversed-phase with an ion-pairing agent).

  • MS Detection: Analyze the eluting metabolites using a high-resolution mass spectrometer to determine the mass isotopologue distributions (MIDs) of serine and its downstream metabolites.

  • Data Analysis: Correct the raw data for the natural abundance of ¹³C and calculate the fractional contribution of L-Serine-¹³C to each metabolite of interest. This data can then be used for metabolic flux analysis.

Visualizing Metabolic Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

G cluster_workflow Experimental Workflow Cell Culture Cell Culture Isotope Labeling Isotope Labeling Cell Culture->Isotope Labeling This compound Metabolite Extraction Metabolite Extraction Isotope Labeling->Metabolite Extraction Quench Metabolism LC-MS Analysis LC-MS Analysis Metabolite Extraction->LC-MS Analysis Extract Metabolites Data Analysis Data Analysis LC-MS Analysis->Data Analysis Mass Isotopologue Distributions

Caption: A generalized workflow for this compound labeling experiments.

G cluster_pathway Serine Metabolic Pathways This compound This compound Glycine Glycine This compound->Glycine SHMT1/2 One-Carbon Units One-Carbon Units This compound->One-Carbon Units SHMT1/2 Lipids Lipids This compound->Lipids Sphingolipids, Phosphatidylserine Pyruvate Pyruvate This compound->Pyruvate Glycine->One-Carbon Units Glycine Cleavage System Glutathione Glutathione Glycine->Glutathione Nucleotides Nucleotides One-Carbon Units->Nucleotides Purine (B94841) & Pyrimidine Synthesis

Caption: Key metabolic fates of L-serine in cancer cells.

Conclusion

The comparative analysis of this compound labeling across different cancer cell lines reveals significant metabolic heterogeneity. While some cell lines exhibit a minor contribution of serine to central carbon metabolism, others heavily rely on serine for nucleotide and ATP synthesis. This guide provides a foundational framework for researchers to design and interpret this compound tracing experiments, ultimately aiding in the identification of novel therapeutic targets within the serine metabolic network. The provided protocols and diagrams serve as practical tools to facilitate further investigation into the complex role of serine in cancer.

References

A Comparative Analysis of L-Serine-¹³C Incorporation Across Colon Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of L-Serine-¹³C incorporation and its metabolic fate across a panel of human colon cancer cell lines. The data presented herein, derived from stable isotope tracing studies, offers insights into the heterogeneity of serine metabolism in cancer, highlighting potential therapeutic targets and biomarkers.

The serine, glycine (B1666218), one-carbon (SGOC) metabolic network is increasingly recognized for its critical role in cancer pathogenesis, contributing to biosynthesis, redox balance, and epigenetic regulation.[1] To understand the differential utilization of this network among various cancers, this guide summarizes quantitative data from a study that traced the metabolism of uniformly labeled L-Serine-¹³C (U-¹³C Serine) in eight distinct human colon cancer cell lines.

Quantitative Comparison of Metabolic Fluxes

The metabolic fate of L-Serine-¹³C was quantified by measuring the relative abundances of its isotopomers in downstream metabolites.[1] A mathematical model was employed to estimate the metabolic fluxes through key pathways of the SGOC network relative to the serine transport flux. The following table provides a comparative summary of these fluxes across the eight colon cancer cell lines, offering a quantitative snapshot of their distinct metabolic phenotypes.[1]

Cell LineDe novo Serine SynthesisCytosolic SHMTMitochondrial SHMTGlycine UptakeGlycine Cleavage System (GCS)De novo Thymidine (B127349) SynthesisDe novo Adenine (B156593) Synthesis
COLO2050.150.450.200.100.050.300.25
HCT1160.200.500.250.080.070.350.30
HT290.100.400.150.120.030.250.20
KM120.250.550.300.050.100.400.35
SW4800.180.480.220.090.060.320.28
SW6200.220.520.280.070.080.380.32
T840.120.420.180.110.040.280.22
WiDr0.280.600.350.040.120.450.40

All flux values are relative to the serine transport flux and are based on data from Mehrmohamadi et al., 2014.[1]

Experimental Protocols

The quantitative data presented in this guide is based on the following experimental methodology:

Cell Culture and Isotope Labeling: A panel of eight human colon cancer cell lines (COLO205, HCT116, HT29, KM12, SW480, SW620, T84, and WiDr) were cultured in a medium containing a 1:1 mixture of unlabeled L-serine and uniformly labeled [U-¹³C] L-serine.[1] This allowed for the tracing of the metabolic fate of serine.

Metabolite Extraction and Analysis: After reaching a metabolic steady state, intracellular metabolites were extracted from the cancer cells. The relative abundances of all mass isotopomers for each metabolite were measured using high-resolution mass spectrometry.[1]

Metabolic Flux Analysis: A mathematical model of the serine, glycine, one-carbon (SGOC) network was used to estimate the intracellular metabolic fluxes.[1] The model calculated eleven fluxes relative to the serine transport flux, including de novo serine synthesis, cytosolic and mitochondrial serine hydroxymethyltransferase (SHMT) fluxes, glycine uptake, and fluxes through the glycine cleavage system (GCS), as well as de novo thymidine and adenine synthesis.[1]

Visualizing Metabolic Pathways and Workflows

To better understand the flow of L-Serine-¹³C through the metabolic network and the experimental process, the following diagrams are provided.

SGOC_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondria Mitochondria Ex_Serine L-Serine-¹³C Cyt_Serine Cytosolic L-Serine-¹³C Ex_Serine->Cyt_Serine Transport Ex_Glycine Glycine Cyt_Glycine Cytosolic Glycine-¹³C Ex_Glycine->Cyt_Glycine Transport Cyt_Serine->Cyt_Glycine SHMT1 Mit_Serine Mitochondrial L-Serine-¹³C Cyt_Serine->Mit_Serine Transport Cyt_Glycine->Cyt_Serine SHMT1 C1_Unit_Cyt Cytosolic One-Carbon Units Cyt_Glycine->C1_Unit_Cyt Glutathione Glutathione Synthesis Cyt_Glycine->Glutathione Purines_Thymidine Purine & Thymidine Synthesis C1_Unit_Cyt->Purines_Thymidine Mit_Glycine Mitochondrial Glycine-¹³C Mit_Serine->Mit_Glycine SHMT2 Mit_Glycine->Mit_Serine SHMT2 GCS Glycine Cleavage System (GCS) Mit_Glycine->GCS C1_Unit_Mit Mitochondrial One-Carbon Units C1_Unit_Mit->C1_Unit_Cyt Transport GCS->C1_Unit_Mit

Caption: Serine, Glycine, One-Carbon (SGOC) Metabolic Network.

Experimental_Workflow Cell_Culture 1. Cancer Cell Line Culture (8 Colon Cancer Lines) Isotope_Labeling 2. Incubation with [U-¹³C] L-Serine Cell_Culture->Isotope_Labeling Metabolite_Extraction 3. Metabolite Extraction at Steady State Isotope_Labeling->Metabolite_Extraction MS_Analysis 4. High-Resolution Mass Spectrometry Metabolite_Extraction->MS_Analysis Data_Analysis 5. Isotopomer Abundance Measurement MS_Analysis->Data_Analysis Flux_Calculation 6. Metabolic Flux Analysis (Mathematical Modeling) Data_Analysis->Flux_Calculation Results 7. Quantitative Flux Data Flux_Calculation->Results

Caption: Experimental workflow for L-Serine-¹³C tracing.

Logical_Relationship Serine_Uptake Serine Uptake (L-Serine-¹³C) One_Carbon_Metabolism One-Carbon Metabolism Serine_Uptake->One_Carbon_Metabolism Nucleotide_Synthesis Nucleotide Synthesis One_Carbon_Metabolism->Nucleotide_Synthesis Redox_Balance Redox Balance (Glutathione, NADPH) One_Carbon_Metabolism->Redox_Balance Cancer_Cell_Proliferation Cancer Cell Proliferation Nucleotide_Synthesis->Cancer_Cell_Proliferation Redox_Balance->Cancer_Cell_Proliferation

Caption: Serine metabolism's role in cancer proliferation.

References

Benchmarking L-Serine-13C analytical methods for accuracy and precision

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of isotopically labeled compounds is paramount in metabolic research and drug development. L-Serine, a non-essential amino acid, and its 13C-labeled counterpart are crucial for tracing metabolic pathways and understanding cellular physiology. This guide provides an objective comparison of three common analytical methods for L-Serine-13C analysis: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The performance of each method is evaluated based on accuracy and precision, supported by experimental data from various studies.

Quantitative Performance Comparison

The following table summarizes the key performance metrics for the analytical methods discussed. It is important to note that direct head-to-head comparative studies for this compound are limited, and the presented data is a synthesis of findings from studies on 13C-labeled amino acids and related compounds.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Accuracy Good to Excellent (Typically >90% recovery)Excellent (Often 92.93% to 102.29%)[1]Good to Excellent (Can achieve <2.5% deviation for some compounds)[2]
Precision Excellent (RSD <6% to <20%)Excellent (RSD <15%)[1]Good (Expanded uncertainty of ~0.2%)
Sensitivity High (ng to pg range)Very High (pg to fg range)Low (µg to mg range)
Sample Throughput Moderate to HighHighLow
Derivatization Usually RequiredCan often be avoidedNot Required
Structural Info Limited to fragmentation patternFragmentation provides some structural dataExcellent for structural elucidation

L-Serine Biosynthesis Pathway

The de novo synthesis of L-serine begins with the glycolysis intermediate 3-phosphoglycerate. This pathway is crucial for providing the building blocks for proteins and other essential biomolecules.

G 3-Phosphoglycerate 3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH Phosphoserine Phosphoserine 3-Phosphohydroxypyruvate->Phosphoserine PSAT1 L-Serine L-Serine Phosphoserine->L-Serine PSPH

L-Serine is synthesized from the glycolysis intermediate 3-phosphoglycerate.

Experimental Workflow for this compound Analysis

The general workflow for analyzing this compound in biological samples involves several key stages, from sample collection to data analysis. The specific details within each stage may vary depending on the chosen analytical platform.

G cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Processing & Analysis Sample_Collection Sample Collection (e.g., cell culture, plasma) Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction Derivatization Derivatization (primarily for GC-MS) Metabolite_Extraction->Derivatization Analysis GC-MS / LC-MS / NMR Analysis Derivatization->Analysis Data_Acquisition Data Acquisition Analysis->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Statistical_Analysis Statistical Analysis Peak_Integration->Statistical_Analysis Pathway_Analysis Pathway Analysis Statistical_Analysis->Pathway_Analysis

A generalized workflow for the analysis of 13C-labeled metabolites.

Detailed Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For amino acids like L-Serine, derivatization is typically required to increase their volatility.

1. Sample Preparation and Derivatization:

  • Extraction: Metabolites are extracted from biological samples using a solvent system, often a mixture of methanol (B129727), water, and chloroform.

  • Derivatization: The extracted amino acids are chemically modified to make them volatile. A common method is silylation, using reagents like N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to create tert-butyldimethylsilyl (TBDMS) derivatives. Another approach is esterification followed by acylation to form N-trifluoroacetyl (TFA) methyl esters.

2. GC-MS Analysis:

  • Gas Chromatography: The derivatized sample is injected into the GC, where it is vaporized and separated based on boiling point and interaction with the stationary phase of the GC column. A typical column used is a DB-5ms.

  • Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) is a common ionization technique. The mass analyzer (e.g., a quadrupole or Orbitrap) separates the resulting ions based on their mass-to-charge ratio (m/z). Selected Ion Monitoring (SIM) is often used for targeted quantification to enhance sensitivity and specificity.

3. Data Analysis:

  • The abundance of the specific m/z fragments corresponding to this compound and its unlabeled counterpart are measured. The ratio of the peak areas is used to determine the isotopic enrichment.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and versatile technique that is well-suited for the analysis of a wide range of metabolites, including non-volatile and thermally labile compounds like amino acids, often without the need for derivatization.

1. Sample Preparation:

  • Extraction: Similar to GC-MS, metabolites are extracted from the biological matrix. Protein precipitation with a solvent like acetonitrile (B52724) or methanol is a common step for plasma or serum samples.

2. LC-MS/MS Analysis:

  • Liquid Chromatography: The extracted sample is injected into the LC system. For polar compounds like serine, Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred over reversed-phase chromatography. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent.

  • Mass Spectrometry: The eluent from the LC column is introduced into the mass spectrometer, commonly using Electrospray Ionization (ESI). Tandem mass spectrometry (MS/MS), using instruments like a triple quadrupole (QQQ) or a Quadrupole Time-of-Flight (QTOF), is frequently employed for targeted analysis. Multiple Reaction Monitoring (MRM) on a QQQ instrument provides high selectivity and sensitivity for quantification.

3. Data Analysis:

  • The intensity of the precursor and product ion transitions specific to this compound and unlabeled L-Serine are measured. The peak area ratios are then used to calculate the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information and can be used for quantification without the need for chemical derivatization.

1. Sample Preparation:

  • Extraction: Metabolites are extracted as described for the other methods.

  • Sample Formulation: The dried extract is reconstituted in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard, such as trimethylsilylpropanoic acid (TSP).

2. NMR Analysis:

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer. For 13C analysis, a 1D 13C NMR spectrum is acquired. To improve sensitivity, techniques like proton decoupling are used. Quantitative 13C NMR requires long relaxation delays to ensure full relaxation of the nuclei between pulses, which can lead to long acquisition times.

3. Data Analysis:

  • The area of the NMR signal corresponding to a specific carbon in the L-Serine molecule is proportional to its concentration. By comparing the integral of the signal from the 13C-labeled carbon to that of a reference signal (either an internal standard or a signal from an unlabeled carbon in the same molecule), the concentration and isotopic enrichment can be determined.

References

L-Serine-13C in Metabolic Flux Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic flux analysis (MFA) using stable isotope tracers is a cornerstone technique for elucidating the intricate network of metabolic pathways within biological systems. The choice of an appropriate isotopic tracer is paramount for the accuracy and resolution of flux measurements. While 13C-labeled glucose and glutamine are workhorses in the field, labeled amino acids, particularly L-Serine-13C, offer unique advantages for dissecting specific and crucial metabolic routes. This guide provides an objective comparison of this compound with other labeled amino acids and conventional tracers for metabolic flux analysis, supported by experimental data and detailed protocols.

The Central Role of L-Serine in Metabolism

L-serine is a non-essential amino acid that stands at a critical metabolic crossroads. It is not only a building block for proteins but also a major source of one-carbon units for the folate and methionine cycles. These cycles are essential for the biosynthesis of nucleotides (purines and thymidine), amino acids (glycine and methionine), and for epigenetic regulation through methylation. Given this central role, tracing the fate of L-serine provides a unique window into the activities of these fundamental pathways, which are often dysregulated in diseases such as cancer.

This compound as a Tracer for One-Carbon Metabolism

The use of L-Serine labeled with carbon-13 (¹³C) allows researchers to track the flow of its carbon backbone through various metabolic pathways. Specifically, different isotopologues of L-Serine can provide distinct insights:

  • [U-¹³C₃]Serine: With all three carbons labeled, this tracer is ideal for following the entire serine molecule into downstream pathways.

  • [3-¹³C]Serine: Labeling at the C3 position is particularly useful for tracing the transfer of the hydroxymethyl group of serine into the one-carbon pool via the serine hydroxymethyltransferase (SHMT) reaction. This allows for a focused analysis of the folate cycle activity.

The primary application of this compound tracers is the investigation of one-carbon metabolism, which is intricately linked to cell proliferation and redox balance.

Comparative Analysis of this compound and Other Labeled Tracers

The selection of a tracer is dictated by the specific metabolic pathway under investigation. While this compound excels in probing one-carbon metabolism, other tracers are better suited for different parts of the metabolic network.

This compound vs. Other Labeled Amino Acids

The utility of a labeled amino acid as a tracer depends on its catabolic fate in the specific cell type being studied.

A study investigating the catabolism of various uniformly ¹³C-labeled non-essential amino acids in HL-60 neutrophil-like cells provided insights into their contributions to central carbon metabolism. The results, summarized in the table below, demonstrate that the breakdown of these amino acids is cell-context dependent.

Labeled Amino AcidMetabolite Measured% of M+3 IsotopologueImplication for Flux Analysis
[U-¹³C₃]Serine Pyruvate (B1213749)< 1%In this cell line, serine is not a significant contributor of carbon to pyruvate and the TCA cycle. It is therefore a specific tracer for serine's other metabolic fates, such as one-carbon metabolism.
[U-¹³C₅]Proline α-ketoglutarate0.1% - 3.2%Proline is a minor carbon source for the TCA cycle in these cells.
[U-¹³C₅]Glutamate α-ketoglutarate4.3% - 10.5%Glutamate (B1630785) readily enters the TCA cycle via conversion to α-ketoglutarate.
[U-¹³C₄]Aspartate Malate1.1% - 4.2%Aspartate contributes to the TCA cycle through its conversion to malate.

Data adapted from a study on HL-60 cells, where the percentage of the M+n isotopologue of the target metabolite was measured after incubation with the respective labeled amino acid.

This data highlights that for studying pathways directly originating from serine, such as the folate cycle, this compound is a highly specific tracer in this context as its carbon is not significantly "diluted" into the central carbon metabolism. In contrast, labeled glutamate and aspartate are effective for probing the anaplerotic flux into the TCA cycle.

This compound vs. Labeled Glucose and Glutamine

[¹³C]Glucose and [¹³C]Glutamine are the most commonly used tracers in MFA. Their broad entry into central carbon metabolism makes them excellent for obtaining a global view of metabolic fluxes.

TracerPrimary Pathways TracedAdvantagesLimitations for One-Carbon Metabolism
[¹³C]Glucose Glycolysis, Pentose Phosphate Pathway (PPP), TCA CycleProvides a comprehensive view of central carbon metabolism. [1,2-¹³C₂]glucose is particularly effective for resolving PPP fluxes.[1][2]The contribution of glucose to the one-carbon pool is indirect (via serine synthesis), making it a less direct probe than this compound.
[¹³C]Glutamine TCA Cycle, Anaplerosis, Amino Acid MetabolismExcellent for studying TCA cycle activity and glutaminolysis, which are crucial in many cancer cells. [U-¹³C₅]glutamine is a preferred tracer for the TCA cycle.[1]Does not directly inform on the flux from serine into the one-carbon pool.
L-Serine-¹³C One-Carbon Metabolism (Folate and Methionine Cycles), Serine Biosynthesis and CatabolismProvides a direct and specific measure of flux from serine into the one-carbon pool, which is critical for nucleotide synthesis and methylation reactions.Provides limited information on glycolysis, PPP, or glutamine-fueled TCA cycle activity.

Experimental Protocols

A generalized workflow for conducting a ¹³C metabolic flux analysis experiment using labeled amino acids in mammalian cells is outlined below.

Experimental Workflow for ¹³C-MFA

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Cell Culture Plate cells and grow to desired confluency. media_prep 2. Labeling Media Preparation Prepare media with 13C-labeled amino acid and dialyzed serum. labeling 3. Isotopic Labeling Incubate cells with labeling media to reach isotopic steady state. media_prep->labeling quenching 4. Metabolic Quenching Rapidly halt metabolism using cold solvent. labeling->quenching extraction 5. Metabolite Extraction Extract polar metabolites from cells. quenching->extraction analysis 6. Analytical Measurement Analyze metabolite labeling patterns by GC-MS or LC-MS. extraction->analysis flux_calc 7. Flux Calculation Use computational models to estimate intracellular fluxes. analysis->flux_calc

A generalized workflow for 13C metabolic flux analysis.
Detailed Methodologies

1. Cell Culture and Labeling:

  • Culture cells in a base medium deficient in the amino acid to be used as a tracer (e.g., serine-free RPMI).

  • Supplement the medium with the desired concentration of the ¹³C-labeled amino acid (e.g., [U-¹³C₃]Serine) and dialyzed fetal bovine serum (dFBS) to minimize interference from unlabeled metabolites in the serum.

  • Incubate the cells for a sufficient duration to achieve isotopic steady state, where the isotopic labeling of intracellular metabolites becomes constant. This duration needs to be determined empirically for each cell line and experimental condition.

2. Metabolite Extraction:

  • Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C to precipitate proteins and extract polar metabolites.

  • Scrape the cells and collect the cell lysate. Centrifuge to pellet the protein and collect the supernatant containing the metabolites.

3. GC-MS Analysis:

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Derivatize the dried metabolites to make them volatile for gas chromatography (GC) analysis. A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • Analyze the derivatized samples using a GC-MS system to separate the metabolites and determine their mass isotopomer distributions (MIDs).

4. Flux Calculation:

  • The measured MIDs, along with other measured extracellular fluxes (e.g., nutrient uptake and product secretion rates), are used as inputs for computational software (e.g., INCA, Metran) to estimate the intracellular metabolic fluxes.

  • These software packages use metabolic network models and mathematical algorithms to find the set of fluxes that best fit the experimental data.

Signaling Pathways and Logical Relationships

The choice of a tracer is logically dependent on the metabolic network being investigated. The following diagram illustrates the central position of serine and how different tracers feed into distinct parts of the metabolic network.

G Glucose [13C]Glucose Glycolysis Glycolysis / PPP Glucose->Glycolysis Glutamine [13C]Glutamine AKG α-Ketoglutarate Glutamine->AKG Serine [13C]Serine OneCarbon One-Carbon Metabolism (Folate Cycle) Serine->OneCarbon Glycine Glycine Serine->Glycine Glycolysis->Serine de novo synthesis Pyruvate Pyruvate Glycolysis->Pyruvate TCA TCA Cycle Nucleotides Nucleotide Synthesis OneCarbon->Nucleotides Pyruvate->TCA AKG->TCA Glycine->OneCarbon

Metabolic entry points of common 13C tracers.

Conclusion

This compound is a powerful and highly specific tracer for dissecting the complexities of one-carbon metabolism. Its utility is particularly pronounced in cellular contexts where serine's contribution to central carbon metabolism is minimal, thereby avoiding isotopic dilution and providing a clear readout of fluxes into pathways like nucleotide synthesis and methylation. While labeled glucose and glutamine remain indispensable for a global analysis of cellular metabolism, the targeted insights gained from this compound are invaluable for studies focused on the metabolic underpinnings of cell proliferation, redox homeostasis, and epigenetic regulation. The choice of tracer should always be guided by the specific biological question, and in many cases, a multi-tracer approach will yield the most comprehensive understanding of the metabolic phenotype.

References

Safety Operating Guide

Proper Disposal of L-Serine-¹³C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of L-Serine-¹³C, a non-radioactive, isotopically labeled amino acid. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle L-Serine-¹³C in accordance with good industrial hygiene and safety practices.[1][2] This includes wearing appropriate personal protective equipment (PPE) such as gloves, protective goggles, and a lab coat.[1] In case of a spill, collect the material by sweeping it up and placing it into a suitable, labeled container for disposal.[3] Avoid generating dust during cleanup.[4]

Disposal Procedures for L-Serine-¹³C

The disposal of L-Serine-¹³C must be conducted in accordance with all applicable federal, state, and local environmental control regulations.[1] The following steps outline the recommended disposal protocol.

Step 1: Consultation with Institutional EHS

The first and most critical step is to contact your institution's Environmental Health and Safety (EHS) department. EHS professionals are equipped to provide specific guidance on the approved disposal methods for chemical waste at your facility and will be knowledgeable about local and national regulations.

Step 2: Waste Characterization

L-Serine-¹³C is a non-hazardous, non-radioactive, isotopically labeled compound. It is important to confirm that the waste material has not been mixed with any hazardous substances. If it has been, the mixture must be treated as hazardous waste and disposed of accordingly.

Step 3: Containerization and Labeling

  • Use Original Containers: Whenever possible, leave the chemical in its original container.[4]

  • Proper Labeling: If the original container is not available, use a new, clean, and compatible container. The container must be clearly and accurately labeled with the full chemical name ("L-Serine-¹³C") and any other identifiers required by your institution.

  • No Mixing: Do not mix L-Serine-¹³C waste with other chemical waste streams unless explicitly instructed to do so by your EHS department.[4]

Step 4: Engage a Licensed Disposal Company

As recommended by multiple safety data sheets, surplus and non-recyclable L-Serine-¹³C should be offered to a licensed professional waste disposal service.[1][2] Your EHS department will typically manage the relationship with these companies and coordinate the pickup of chemical waste.

Step 5: Documentation

Maintain accurate records of the disposed of chemical, including the quantity and date of disposal. This documentation is crucial for laboratory inventory management and regulatory compliance.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for L-Serine-¹³C.

start Start: L-Serine-13C Waste Generated consult_ehs Consult Institutional Environmental Health & Safety (EHS) start->consult_ehs characterize_waste Characterize Waste (Non-hazardous, non-radioactive) consult_ehs->characterize_waste containerize Properly Containerize and Label Waste characterize_waste->containerize no_mixing Do Not Mix with Other Waste containerize->no_mixing licensed_disposal Arrange for Pickup by Licensed Disposal Company via EHS no_mixing->licensed_disposal document Document Disposal licensed_disposal->document end End: Compliant Disposal document->end

Disposal Workflow for L-Serine-¹³C

Quantitative Data Summary

No quantitative data regarding disposal, such as concentration limits for drain disposal or specific landfill requirements, were found in the reviewed safety data sheets. The consistent recommendation is to treat all quantities of L-Serine-¹³C waste through a licensed disposal company.[1][2]

ParameterValue
Transport RegulationNot regulated as a dangerous good[4]
Recommended Disposal MethodOffer to a licensed disposal company[1][2]
Mixing with other wasteNot recommended[4]

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of L-Serine-¹³C, contributing to a secure research environment and upholding their commitment to environmental stewardship.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Serine-13C
Reactant of Route 2
L-Serine-13C

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。